Keracyanin
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15.ClH/c1-9-19(32)21(34)23(36)26(39-9)38-8-18-20(33)22(35)24(37)27(42-18)41-17-7-12-14(30)5-11(28)6-16(12)40-25(17)10-2-3-13(29)15(31)4-10;/h2-7,9,18-24,26-27,32-37H,8H2,1H3,(H3-,28,29,30,31);1H/t9-,18+,19-,20+,21+,22-,23+,24+,26+,27+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZHXBNWNZIHIX-XYGAWYNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00927864 | |
| Record name | Antirrhinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18719-76-1 | |
| Record name | Cyanidin 3-O-rutinoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18719-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Keracyanin [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018719761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antirrhinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Keracyanin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KERACYANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0N2VMB4FV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Keracyanin mechanism of action in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Keracyanin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as Cyanidin-3-rutinoside, is a prominent anthocyanin found in a variety of pigmented fruits and vegetables, including black currants, raspberries, and cherries.[1][2] As a member of the flavonoid family, this compound has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and anticancer properties demonstrated in numerous in vitro studies.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's bioactivity in vitro, focusing on its impact on cellular signaling pathways, enzyme activity, and other key biological processes. The information is intended to support research and development efforts in the fields of pharmacology, nutraceuticals, and drug discovery.
Core Mechanisms of Action
In vitro research has elucidated several key mechanisms through which this compound exerts its biological effects. These are primarily centered around its ability to modulate inflammatory signaling, mitigate oxidative stress, and induce apoptosis in cancer cells.
Anti-inflammatory Effects
This compound demonstrates significant anti-inflammatory activity by targeting major signaling cascades and enzymes involved in the inflammatory response.
-
Inhibition of NF-κB and MAPK Pathways: this compound has been shown to inhibit the NF-κB/FAK/MAPK signaling pathway.[3] In human THP-1 cells, this compound chloride (0.8 μM) suppresses the phosphorylation of the NF-κB p65 subunit. It also inhibits the activation of Mitogen-Activated Protein Kinases (MAPK), including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 kinase. By blocking these pathways, this compound effectively downregulates the gene expression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and MCP-1.
-
Enzyme Inhibition: this compound and related anthocyanins inhibit key enzymes that produce inflammatory mediators. Studies on anthocyanin extracts from raspberries and cherries, which contain this compound, showed significant inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. Anthocyanins have also been identified as potent inhibitors of lipoxygenase (LOX) enzymes, which are involved in the synthesis of leukotrienes.
Antioxidant Activity
The antioxidant properties of this compound are a cornerstone of its mechanism of action, contributing to its protective effects against cellular damage.
-
ROS Scavenging: this compound effectively inhibits the generation of Reactive Oxygen Species (ROS). In HaCaT cells exposed to blue light, treatment with this compound (10-200 µM) led to a reduction in ROS levels. Its structure, particularly the hydroxyl groups on the aromatic ring, allows it to scavenge free radicals efficiently.
-
Protection Against Oxidative Damage: By neutralizing free radicals, this compound protects cellular components from oxidative damage. It has been shown to prevent the formation of malonaldehyde, a marker of lipid peroxidation, in oxidized calf thymus DNA.
Anticancer Properties
Anthocyanins, including this compound, exhibit anticancer potential through multiple mechanisms, making them promising candidates for chemopreventive and therapeutic research.
-
Induction of Apoptosis: this compound and its aglycone, cyanidin, can induce apoptosis (programmed cell death) in various cancer cell lines. This is often mediated through the mitochondrial pathway, involving the activation of p38 MAPK and JNK, which in turn leads to the upregulation of pro-apoptotic proteins like Bim. In DU-145 prostate cancer cells, anthocyanin treatment resulted in an increased Bax/Bcl-2 ratio, a key indicator of apoptosis induction.
-
Cell Cycle Arrest: Studies on related anthocyanins have shown the ability to halt the cell cycle, thereby inhibiting cancer cell proliferation. For example, cyanidin 3-glucoside can cause G2/M phase arrest in human breast cancer cells (HS578T) by down-regulating proteins like cyclin-dependent kinase 1 (CDK1) and cyclin B1.
Other Bioactivities
-
Nitric Oxide (NO) Production: In human sinonasal epithelial cells, this compound (at 3 μM and 30 μM) has been observed to stimulate the production of nitric oxide (NO), an important molecule in the innate immune response.
-
Enzyme Inhibition: Beyond inflammatory enzymes, this compound may inhibit other enzymes. It has been identified as a noncompetitive inhibitor of CYP2C9, an enzyme involved in drug metabolism. Furthermore, related anthocyanins have shown inhibitory activity against tyrosinase, a key enzyme in melanin synthesis.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on this compound and closely related anthocyanins.
| Table 1: Anti-inflammatory and Antioxidant Activity | |||
| Compound | Assay/Cell Line | Concentration | Observed Effect |
| This compound chloride | NF-κB p65 Phosphorylation / THP-1 cells | 0.8 µM | Suppression of phosphorylation |
| This compound chloride | Inflammatory Gene Expression / THP-1 cells | 0.8 µM | Downregulation of TNF-α, IL-1β, IL-6, MCP-1 mRNA |
| This compound chloride | ROS Generation / HaCaT cells | 10-200 µM | Inhibition of blue light-induced ROS |
| Anthocyanins (from Raspberry) | COX-1 Inhibition | 125 µg/ml | 45% inhibition |
| Anthocyanins (from Sweet Cherry) | COX-2 Inhibition | 125 µg/ml | 47% inhibition |
| This compound | Nitric Oxide Production / Sinonasal cells | 3-30 µM | Dose-dependent increase in NO production |
| Table 2: Anticancer Activity | |||
| Compound | Assay/Cell Line | Concentration/Duration | Observed Effect |
| Anthocyanin (from Black Soybean) | Cell Viability (MTT) / DU-145 cells | 60-90 µM (IC50) / 24h | Significant inhibition of cell growth |
| Cyanidin 3-glucoside | Apoptosis / HS578T cells | 10-30 µM / 48h | Dose-dependent increase in apoptotic cell population |
| Peonidin 3-glucoside | Apoptosis / HS578T cells | 30-50 µM / 48h | Dose-dependent increase in apoptotic cell population |
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound's anti-inflammatory mechanism via inhibition of FAK, MAPK, and NF-κB pathways.
Caption: Intrinsic apoptosis pathway induced by this compound in cancer cells.
Detailed Experimental Protocols
This section outlines the methodologies for key in vitro experiments used to characterize the mechanism of action of this compound.
Western Blotting for Protein Expression and Phosphorylation
This technique is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status (a key indicator of pathway activation).
Protocol:
-
Cell Culture and Lysis: Culture cells (e.g., THP-1, HaCaT, DU-145) to ~80% confluency. Treat with desired concentrations of this compound for a specified time. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-Bax, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ.
Caption: Standard experimental workflow for Western Blot analysis.
Cell Viability (MTT) Assay
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells (e.g., DU-145) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Enzyme Inhibition Assays (General Protocol)
These assays measure the ability of a compound to inhibit the activity of a specific enzyme (e.g., COX-2, Lipoxygenase, Tyrosinase).
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction mixture containing a buffer, the purified enzyme (e.g., soybean lipoxygenase), and the test compound (this compound) at various concentrations.
-
Pre-incubation: Incubate the enzyme with the inhibitor for a short period at a controlled temperature (e.g., 25°C).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the specific substrate (e.g., linoleic acid for lipoxygenase, L-DOPA for tyrosinase).
-
Activity Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a spectrophotometer or plate reader. The wavelength depends on the specific substrate and product (e.g., 234 nm for lipoxygenase activity).
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control without the inhibitor. Calculate the IC50 value.
Conclusion
The in vitro evidence strongly supports this compound as a multifaceted bioactive compound with significant therapeutic potential. Its mechanism of action is primarily driven by its ability to modulate key signaling pathways involved in inflammation (NF-κB, MAPK), induce apoptosis in cancer cells via the intrinsic pathway, and exert potent antioxidant effects by scavenging ROS. Furthermore, its capacity to inhibit enzymes like COX, LOX, and CYP2C9 highlights its broad pharmacological profile. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals aiming to further investigate and harness the properties of this compound for applications in health and medicine. Future research should focus on synergistic effects with other compounds and the translation of these in vitro findings to more complex biological systems.
References
- 1. In vitro effects of anthocyanidins on sinonasal epithelial nitric oxide production and bacterial physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase inhibitory and antioxidant cyanidin glycosides in cherries and berries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro anticancer properties of anthocyanins: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Keracyanin (Cyanidin-3-Rutinoside) Signaling Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keracyanin, also known as cyanidin-3-rutinoside, is a prominent anthocyanin found in a variety of pigmented fruits and vegetables. Emerging research has highlighted its significant therapeutic potential, stemming from its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound, offering a valuable resource for researchers and drug development professionals. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular mechanisms through which this compound exerts its biological effects.
Core Signaling Pathways Modulated by this compound
This compound influences a network of interconnected signaling pathways crucial for cellular homeostasis, inflammation, and stress response. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) cascades, the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling axis, and the Nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated antioxidant response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound has been shown to suppress the activation of this pathway, thereby reducing the expression of pro-inflammatory cytokines and mediators.
Mechanism of Action:
This compound inhibits the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step for its transcriptional activity. Consequently, the expression of NF-κB target genes, including TNF-α, IL-1β, and IL-6, is downregulated.[1][2]
Modulation of the MAPK Signaling Pathway
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a critical role in cellular responses to a variety of stimuli, including stress and inflammation. This compound has been observed to inhibit the phosphorylation of these key kinases.
Mechanism of Action:
In response to inflammatory stimuli, such as lipopolysaccharide (LPS) or UV radiation, the phosphorylation of p38, JNK, and ERK is increased. This compound treatment can attenuate this phosphorylation, thereby inhibiting the downstream signaling cascades that lead to the expression of inflammatory and apoptotic mediators.[3]
Activation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell growth, survival, and metabolism. In the context of adipocytes, this compound has been shown to activate this pathway, leading to increased glucose uptake.
Mechanism of Action:
This compound enhances the phosphorylation of Insulin Receptor Substrate 1 (IRS-1) and Akt. This activation of the PI3K/Akt pathway promotes the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane, facilitating glucose uptake into the cells.[4]
Activation of the Nrf2 Antioxidant Pathway
Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. This compound can activate this pathway, enhancing the cell's ability to combat oxidative stress.
Mechanism of Action:
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound is thought to promote the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), leading to their increased expression.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings related to the bioactivity of this compound (cyanidin-3-rutinoside).
Table 1: Inhibitory Activity of this compound
| Target Enzyme/Process | IC50 / % Inhibition | Cell Line / System | Reference |
| Pancreatic Lipase | 59.4 ± 1.41 μM | In vitro enzymatic assay | |
| Cholesterol Esterase | 5-18% inhibition (0.125-1 mM) | In vitro enzymatic assay | |
| Cholesterol Uptake (Free) | 17-41% reduction (12.5-100 μM) | Caco-2 cells | |
| Cholesterol Uptake (Micelles) | 20-30% reduction (12.5-100 μM) | Caco-2 cells |
Table 2: Effects of this compound on Gene Expression
| Gene | Effect | Cell Line | Concentration & Time | Reference |
| NPC1L1 | Suppression of mRNA expression | Caco-2 cells | 100 μM, 24 h | |
| TNF-α | Downregulation of mRNA | THP-1 macrophages | Not specified | |
| IL-1β | Downregulation of mRNA | THP-1 macrophages | Not specified | |
| IL-6 | Downregulation of mRNA | THP-1 macrophages | Not specified |
Note: Some data is derived from studies on cyanidin-3-glucoside, a structurally similar anthocyanin, and is used as a proxy where specific data for this compound is unavailable. This should be considered in experimental design.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Western Blot Analysis for Phosphorylated Proteins (NF-κB, MAPK, Akt)
a. Cell Culture and Treatment:
-
Culture THP-1, HaCaT, or 3T3-L1 cells in their respective recommended media and conditions.
-
Seed cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for different time points, alongside appropriate vehicle controls and positive controls (e.g., LPS for inflammation models).
b. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
d. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
e. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-p65, p65, p-p38, p38, p-Akt, Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
f. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
a. RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as described for the Western blot protocol.
-
Extract total RNA using a suitable RNA isolation kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
b. RT-qPCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., HO-1, NQO1, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green master mix.
-
Perform the RT-qPCR reaction using a real-time PCR system with appropriate cycling conditions.
c. Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Cellular Reactive Oxygen Species (ROS) Detection Assay (DCFDA Assay)
a. Cell Seeding and Staining:
-
Seed HaCaT cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Incubate the cells with 20 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C in the dark.
b. Treatment and Measurement:
-
Wash the cells with PBS to remove excess DCFDA.
-
Treat the cells with this compound at various concentrations, followed by an ROS-inducing agent (e.g., H₂O₂ or UVB radiation).
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.
Pancreatic Lipase Inhibition Assay
a. Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl buffer, pH 8.0).
-
In a 96-well plate, add the reaction buffer, porcine pancreatic lipase solution, and various concentrations of this compound or a positive control (e.g., orlistat).
-
Pre-incubate the mixture at 37°C for 15 minutes.
b. Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the substrate, p-nitrophenyl butyrate (pNPB).
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol released.
c. Calculation:
-
Calculate the percentage of lipase inhibition for each concentration of this compound and determine the IC50 value.
Cholesterol Uptake Assay in Caco-2 Cells
a. Cell Culture and Differentiation:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation into a polarized monolayer.
b. Cholesterol Micelle Preparation:
-
Prepare micelles containing radiolabeled cholesterol (e.g., [³H]-cholesterol) or a fluorescent cholesterol analog (e.g., NBD-cholesterol), bile salts, and phospholipids.
c. Uptake Experiment:
-
Wash the Caco-2 monolayers with HBSS.
-
Add the cholesterol micelles to the apical side of the monolayers in the presence or absence of various concentrations of this compound.
-
Incubate for a specific time (e.g., 2 hours) at 37°C.
d. Measurement and Analysis:
-
Wash the cells extensively with cold HBSS to stop the uptake.
-
Lyse the cells and measure the amount of internalized cholesterol using a scintillation counter (for radiolabeled cholesterol) or a fluorescence plate reader (for NBD-cholesterol).
-
Normalize the cholesterol uptake to the total protein content of the cell lysate.
Conclusion
This compound (cyanidin-3-rutinoside) is a multi-target natural compound with significant potential for therapeutic applications in inflammatory diseases, metabolic disorders, and conditions associated with oxidative stress. Its ability to modulate key signaling pathways, including NF-κB, MAPK, PI3K/Akt, and Nrf2, underscores its pleiotropic effects. This technical guide provides a foundational understanding of the molecular mechanisms of this compound and offers practical guidance for researchers aiming to further investigate its biological activities and therapeutic potential. Further research is warranted to elucidate the precise dose- and time-dependent effects of this compound in various cellular and in vivo models to fully realize its clinical utility.
References
- 1. Anti-inflammatory effects of oleic acid and the anthocyanin this compound alone and in combination: effects on monocyte and macrophage responses and the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyanidin-3-O-beta-glucoside inhibits LPS-induced expression of inflammatory mediators through decreasing IkappaBalpha phosphorylation in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyanidin-3-O-glucoside inhibits the UVB-induced ROS/COX-2 pathway in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyanidin-3-rutinoside increases glucose uptake by activating the PI3K/Akt pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyanidin-3-glucoside and its phenolic acid metabolites attenuate visible light-induced retinal degeneration in vivo via activation of Nrf2/HO-1 pathway and NF-κB suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bioavailability of Keracyanin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keracyanin, a cyanidin-3-O-rutinoside, is an anthocyanin found in various fruits and vegetables. Anthocyanins are a class of flavonoids widely investigated for their potential health benefits, including antioxidant and anti-inflammatory properties. The therapeutic efficacy of any bioactive compound is intrinsically linked to its bioavailability—the extent and rate at which the active moiety is absorbed and becomes available at the site of action. This technical guide provides a comprehensive overview of the current understanding of this compound's bioavailability, drawing from in vivo studies in both animal models and humans. It details the pharmacokinetic parameters, the experimental methodologies employed in these studies, and the key signaling pathways modulated by its bioactive form.
Quantitative Bioavailability Data
The bioavailability of this compound, like other anthocyanins, is generally considered to be low and subject to significant inter-individual variation. The majority of ingested this compound is not absorbed in its intact form but undergoes extensive metabolism. The following tables summarize the key pharmacokinetic parameters of this compound (cyanidin-3-rutinoside) and its metabolites from published studies.
Table 1: Pharmacokinetics of Cyanidin-3-Rutinoside in Rats
| Parameter | Value | Species | Dosage | Reference |
| Cmax (Maximum Plasma Concentration) | 850 ± 120 nmol/L | Rat | 800 µmol/kg (oral) | [1] |
| Tmax (Time to Maximum Plasma Concentration) | 0.5 - 2.0 hours | Rat | 800 µmol/kg (oral) | [1] |
Table 2: Pharmacokinetics of Cyanidin-3-Rutinoside in Humans
| Parameter | Value | Species | Dosage | Reference |
| Cmax (Maximum Plasma Concentration) | 46.3 ± 22.5 nmol/L | Human | 2.08 µmol/kg (oral) | [1] |
| Tmax (Time to Maximum Plasma Concentration) | 1.25 - 1.75 hours | Human | 2.08 µmol/kg (oral) | [1] |
| Cumulative Urinary Excretion (0-8h) | 0.11 ± 0.05% of ingested dose | Human | 6.24 µmol/kg (total anthocyanins) | [1] |
| Urinary Recovery (48h) | 0.048 ± 0.016% | Human | Blackcurrant extract |
Experimental Protocols
The determination of this compound's bioavailability involves a multi-step process encompassing controlled administration, biological sample collection, and sophisticated analytical techniques.
In Vivo Bioavailability Study Protocol
A typical in vivo study to assess the bioavailability of this compound follows a standardized protocol:
-
Subject Recruitment and Dietary Control: Healthy human volunteers or animal models (e.g., Wistar rats) are recruited. Participants typically undergo a washout period where they follow a diet low in flavonoids to establish a baseline.
-
Administration of this compound: A standardized dose of this compound, either as a pure compound or within a food matrix (e.g., blackcurrant extract), is administered orally.
-
Biological Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-ingestion to capture the absorption and elimination phases. Urine is also collected over specific intervals (e.g., 0-8h, 8-24h) to assess excretion.
-
Sample Processing: Plasma is separated from blood samples by centrifugation. Both plasma and urine samples are typically stabilized with an acid (e.g., formic acid) and stored at -80°C until analysis to prevent degradation of anthocyanins.
Analytical Methodology: Quantification of this compound and its Metabolites
The quantification of this compound and its metabolites in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).
-
Sample Preparation - Solid-Phase Extraction (SPE):
-
Conditioning: SPE cartridges (e.g., C18) are conditioned with methanol followed by acidified water.
-
Loading: Plasma or urine samples, diluted with acidified water, are loaded onto the conditioned cartridges.
-
Washing: The cartridges are washed with acidified water to remove interfering substances.
-
Elution: this compound and its metabolites are eluted with an organic solvent, typically acidified methanol.
-
Concentration: The eluate is dried under a stream of nitrogen and reconstituted in a suitable solvent for HPLC analysis.
-
-
HPLC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into an HPLC system equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is used to separate the parent compound and its various metabolites.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of target analytes. Specific precursor-to-product ion transitions are monitored for this compound and its expected metabolites (e.g., glucuronides, sulfates, and methylated forms).
-
Quantification: The concentration of each analyte is determined by comparing its peak area to a standard curve generated from authentic standards.
-
Signaling Pathway Modulation
The biological effects of this compound are mediated through the modulation of various intracellular signaling pathways. As direct studies on this compound are limited, the following pathways are described based on research on the closely related and well-studied cyanidin-3-glucoside (C3G).
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Cyanidin glycosides have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases. Cyanidin glycosides can modulate MAPK signaling, contributing to their protective effects.
Caption: Modulation of the MAPK signaling pathway by this compound.
cAMP-PKA Signaling Pathway
The cyclic adenosine monophosphate (cAMP)-dependent protein kinase A (PKA) pathway is a crucial signaling cascade that regulates various cellular functions. Some studies suggest that cyanidin glycosides can influence this pathway, contributing to their metabolic benefits.
Caption: Activation of the cAMP-PKA signaling pathway by this compound.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for an in vivo study on the bioavailability of this compound.
Caption: Workflow for an in vivo bioavailability study of this compound.
References
An In-depth Technical Guide to the Antioxidant Activity Mechanism of Keracyanin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Keracyanin, also known as cyanidin-3-rutinoside, is a prominent anthocyanin recognized for its potent antioxidant properties. This technical guide provides a comprehensive overview of the mechanisms underlying this compound's antioxidant activity. It delves into its direct free-radical scavenging capabilities, its influence on endogenous antioxidant enzyme systems, and its modulation of key cellular signaling pathways, including the Nrf2/ARE and MAPK pathways. This document summarizes quantitative data from various antioxidant assays, presents detailed experimental protocols for the methodologies cited, and includes visualizations of the core mechanisms to facilitate a deeper understanding for research and drug development applications.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential in small amounts for certain cellular processes, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants are crucial for mitigating the damaging effects of ROS. This compound, a glycoside of cyanidin, has emerged as a significant natural antioxidant. Its chemical structure, rich in hydroxyl groups, endows it with the ability to neutralize free radicals. Beyond direct scavenging, this compound exerts its antioxidant effects through complex interactions with cellular machinery, upregulating the body's innate antioxidant defenses.
Direct Antioxidant Activity: Free Radical Scavenging
The primary antioxidant mechanism of this compound involves the direct scavenging of free radicals. This is largely attributed to the hydroxyl groups on its B-ring, which can donate a hydrogen atom to a radical, thereby neutralizing it and forming a more stable phenoxyl radical on the this compound molecule.
Quantitative Analysis of Radical Scavenging Activity
The free radical scavenging ability of this compound and its aglycone, cyanidin, has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the radicals in a given assay. While specific IC50 values for this compound can vary depending on the experimental setup, data for the closely related cyanidin-3-O-glucoside provides a strong indication of its potency.
| Antioxidant Assay | Compound | IC50 Value | Reference |
| DPPH Radical Scavenging | Cyanidin-3-O-β-glucopyranoside | 6.5 µM | [1] |
| LDL Oxidation Inhibition | Cyanidin-3-O-β-glucopyranoside | 6.5 µM | [1] |
Indirect Antioxidant Activity: Modulation of Cellular Pathways
This compound's antioxidant effects extend beyond direct radical scavenging to the modulation of intracellular signaling pathways that control the expression of antioxidant and cytoprotective genes.
Activation of the Nrf2/ARE Pathway
The Keap1-Nrf2/ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway is a critical regulator of cellular defense against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes, initiating their transcription.
Research on the related anthocyanin, cyanidin-3-O-glucoside (C3G), has shown that it can activate the Nrf2/ARE pathway, leading to the upregulation of downstream antioxidant enzymes. This activation is mediated, at least in part, through the ERK1/2 signaling pathway.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are key regulators of cellular responses to a variety of stimuli, including oxidative stress. Studies have indicated that this compound can modulate these pathways. Specifically, cyanidin-3-rutinoside has been shown to induce a ROS-dependent activation of p38 MAPK and JNK, which can contribute to cellular responses to oxidative stress[2][3]. The activation of the ERK1/2 pathway by the related C3G has been linked to the activation of the Nrf2 pathway.
Impact on Antioxidant Enzyme Expression and Activity
Through the activation of the Nrf2/ARE pathway, this compound and related anthocyanins can enhance the expression of a suite of antioxidant enzymes. While direct quantitative data for this compound's effect on specific enzyme activities is limited, studies on C3G have demonstrated a significant increase in the gene expression of key antioxidant enzymes.
| Antioxidant Enzyme | Effect of Cyanidin-3-O-glucoside Treatment |
| Superoxide Dismutase (SOD) | Increased gene expression |
| Catalase (CAT) | Increased gene expression |
| Glutathione Peroxidase (GPx) | Increased gene expression |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Methodology:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a series of concentrations of this compound in methanol.
-
Reaction: In a 96-well plate, add 100 µL of each this compound concentration to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of scavenging against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the absorbance at 734 nm decreases.
Methodology:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of this compound in a suitable solvent.
-
Reaction: Add 10 µL of each this compound concentration to 1 mL of the ABTS•+ working solution.
-
Incubation: Incubate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of an antioxidant to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells. Peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) oxidize DCFH to DCF.
Methodology:
-
Cell Culture: Seed HepG2 cells in a 96-well black-walled plate and grow to confluence.
-
Loading with Probe: Wash the cells with PBS and incubate with 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.
-
Treatment: Wash the cells again and treat with various concentrations of this compound along with 600 µM AAPH.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 535 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
Calculation: The area under the curve for fluorescence versus time is calculated for both control and this compound-treated wells. The CAA unit is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
Visualizations of Mechanisms and Pathways
Caption: this compound donates a hydrogen atom to neutralize a free radical.
Caption: this compound promotes Nrf2 translocation to the nucleus and antioxidant gene expression.
Caption: this compound modulates MAPK signaling pathways in response to oxidative stress.
Conclusion
This compound exhibits a multi-faceted antioxidant mechanism of action. It is a potent direct scavenger of free radicals and also functions as an indirect antioxidant by modulating key cellular signaling pathways. Its ability to activate the Nrf2/ARE pathway leads to an enhanced endogenous antioxidant defense system. Furthermore, its interaction with MAPK signaling pathways underscores its complex role in the cellular response to oxidative stress. This in-depth understanding of this compound's antioxidant activity provides a solid foundation for its further investigation and potential application in the development of novel therapeutics for oxidative stress-related diseases. Further research is warranted to elucidate the precise quantitative effects of this compound on antioxidant enzyme activities and to further detail its interactions with cellular signaling networks.
References
Keracyanin's Anti-Inflammatory Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Keracyanin, a cyanidin-3-O-rutinoside, is an anthocyanin with demonstrated antioxidant and anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the involved signaling cascades to support further research and drug development efforts in the field of inflammation.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Anthocyanins, a class of flavonoids responsible for the vibrant colors of many fruits and vegetables, have garnered significant attention for their potential health benefits, including their anti-inflammatory activities. This compound, as a prominent member of this class, has been shown to exert its anti-inflammatory effects through the modulation of critical cellular signaling pathways.
Core Mechanism of Action: Inhibition of Pro-inflammatory Pathways
This compound's primary anti-inflammatory mechanism involves the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.
NF-κB Signaling Pathway
The NF-κB pathway is a pivotal regulator of inflammation, immunity, and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
This compound has been shown to inhibit the NF-κB signaling pathway. This inhibition leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1]
MAPK Signaling Pathway
The MAPK signaling pathway is another crucial cascade involved in cellular responses to a variety of external stimuli, including inflammatory signals. The pathway involves a series of protein kinases that are sequentially phosphorylated and activated. Key members of this pathway include p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). Activation of these kinases leads to the activation of transcription factors that regulate the expression of inflammatory mediators.
Studies have indicated that anthocyanins, including those closely related to this compound, can suppress the activation of the MAPK pathway, thereby contributing to their anti-inflammatory effects.[2]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and closely related anthocyanins. Due to the limited availability of specific data for this compound, data for cyanidin-3-glucoside, a structurally similar compound, is also included for comparative purposes.
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| Cyanidin-3-Rutinoside (this compound) | RAW 264.7 Macrophages | Nitric Oxide (NO) Scavenging | 33 µM | Potential to scavenge NO | N/A |
| Blackberry Anthocyanins (majorly Cyanidin-3-glucoside) | RAW 264.7 Macrophages | IL-1β mRNA expression | ≥ 10 µg/mL | Significant decrease | [3] |
| Blackberry Anthocyanins (majorly Cyanidin-3-glucoside) | RAW 264.7 Macrophages | TNF-α mRNA expression and secretion | ≥ 10 µg/mL | Significant decrease | [3] |
Note: The nitric oxide scavenging data for this compound is from a study that suggests its potential but does not provide a specific percentage of inhibition.
Experimental Protocols
This section details generalized experimental protocols for assessing the anti-inflammatory properties of compounds like this compound. These protocols are based on methodologies commonly used in the cited literature.
In Vitro Anti-inflammatory Assay in Macrophage Cell Lines
This protocol describes the assessment of a test compound's ability to inhibit the production of pro-inflammatory mediators in Lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., RAW 264.7 or THP-1).
Methodology:
-
Cell Culture: Culture RAW 264.7 or THP-1 cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator. For THP-1 cells, differentiation into macrophages can be induced by treatment with Phorbol 12-myristate 13-acetate (PMA).
-
Seeding: Seed the cells in 96-well plates at a suitable density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the cell culture and incubate for a specified period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Production (TNF-α, IL-1β, IL-6): Quantify the levels of pro-inflammatory cytokines in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition.
Western Blot Analysis for MAPK Pathway Inhibition
This protocol outlines the procedure to determine the effect of a test compound on the phosphorylation of key proteins in the MAPK signaling pathway.
Methodology:
-
Cell Lysis: After treatment with the test compound and/or inflammatory stimulus, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-p38, p38, p-ERK, ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This protocol describes a widely used in vivo model to assess the acute anti-inflammatory activity of a compound.
Methodology:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Grouping: Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin), and test compound groups at various doses.
-
Compound Administration: Administer this compound or vehicle orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Overview of the MAPK signaling pathway and potential inhibition.
Caption: General workflow for in vitro anti-inflammatory screening.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-inflammatory agent, primarily through its inhibitory effects on the NF-κB and MAPK signaling pathways. The available data, although limited, consistently points towards its ability to downregulate the production of key pro-inflammatory mediators.
For future research, it is imperative to conduct comprehensive dose-response studies to determine the precise IC50 values of this compound for the inhibition of various inflammatory markers. Furthermore, detailed in vivo studies are necessary to establish its efficacy, bioavailability, and safety profile in preclinical models of inflammatory diseases. Elucidating the specific molecular targets of this compound within the inflammatory cascades will provide a more refined understanding of its mechanism of action and facilitate its development as a potential therapeutic agent.
References
- 1. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by Oral Administration of Anthocyanin Mixture from Wild Mulberry and Cyanidin-3-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Berry anthocyanins suppress the expression and secretion of proinflammatory mediators in macrophages by inhibiting nuclear translocation of NF-κB independent of NRF2-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Cyanidin-3-Rutinoside: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of cyanidin-3-rutinoside, a prominent anthocyanin with significant antioxidant properties and potential therapeutic applications. This document details the enzymatic reactions, regulatory networks, quantitative data, and experimental protocols relevant to the study of this important plant secondary metabolite.
The Core Biosynthetic Pathway
Cyanidin-3-rutinoside is synthesized via the well-established flavonoid and anthocyanin biosynthesis pathways. The process begins with the general phenylpropanoid pathway, leading to the formation of flavonoid precursors. These precursors then enter the anthocyanin-specific branch, culminating in the glycosylation of the cyanidin aglycone to form cyanidin-3-rutinoside.
The core pathway can be summarized in the following key steps:
-
Phenylpropanoid Pathway: The pathway initiates with the amino acid L-phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). A series of hydroxylation and ligation reactions, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL), produce p-coumaroyl-CoA.
-
Flavonoid Biosynthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then converts naringenin chalcone to naringenin, a key flavanone intermediate.
-
Anthocyanidin Synthesis: Naringenin is hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. Flavonoid 3'-hydroxylase (F3'H) further hydroxylates dihydrokaempferol to dihydroquercetin. Dihydroflavonol 4-reductase (DFR) reduces dihydroquercetin to leucocyanidin. Finally, anthocyanidin synthase (ANS) oxidizes leucocyanidin to the colored cyanidin aglycone.
-
Glycosylation to Cyanidin-3-Glucoside: The unstable cyanidin aglycone is stabilized by glycosylation. UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of cyanidin, forming cyanidin-3-glucoside.
-
Formation of Cyanidin-3-Rutinoside: The final step involves the addition of a rhamnose sugar to cyanidin-3-glucoside. This reaction is catalyzed by UDP-rhamnose:anthocyanidin-3-O-glucoside rhamnosyltransferase, which utilizes UDP-rhamnose as the sugar donor to form cyanidin-3-rutinoside.
Biosynthetic pathway of cyanidin-3-rutinoside.
Quantitative Data
This section presents quantitative data related to the biosynthesis of cyanidin-3-rutinoside, including enzyme kinetic parameters and the concentration of the compound in various plant sources.
Table 1: Kinetic Parameters of UDP-L-rhamnose:anthocyanidin 3-O-glucoside, 6″-O-rhamnosyltransferase from Silene dioica[1]
| Substrate | "True Km" (mM) |
| UDP-L-rhamnose | 0.09 |
| Cyanidin 3-O-glucoside | 2.2 |
| Pelargonidin 3-O-glucoside | 1.8 |
| Delphinidin 3-O-glucoside | 1.8 |
Note: Data is from a 60-fold purified enzyme preparation.[1]
Table 2: Concentration of Cyanidin-3-Glucoside and Cyanidin-3-Rutinoside in Various Fruits
| Fruit | Cyanidin-3-Glucoside Content | Cyanidin-3-Rutinoside Content | Reference |
| Freeze-dried Açaí (pulp) | 35.29 ± 0.12 mg/100g | 58.73 ± 0.22 mg/100g | [2][3] |
| Black Raspberry | - | 24-40% of total anthocyanins | [4] |
| Nectarine ('Stark Red Gold') Peel (Early Development) | Present | Present at low concentration | |
| Apple (Malus hybrid cv. Cranberry) | - | 1.12 mg/g fresh wt | |
| Apple (Malus hybrid cv. Kerr) | - | 0.55 mg/g fresh wt | |
| Apple (Malus pumila Mill. cv. Niedzwetzkyana) | - | 0.36 mg/g fresh wt |
Note: Concentrations can vary significantly based on cultivar, growing conditions, and developmental stage.
Transcriptional Regulation
The biosynthesis of anthocyanins, including cyanidin-3-rutinoside, is tightly regulated at the transcriptional level by a conserved protein complex known as the MBW complex. This complex consists of transcription factors from three families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat proteins.
The MBW complex binds to specific cis-regulatory elements in the promoters of the late biosynthetic genes (LBGs) of the anthocyanin pathway, such as DFR, ANS, and UFGT, thereby activating their transcription. The expression of the rhamnosyltransferase gene responsible for the final step in cyanidin-3-rutinoside synthesis is also likely under the control of a similar regulatory mechanism, although specific promoter studies for this enzyme are less common. The combinatorial interaction of different MYB and bHLH proteins allows for the tissue-specific and developmentally regulated accumulation of anthocyanins.
Transcriptional regulation by the MBW complex.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of cyanidin-3-rutinoside biosynthesis.
Extraction of Anthocyanins from Plant Material
Objective: To extract anthocyanins, including cyanidin-3-rutinoside, from plant tissues for subsequent analysis.
Materials:
-
Fresh or freeze-dried plant material (e.g., fruit peel, leaves)
-
Extraction solvent: Methanol or ethanol containing 0.1% to 1% HCl or formic acid
-
Liquid nitrogen
-
Centrifuge
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (C18)
Protocol:
-
Grind the plant material to a fine powder using a mortar and pestle with liquid nitrogen.
-
Suspend the powder in the acidified extraction solvent (e.g., 1 g of tissue in 10 mL of solvent).
-
Sonicate the mixture for 15-30 minutes or incubate at 4°C overnight in the dark.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.
-
Combine the supernatants and concentrate the extract using a rotary evaporator at a temperature below 40°C.
-
For purification, the concentrated extract can be passed through a C18 SPE cartridge. Wash the cartridge with water to remove sugars and other polar compounds, then elute the anthocyanins with acidified methanol.
Quantification of Cyanidin-3-Rutinoside by HPLC
Objective: To separate and quantify cyanidin-3-rutinoside in a plant extract.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.5% formic acid in water
-
Mobile Phase B: 0.5% formic acid in acetonitrile
-
Cyanidin-3-rutinoside standard
-
Filtered and degassed solvents
Protocol:
-
Sample Preparation: Dilute the anthocyanin extract in the mobile phase. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 520 nm
-
Injection Volume: 10-20 µL
-
Gradient Elution:
-
0-15 min: 5% to 20% B
-
15-20 min: 20% to 50% B
-
20-25 min: 50% to 5% B
-
25-30 min: Hold at 5% B for column re-equilibration
-
-
-
Quantification: Prepare a standard curve using a series of known concentrations of the cyanidin-3-rutinoside standard. Identify the cyanidin-3-rutinoside peak in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of cyanidin-3-rutinoside in the sample by integrating the peak area and comparing it to the standard curve.
UDP-rhamnose:anthocyanidin-3-O-glucoside rhamnosyltransferase Enzyme Assay
Objective: To measure the activity of the enzyme that synthesizes cyanidin-3-rutinoside.
Materials:
-
Partially purified enzyme extract
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Cyanidin-3-glucoside (substrate)
-
UDP-rhamnose (sugar donor)
-
Divalent metal ions (e.g., MgCl2, MnCl2)
-
Stopping solution (e.g., acidified methanol)
-
HPLC system for product analysis
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, a known concentration of cyanidin-3-glucoside, and divalent metal ions.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding a known concentration of UDP-rhamnose and the enzyme extract.
-
Incubate the reaction for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of acidified methanol.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the product, cyanidin-3-rutinoside.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.
General experimental workflow.
This guide provides a comprehensive overview of the biosynthesis of cyanidin-3-rutinoside. The presented information, including the pathway, quantitative data, regulatory mechanisms, and experimental protocols, is intended to serve as a valuable resource for researchers in the fields of plant biology, natural product chemistry, and drug development.
References
Keracyanin Degradation Under Oxidative Stress: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth examination of the degradation of keracyanin (cyanidin-3-O-rutinoside) under conditions of oxidative stress. This compound, a prominent anthocyanin in various fruits and vegetables, is recognized for its antioxidant properties; however, its stability is a critical factor in its biological efficacy. This document details the primary degradation products, kinetic parameters, and the underlying mechanisms of degradation induced by reactive oxygen species (ROS). Furthermore, it outlines comprehensive experimental protocols for the analysis of this compound degradation and explores the modulation of key cellular signaling pathways, namely Nrf2 and NF-κB, by this compound and its derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of anthocyanins and their therapeutic potential.
Introduction
This compound, a glycoside of cyanidin, belongs to the anthocyanin class of flavonoids, which are responsible for the red, purple, and blue pigments in many plants. Beyond their role as natural colorants, anthocyanins, including this compound, are of significant interest for their potential health benefits, which are largely attributed to their antioxidant and anti-inflammatory properties.[1] Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key pathological factor in numerous chronic diseases. While this compound can scavenge ROS, it is also susceptible to degradation under oxidative conditions, which can alter its biological activity.[2] Understanding the degradation pathways and the resulting products is crucial for the development of stable formulations and for elucidating its mechanisms of action in biological systems.
This guide summarizes the current knowledge on the degradation of this compound under oxidative stress, provides detailed methodologies for its investigation, and discusses its interaction with cellular signaling pathways.
This compound Degradation Pathways and Products
The degradation of this compound under oxidative stress can proceed through both enzymatic and non-enzymatic pathways. Oxidative stress, often mediated by species such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), significantly accelerates this degradation.
The primary degradation pathways include:
-
Hydrolysis: Cleavage of the glycosidic bond to release the aglycone, cyanidin, and the disaccharide rutinose. This process can be followed by the degradation of the unstable cyanidin.
-
Oxidative Cleavage: The anthocyanin structure can be directly attacked by ROS, leading to the opening of the heterocyclic C-ring and subsequent formation of smaller phenolic compounds.
The major degradation products of cyanidin glycosides, including this compound, under oxidative stress have been identified as:
-
Phloroglucinaldehyde
-
4-Hydroxybenzoic acid
-
Protocatechuic acid
-
Gallic acid
Additionally, hydroxylation of the aromatic rings can occur, leading to the formation of hydroxylated derivatives.
Quantitative Data on this compound Degradation
The degradation of anthocyanins, including this compound, under oxidative stress typically follows first-order kinetics. The rate of degradation is influenced by factors such as the concentration of the oxidizing agent, temperature, pH, and the presence of metal ions.
Table 1: Kinetic Parameters for the Degradation of Cyanidin-3-O-rutinoside and Related Anthocyanins under Oxidative and Thermal Stress
| Anthocyanin | Condition | Temperature (°C) | Rate Constant (k) | Half-life (t½) (min) | Activation Energy (Ea) (kJ/mol) | Reference |
| Cyanidin-3-O-rutinoside | Hot Air Drying | 75 | 0.027 min⁻¹ | 25.67 | 45.31 | [3] |
| Cyanidin-3-O-rutinoside | Vacuum Drying | 75 | 0.043 min⁻¹ | 16.12 | 38.24 | [3] |
| Cyanidin-3-O-glucoside | H₂O₂ (9.31 mmol/L) | 20 | - | ~13 | - | [4] |
| Cyanidin-3-O-glucoside | H₂O₂ (27.92 mmol/L) | 20 | - | ~6 | - |
Experimental Protocols
In Vitro Induction of Oxidative Stress
This protocol describes a method for inducing the degradation of this compound using hydrogen peroxide, a common ROS, for subsequent analysis.
Materials:
-
This compound standard
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂), 30% solution
-
HPLC-grade methanol
-
Formic acid
-
Deionized water
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Dilute the this compound stock solution in PBS (pH 7.4) to a final concentration of 100 µM.
-
Prepare a fresh solution of H₂O₂ (e.g., 10 mM) in PBS.
-
To initiate the degradation, mix the this compound solution with the H₂O₂ solution at a 1:1 ratio (final concentrations: 50 µM this compound, 5 mM H₂O₂).
-
Incubate the reaction mixture at 37°C in a water bath.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding an equal volume of cold methanol with 1% formic acid.
-
Filter the samples through a 0.22 µm syringe filter into HPLC vials.
-
Store the samples at -20°C until analysis.
UPLC-Q-TOF/MS Analysis of this compound and Its Degradation Products
This protocol outlines a method for the separation and identification of this compound and its degradation products using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry.
Instrumentation:
-
UPLC system with a photodiode array (PDA) detector
-
Q-TOF mass spectrometer with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-40% B
-
15-18 min: 40-95% B
-
18-20 min: 95% B
-
20-21 min: 95-5% B
-
21-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
PDA Detection: 280 nm and 520 nm
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive and negative
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Mass Range: m/z 100-1000
-
MS/MS Analysis: Collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to obtain fragment ions for structural elucidation.
Signaling Pathways and Logical Relationships
This compound and its metabolites can modulate cellular signaling pathways involved in the response to oxidative stress, notably the Nrf2 and NF-κB pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or the presence of activators like cyanidin can lead to the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus and subsequent activation of antioxidant response element (ARE)-driven gene expression.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation. In its inactive state, NF-κB is bound to its inhibitor, IκB, in the cytoplasm. Pro-inflammatory stimuli, including oxidative stress, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Anthocyanins, such as cyanidin, have been shown to inhibit this pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of this compound degradation products on cellular responses to oxidative stress.
Conclusion
The stability of this compound under oxidative stress is a critical determinant of its bioactivity. This guide has provided a comprehensive overview of the degradation products, kinetics, and analytical methodologies relevant to the study of this compound. The elucidation of its interactions with the Nrf2 and NF-κB signaling pathways offers valuable insights into its potential therapeutic applications. The provided protocols and diagrams serve as a resource for researchers to further investigate the role of this compound and its degradation products in the context of oxidative stress-related diseases. Further research is warranted to fully characterize the biological activities of the individual degradation products and to develop strategies to enhance the stability of this compound in various applications.
References
- 1. Cyanidin 3-rutinoside and cyanidin 3-xylosylrutinoside as primary phenolic antioxidants in black raspberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyanidin-3-rutinoside, a natural polyphenol antioxidant, selectively kills leukemic cells by induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
Keracyanin's Interaction with Cellular Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Keracyanin, a cyanidin-3-rutinoside, is a naturally occurring anthocyanin with significant therapeutic potential, largely attributed to its potent antioxidant and anti-inflammatory properties. A critical aspect of its mechanism of action involves its interaction with cellular membranes, which modulates membrane biophysical properties and influences key signaling pathways. This technical guide provides an in-depth analysis of the current understanding of this compound's engagement with cell membranes, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated molecular pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction
Anthocyanins, a subclass of flavonoids, are water-soluble pigments responsible for the red, purple, and blue colors of many fruits and vegetables. This compound (cyanidin-3-rutinoside) is one of the most common anthocyanins in the human diet.[1] Beyond their role as natural colorants, these compounds exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-carcinogenic effects.[1] The cellular membrane is a primary site of interaction for many bioactive molecules. The unique physicochemical properties of this compound, including its polyphenolic structure, allow it to partition into and interact with the lipid bilayer, thereby influencing membrane-dependent cellular processes. This guide explores the multifaceted interactions of this compound with cellular membranes, from its impact on membrane fluidity and integrity to its modulation of critical signaling cascades.
Biophysical Interaction of this compound with Cellular Membranes
The interaction of this compound with the cell membrane is governed by its chemical structure. As a glycoside of cyanidin, the sugar moiety (rutinose) enhances its water solubility, while the lipophilic aglycone (cyanidin) facilitates its interaction with the lipid bilayer.
Localization within the Membrane
Flavonoids can either bind to the surface of the membrane or penetrate into the hydrophobic core. Studies on cyanidin and its glycosides suggest that the aglycone, cyanidin, can insert deeper into the lipid bilayer, whereas its glycosylated forms, like this compound, are more likely to be localized near the polar head groups of the phospholipids.[2] This localization is crucial as it positions the molecule to interact with both the lipid and aqueous phases, influencing membrane properties and interacting with membrane-associated proteins.
Effects on Membrane Fluidity
The incorporation of flavonoids into the lipid bilayer can alter its physical properties, notably its fluidity. A decrease in membrane fluidity can impact the function of membrane proteins and modulate cellular responses.
Table 1: Quantitative Data on this compound's Effect on Membrane Properties
| Parameter | Method | Model System | Concentration | Result | Reference |
| Membrane Fluidity | Fluorescence Anisotropy | Large Unilamellar Vesicles (LUVs) | Not Specified | Decrease in fluidity | [3] |
| Lipid Peroxidation | TBARS Assay | Rat Liver Microsomes | 68% decrease in lipid peroxide levels | [4] | |
| Pancreatic Lipase Inhibition | Enzymatic Fluorometric Assay | In vitro | IC50: 59.4 ± 1.41 μM | Mixed-type competitive inhibitor | |
| Cholesterol Esterase Inhibition | Enzymatic Colorimetric Assay | In vitro | 0.125–1 mM | 5–18% inhibition | |
| Cholesterol Uptake | NBD Cholesterol Uptake in Caco-2 cells | In vitro | 12.5–100 μM | 17–41% reduction in free cholesterol uptake |
Note: Specific fluorescence anisotropy values for this compound were not available in the reviewed literature. The table reflects the qualitative finding of decreased fluidity.
This compound's Role in Preventing Lipid Peroxidation
One of the most significant consequences of this compound's interaction with cellular membranes is its ability to inhibit lipid peroxidation, a process where free radicals attack lipids in the cell membrane, leading to cellular damage.
This compound's potent antioxidant activity stems from its ability to donate hydrogen atoms from its phenolic hydroxyl groups, thereby neutralizing reactive oxygen species (ROS). By localizing within the membrane, it can effectively intercept lipid peroxyl radicals and break the chain reaction of lipid peroxidation.
Modulation of Membrane Protein Function and Signaling Pathways
By altering the biophysical environment of the membrane and through direct interactions, this compound can influence the function of membrane-associated proteins and trigger downstream signaling cascades.
Inhibition of Pro-inflammatory Pathways
This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. The exact mechanism of how membrane interaction leads to NF-κB inhibition is still under investigation, but it is hypothesized to involve the modulation of upstream signaling components located at the plasma membrane.
Figure 1: Proposed pathway for NF-κB inhibition by this compound.
Activation of the Nrf2 Antioxidant Response Pathway
This compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress. Nrf2 is normally sequestered in the cytoplasm by Keap1. Oxidative stress or the presence of Nrf2 activators like this compound leads to the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus and activate the expression of antioxidant genes.
Figure 2: this compound-mediated activation of the Nrf2 pathway.
Induction of Apoptosis in Cancer Cells
Paradoxically, while this compound protects normal cells from oxidative stress, it has been shown to induce apoptosis in certain cancer cells through the generation of ROS. This pro-oxidant activity in a cancerous cellular environment leads to the activation of stress-activated protein kinases (SAPKs) such as JNK and p38 MAPK, ultimately triggering the mitochondrial apoptotic pathway.
Figure 3: Pro-apoptotic effect of this compound in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction of this compound with cellular membranes.
Measurement of Membrane Fluidity using Fluorescence Anisotropy
Principle: This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in probe mobility, reflected by an increase in fluorescence anisotropy, indicates a decrease in membrane fluidity. The probe 1,6-diphenyl-1,3,5-hexatriene (DPH) is commonly used.
Protocol:
-
Liposome Preparation:
-
Prepare large unilamellar vesicles (LUVs) composed of a suitable lipid mixture (e.g., phosphatidylcholine) by extrusion.
-
Incorporate the fluorescent probe DPH into the liposomes at a lipid-to-probe molar ratio of 200:1.
-
-
Incubation with this compound:
-
Incubate the DPH-labeled liposomes with varying concentrations of this compound (and a vehicle control) for a specified time at a controlled temperature (e.g., 37°C).
-
-
Fluorescence Anisotropy Measurement:
-
Measure the fluorescence anisotropy using a spectrofluorometer equipped with polarizers.
-
Excite the sample with vertically polarized light (e.g., at 360 nm for DPH) and measure the emission intensity of both vertically (I_vv) and horizontally (I_vh) polarized light (e.g., at 430 nm for DPH).
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_vv - G * I_vh) / (I_vv + 2 * G * I_vh) where G is the grating correction factor.
-
-
Data Analysis:
-
Compare the anisotropy values of this compound-treated samples to the control to determine the effect on membrane fluidity.
-
Figure 4: Workflow for membrane fluidity measurement.
Lipid Peroxidation Assay (TBARS Method)
Principle: This assay measures malondialdehyde (MDA), a major end product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored complex that can be quantified spectrophotometrically.
Protocol:
-
Sample Preparation:
-
Prepare liposomes or use a biological membrane fraction (e.g., microsomes).
-
Pre-incubate the membrane preparation with various concentrations of this compound or a vehicle control.
-
-
Induction of Lipid Peroxidation:
-
Induce lipid peroxidation using an initiator such as ferrous sulfate/ascorbate or AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
-
TBARS Reaction:
-
Stop the peroxidation reaction by adding a solution of trichloroacetic acid (TCA).
-
Add thiobarbituric acid (TBA) reagent to the mixture.
-
Heat the samples at 95°C for 30-60 minutes to allow for the formation of the MDA-TBA adduct.
-
-
Quantification:
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the concentration of TBARS using a standard curve of MDA.
-
-
Data Analysis:
-
Determine the percentage inhibition of lipid peroxidation for each this compound concentration compared to the control.
-
Figure 5: Workflow for the TBARS lipid peroxidation assay.
Conclusion
This compound's interaction with cellular membranes is a critical determinant of its diverse biological activities. By partitioning into the lipid bilayer, it can directly influence membrane fluidity and protect against lipid peroxidation. These initial interactions at the membrane level can trigger a cascade of intracellular events, including the modulation of key signaling pathways involved in inflammation, oxidative stress, and apoptosis. The data and protocols presented in this guide offer a framework for further investigation into the therapeutic potential of this compound, with a focus on its membrane-centric mechanisms of action. A deeper understanding of these interactions will be invaluable for the rational design and development of novel therapeutic strategies targeting membrane-related pathologies.
References
The Pharmacokinetic Profile and Metabolic Fate of Keracyanin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keracyanin, also known as cyanidin-3-rutinoside, is a prominent anthocyanin found in a variety of pigmented fruits and vegetables, including blackcurrants, blackberries, and wild mulberries.[1] As a member of the flavonoid class of polyphenols, this compound has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways and analytical workflows.
Pharmacokinetics of this compound
The bioavailability of this compound, like other anthocyanins, is relatively low. However, it is absorbed in the gastrointestinal tract and can be detected in the bloodstream and urine, both in its intact form and as various metabolites.[1][2] The pharmacokinetic parameters of this compound and its aglycone, cyanidin, have been investigated in both preclinical and clinical studies.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of cyanidin-3-rutinoside and related compounds from studies in both rats and humans.
Table 1: Pharmacokinetic Parameters of Cyanidin-3-Rutinoside and Related Glycosides in Rats
| Compound | Dosage | Cmax | Tmax | AUC(0-8h) | Reference |
| Cyanidin-3-rutinoside | 800 µmol/kg (oral) | 850 ± 120 nmol/L | 0.5 - 2.0 h | Not Reported | [2] |
| Cyanidin Glycosides (from wild mulberry extract) | Not Specified | ~5.7 µg/mL (total cyanidin) | 15 min | 2.76 ± 0.88 µg·h/mL (plasma) | [1] |
Table 2: Pharmacokinetic Parameters of Cyanidin-3-Rutinoside and Related Glycosides in Humans
| Compound | Dosage | Cmax | Tmax | Urinary Excretion (0-8h) | Reference |
| Cyanidin-3-rutinoside | 2.08 µmol/kg (oral, from black currant extract) | 46.3 ± 22.5 nmol/L | 1.25 - 1.75 h | 0.11 ± 0.05% of ingested dose (total anthocyanins) | |
| Cyanidin Glycosides (from black raspberry) | Freeze-dried black raspberries daily for 7 days | Not specified | Not specified | Not specified |
Metabolism of this compound
Following ingestion, this compound undergoes extensive metabolism, primarily through two main pathways: phase II metabolism in the liver and degradation by the gut microbiota.
Phase II Metabolism
Once absorbed, this compound can be metabolized by phase II enzymes, leading to the formation of glucuronidated and sulfated conjugates of its aglycone, cyanidin. These conjugation reactions increase the water solubility of the compounds, facilitating their excretion.
Gut Microbiota Metabolism
A significant portion of ingested this compound reaches the colon, where it is subject to degradation by the gut microbiota. Intestinal bacteria can cleave the glycosidic bond, releasing the cyanidin aglycone. This aglycone is then further broken down into smaller phenolic acids, such as protocatechuic acid.
Below is a diagram illustrating the metabolic pathway of this compound.
Experimental Protocols
The investigation of this compound pharmacokinetics and metabolism relies on robust analytical methodologies. A typical workflow involves controlled administration of the compound, collection of biological samples, sample preparation, and analysis by high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS).
General Experimental Workflow
The following diagram outlines a typical experimental workflow for a pharmacokinetic study of this compound.
Detailed Methodologies
1. Animal Studies:
-
Subjects: Male Wistar rats are commonly used.
-
Administration: this compound or an extract rich in the compound is administered orally via gavage.
-
Sample Collection: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) via the tail vein. Urine is collected over a 24-hour period.
2. Human Studies:
-
Subjects: Healthy human volunteers are recruited.
-
Administration: A standardized dose of this compound or an anthocyanin-rich food/extract is consumed.
-
Sample Collection: Blood and urine samples are collected at predetermined time intervals post-ingestion.
3. Sample Preparation:
-
Plasma: Blood is centrifuged to separate plasma. To precipitate proteins, acidified acetonitrile is often added to the plasma sample. The supernatant is then collected, dried, and reconstituted in a suitable solvent for analysis.
-
Solid Phase Extraction (SPE): For cleaner samples and to concentrate the analytes, SPE is employed. C18 cartridges are commonly used for the extraction of anthocyanins from biological matrices.
4. HPLC-MS/MS Analysis:
-
Chromatography: A reverse-phase C18 column is typically used for the separation of this compound and its metabolites. A gradient elution with a mobile phase consisting of acidified water (e.g., with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective quantification of the target analytes. Specific precursor-to-product ion transitions are monitored for this compound and its metabolites.
5. In Vitro Gut Microbiota Metabolism:
-
Fecal Slurries: Fresh human or rat fecal samples are used to prepare an anaerobic slurry.
-
Incubation: this compound is incubated with the fecal slurry under anaerobic conditions.
-
Analysis: Aliquots are taken at different time points, and the degradation of this compound and the formation of metabolites are monitored by HPLC-MS/MS.
Conclusion
This compound exhibits a complex pharmacokinetic profile characterized by low bioavailability and extensive metabolism. Following oral administration, it is absorbed both as the intact glycoside and is also subject to phase II conjugation and significant degradation by the gut microbiota. The resulting metabolites, including cyanidin conjugates and smaller phenolic acids, may contribute to the overall biological activity of this compound. Understanding these pharmacokinetic and metabolic pathways is crucial for the design of future preclinical and clinical studies aimed at elucidating the health benefits of this important dietary anthocyanin. The detailed methodologies provided in this guide offer a framework for researchers to conduct robust investigations into the in vivo fate of this compound.
References
- 1. Absorption and metabolism of cyanidin-3-glucoside and cyanidin-3-rutinoside extracted from wild mulberry (Morus nigra L.) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally administered delphinidin 3-rutinoside and cyanidin 3-rutinoside are directly absorbed in rats and humans and appear in the blood as the intact forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Keracyanin-Mediated Regulation of Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Keracyanin, a naturally occurring anthocyanin, is gaining attention in the scientific community for its potent antioxidant and anti-inflammatory properties. As a member of the flavonoid family, its therapeutic potential is largely attributed to its ability to modulate key signaling pathways that govern gene expression. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its effects, with a focus on its inhibitory action on the NF-κB and MAPK signaling cascades. We present quantitative data from cellular studies, detailed experimental protocols for reproducing and extending these findings, and clear visual representations of the underlying biological pathways and workflows. This document is intended to serve as a comprehensive resource for researchers investigating this compound as a potential therapeutic agent for inflammatory diseases and other conditions driven by aberrant gene expression.
Core Mechanisms of Action: Signaling Pathway Modulation
This compound (Cyanidin-3-O-rutinoside) primarily regulates gene expression by intervening in pro-inflammatory signaling cascades. The most well-documented of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting key kinases in these cascades, this compound prevents the activation and nuclear translocation of transcription factors responsible for expressing a host of inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, the NF-κB p65/p50 dimer is sequestered in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by inflammatory signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, freeing the NF-κB dimer to translocate to the nucleus. Once in the nucleus, it binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.
This compound has been shown to inhibit this pathway by preventing the phosphorylation of the NF-κB p65 subunit[1]. This action is characteristic of anthocyanins, which are known to suppress IKK activity, thereby preventing the degradation of IκBα and keeping NF-κB locked in the cytoplasm.
Inhibition of the FAK/MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, which includes the ERK, JNK, and p38 pathways, is crucial for translating extracellular stimuli into cellular responses like proliferation, differentiation, and apoptosis. In keratinocytes, stressors such as blue light radiation can activate Focal Adhesion Kinase (FAK) and subsequently the MAPK pathways, leading to inflammatory responses and cellular damage.
This compound has been observed to inhibit the FAK/MAPK/ERK/JNK signaling pathway in human keratinocyte (HaCaT) cells exposed to blue light[1]. This inhibition helps protect the cells from oxidative stress and inflammation-induced damage.
Quantitative Data on Gene and Protein Expression
The following tables summarize the observed effects of this compound and the closely related cyanidin-3-O-glucoside (C3G) on various molecular targets in relevant cell models. While specific quantitative fold-changes for this compound are not available in peer-reviewed literature, the data from supplier-provided technical sheets are presented alongside citable, quantitative results for C3G to demonstrate the potent bioactivity of this class of anthocyanins.
Table 1: this compound Effects on Inflammatory and Photodamage Pathways (Data sourced from supplier technical information[1]. Quantitative values for fold-change or percent inhibition are not specified in the source.)
| Compound | Cell Line | Concentration | Duration | Target(s) | Observed Effect |
| This compound chloride | THP-1 (Human Monocytes) | 0.8 µM | 48 h | p-NF-κB p65 (protein) | Suppression |
| This compound chloride | THP-1 (Human Monocytes) | 0.8 µM | 48 h | PPAR-γ (protein) | Inhibition |
| This compound chloride | THP-1 (Human Monocytes) | 0.8 µM | 48 h | TNF-α, IL-1β, IL-6, MCP-1 (mRNA) | Downregulation |
| This compound chloride | HaCaT (Human Keratinocytes) | 10-200 µM | 24 h | FAK/MAPK/ERK/JNK Pathway | Inhibition |
Table 2: Cyanidin-3-O-glucoside (C3G) Effects on Inflammatory Gene Expression (Data from peer-reviewed studies on a closely related anthocyanin)
| Compound | Cell Line | Concentration | Stimulus | Target Gene/Protein | Result (% of Stimulated Control) | Reference |
| C3G | THP-1 Macrophages | 50 µg/mL | LPS | TNF-α (protein) | ~45% | [2][3] |
| C3G | THP-1 Macrophages | 50 µg/mL | LPS | IL-1β (protein) | ~50% | |
| C3G | THP-1 Macrophages | 50 µg/mL | LPS | IL-6 (protein) | ~60% | |
| C3G | THP-1 Macrophages | 10 µg/mL | SARS-CoV-2 S1 | IL-1β (mRNA) | ~50% | |
| C3G | THP-1 Macrophages | 10 µg/mL | SARS-CoV-2 S1 | IL-18 (mRNA) | ~55% |
Experimental Protocols
To facilitate further research, this section provides detailed protocols for the key experiments used to characterize the effects of this compound on gene expression.
General Experimental Workflow
The overall process for investigating the effect of a compound like this compound on gene or protein expression in a specific cell model generally follows the workflow below.
Protocol: THP-1 Culture, Differentiation, and Treatment for Inflammatory Assay
This protocol details the preparation of macrophage-like cells from the THP-1 human monocytic leukemia line, a standard model for studying inflammation.
-
Cell Culture Maintenance:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 mM HEPES.
-
Maintain cells in suspension in T-75 flasks at 37°C in a humidified 5% CO₂ incubator.
-
Subculture cells every 3-4 days to maintain a density between 2x10⁵ and 8x10⁵ cells/mL. Do not exceed 1x10⁶ cells/mL.
-
-
Differentiation into Macrophages:
-
Seed THP-1 cells into 6-well or 12-well plates at a density of 5x10⁵ cells/mL.
-
Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL to induce differentiation.
-
Incubate for 48 hours. During this time, the cells will become adherent and adopt a macrophage-like morphology.
-
After 48 hours, gently aspirate the PMA-containing medium, wash once with sterile Phosphate-Buffered Saline (PBS), and add fresh, PMA-free culture medium.
-
Allow the differentiated cells to rest for 24 hours before proceeding with treatment.
-
-
Treatment Protocol:
-
Prepare stock solutions of this compound in DMSO. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Pre-treatment: Add this compound (e.g., final concentration of 0.8 µM) or vehicle (DMSO) to the rested macrophage cultures. Incubate for 2-4 hours.
-
Stimulation: Add an inflammatory stimulus, such as Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL, to the wells (except for the unstimulated control group).
-
Incubate for the desired period (e.g., 6 hours for mRNA analysis, 24-48 hours for protein analysis).
-
After incubation, proceed to cell harvesting for either RNA or protein extraction.
-
Protocol: Gene Expression Analysis by RT-qPCR
This protocol describes how to quantify the mRNA levels of target inflammatory genes (e.g., TNF-α, IL-6).
-
RNA Extraction:
-
Aspirate the culture medium from the wells.
-
Add 1 mL of TRIzol reagent directly to each well of a 6-well plate and lyse the cells by pipetting up and down.
-
Transfer the homogenate to a microfuge tube and incubate at room temperature for 5 minutes.
-
Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase (containing RNA) to a new tube.
-
Precipitate the RNA by adding 500 µL of isopropanol. Incubate for 10 minutes at room temperature and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant, wash the RNA pellet with 1 mL of 75% ethanol, and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes and resuspend in 20-50 µL of RNase-free water.
-
Quantify RNA concentration and purity using a spectrophotometer (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Using a reverse transcription kit, synthesize cDNA from 1 µg of total RNA according to the manufacturer's instructions. This typically involves mixing RNA, a reverse transcriptase enzyme, dNTPs, and primers (oligo(dT) or random hexamers).
-
Perform the reaction in a thermal cycler.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix in a 96-well optical plate. For each 20 µL reaction: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the plate in a real-time PCR machine using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s).
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Protocol: Protein Expression Analysis by Western Blot
This protocol is for detecting changes in the phosphorylation state or total protein levels of targets like NF-κB p65.
-
Protein Extraction (Lysis):
-
Wash cells in the well with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein extract) to a new tube.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling for 5 minutes in Laemmli sample buffer.
-
Load the samples and a molecular weight marker onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Incubate the membrane with a primary antibody (e.g., rabbit anti-p-p65 or rabbit anti-p65) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a chemiluminescence detection system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.
-
Quantify band intensity using densitometry software.
-
Conclusion and Future Directions
This compound demonstrates significant potential as a regulator of gene expression, primarily through its inhibitory effects on the pro-inflammatory NF-κB and MAPK signaling pathways. The available data, strongly supported by findings on related anthocyanins, indicate that this compound can suppress the expression of key inflammatory cytokines and protect cells from stress-induced damage. Its mechanism of action—targeting upstream kinases in critical signaling cascades—makes it an attractive candidate for the development of novel therapeutics for a range of inflammatory disorders.
Future research should focus on obtaining precise quantitative data on this compound's effects through peer-reviewed studies. In vivo experiments in animal models of inflammation are a critical next step to validate these cellular findings and to assess the bioavailability, efficacy, and safety of this compound as a therapeutic agent. Further investigation into its impact on other gene regulatory networks and its potential synergistic effects with existing drugs will also be crucial for realizing its full clinical potential.
References
In Silico Docking of Keracyanin: A Technical Guide to Target Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of in silico molecular docking studies of Keracyanin (Cyanidin 3-rutinoside), an anthocyanin with significant therapeutic potential. This document summarizes the binding affinities of this compound and related anthocyanins with various protein targets, details the experimental protocols for conducting such studies, and visualizes the complex signaling pathways involved.
Introduction to this compound and In Silico Docking
This compound, a member of the anthocyanin family of flavonoids, is a naturally occurring pigment found in many fruits and vegetables.[1] It is recognized for its antioxidant, anti-inflammatory, and potential hypoglycemic effects.[2][3][4][5] Molecular docking is a powerful computational technique used in drug discovery to predict the preferred orientation of a ligand when bound to a target protein. This method allows for the rapid screening of potential drug candidates by simulating their interactions at the molecular level, thereby providing insights into their mechanism of action.
Target Proteins and Binding Affinities of Anthocyanins
In silico studies have explored the interaction of anthocyanins, including compounds structurally similar to this compound, with a range of protein targets implicated in various diseases. The binding affinity, typically represented by the docking score (in kcal/mol) or MolDock Score (in kJ/mol), indicates the strength of the interaction, with more negative values suggesting a stronger bond.
Below is a summary of the reported binding affinities for various anthocyanins with their respective target proteins.
| Anthocyanin/Related Compound | Target Protein | Pathway/Function | Docking Score (kcal/mol) | Reference Inhibitor Score (kcal/mol) | Software/Method |
| Cyanidin-3-arabinoside (C3A) | ALK5 | TGF-β Signaling | -8.0 | Not specified | AutoDock Vina |
| Pelargonidin-3-glucoside (P3G) | ALK5 | TGF-β Signaling | -8.3 | Not specified | AutoDock Vina |
| Peonidin-3-arabinoside (P3A) | ALK5 | TGF-β Signaling | -8.4 | Not specified | AutoDock Vina |
| Delphinidin | MAPKAPK2 | MAPK Signaling | Lower than PDY | PDY | Not specified |
| Pelargonidin | MAPK10 | MAPK Signaling | Lower than ANP | ANP | Not specified |
| Peonidin | B-raf | MAPK Signaling | Lower than 215 | 215 | Not specified |
| Petunidin | EIF4E | IIS Pathway | Not specified | Not specified | AutoDock Vina |
| Cyanidin | Pdk1 | IIS Pathway | Not specified | Not specified | AutoDock Vina |
| Malvidin | Tsc2 | IIS Pathway | Not specified | Not specified | AutoDock Vina |
| Pelargonidin | Tsc2 | IIS Pathway | Not specified | Not specified | AutoDock Vina |
| Peonidin | Pdk1 | IIS Pathway | Not specified | Not specified | AutoDock Vina |
| Anthocyanins (general) | PPARɑ | Hyperlipidemia | -8.8 | -7.8 (Simvastatin) | AutoDock Vina |
| Anthocyanins (general) | HMG-CoA Reductase | Hyperlipidemia | -6.0 | -6.4 (Simvastatin) | AutoDock Vina |
| Anthocyanins (general) | ACAT | Hyperlipidemia | -7.6 | -7.7 (Simvastatin) | AutoDock Vina |
Note: The binding energies of anthocyanidins and their glycosides with the HER-2 kinase domain were reported with MolDock Scores < -105 kJ/mol and < -130 kJ/mol, respectively, using the MVD program.
Experimental Protocols for In Silico Docking
The following sections detail the typical methodologies employed in the in silico docking of this compound and other anthocyanins with their target proteins.
Ligand and Protein Preparation
A standardized protocol is crucial for reliable docking results.
-
Ligand Preparation:
-
The 3D structure of this compound (Cyanidin 3-rutinoside) can be obtained from databases like PubChem (CID: 18719-76-1).
-
Energy minimization of the ligand structure is performed using force fields such as the Universal Force Field (UFF).
-
The ligand file is then converted to the appropriate format (e.g., PDBQT for AutoDock Vina) using tools like Open Babel.
-
-
Protein Preparation:
-
The 3D crystal structures of target proteins are retrieved from the Protein Data Bank (PDB).
-
Water molecules, co-crystallized ligands, and non-standard residues are removed from the protein structure.
-
Hydrogen atoms and Gasteiger charges are added to the protein using software like AutoDockTools or ChimeraX.
-
The prepared protein is saved in the PDBQT format for docking.
-
Molecular Docking Simulation
The docking process involves predicting the binding pose and affinity of the ligand within the active site of the protein.
-
Grid Box Definition:
-
A grid box is defined around the active site of the target protein. The size is typically set to encompass the entire binding pocket, for instance, 60 × 60 × 60 Å.
-
The coordinates of the grid box are centered on the known active site residues or a co-crystallized ligand.
-
-
Docking with AutoDock Vina:
-
AutoDock Vina is a widely used software for molecular docking.
-
The Lamarckian genetic algorithm is often employed for the conformational search.
-
The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value like 8.
-
The simulation generates multiple binding poses (e.g., a maximum of 5-9 conformations) ranked by their binding affinity scores.
-
-
Analysis of Results:
-
The pose with the most negative binding energy is considered the most favorable.
-
A root mean square deviation (RMSD) tolerance of less than 2.0 Å between different poses is often used to assess the convergence of the docking simulation.
-
Visualization software like Biovia Discovery Studio or PyMOL is used to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
-
Signaling Pathways Targeted by this compound and Related Anthocyanins
In silico studies suggest that this compound and other anthocyanins can modulate several key signaling pathways involved in cellular regulation, inflammation, and disease progression.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the NF-κB/FAK/MAPK signaling pathway.
Insulin/Insulin-like Growth Factor Signaling (IIS) Pathway
The IIS pathway plays a critical role in metabolism, growth, and aging. Anthocyanins have demonstrated interactions with key proteins in this pathway, such as Pdk1, EIF4E, and Tsc2.
Experimental Workflow for In Silico Docking
The logical flow of an in silico docking study is outlined below.
Conclusion and Future Directions
In silico docking studies provide valuable preliminary data on the potential therapeutic targets of this compound. The findings suggest that this compound and related anthocyanins can interact with key proteins in major signaling pathways, highlighting their potential as multi-target agents for various diseases. However, it is crucial to note that these computational predictions require experimental validation. Further in vitro and in vivo studies are essential to confirm the binding affinities and elucidate the precise molecular mechanisms underlying the biological activities of this compound. These integrated approaches will be instrumental in advancing the development of this compound as a potential therapeutic agent.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound chloride (Cyanidin 3-rutinoside chloride) | Antioxidant | DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound chloride | COX | TargetMol [targetmol.com]
- 5. This compound (chloride) - MedChem Express [bioscience.co.uk]
Keracyanin and Its Impact on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Keracyanin, a cyanidin-3-rutinoside, is an anthocyanin with emerging biological significance. This document provides a comprehensive technical overview of the current understanding of this compound's effects on mitochondrial function. While direct research on this compound is still developing, this guide synthesizes available data and draws parallels from the closely related and more extensively studied cyanidin-3-glucoside. It is established that this compound can modulate mitochondrial biogenesis and, in certain cellular contexts, induce apoptosis via the mitochondrial pathway. This guide presents quantitative data, detailed experimental protocols for assessing mitochondrial function, and visual representations of the key signaling pathways involved.
Introduction to this compound and Mitochondrial Function
This compound is a glycosidic form of cyanidin, an anthocyanidin that belongs to the flavonoid class of polyphenols. It is characterized by a cyanidin backbone linked to a rutinose (rhamnose and glucose) sugar moiety. The biological activities of anthocyanins are of great interest, with a growing body of evidence pointing towards their influence on cellular metabolism and mitochondrial health.[1] Mitochondria are central to cellular bioenergetics, producing the majority of cellular ATP through oxidative phosphorylation.[2] They also play a critical role in signaling pathways, redox homeostasis, and apoptosis.[1][2] Mitochondrial dysfunction is implicated in a wide range of pathologies, making the study of compounds that modulate mitochondrial function a key area of research.[3]
Effects of this compound on Mitochondrial Biogenesis
One of the documented effects of this compound is the induction of mitochondrial biogenesis, the process of generating new mitochondria. In a study on brown adipocytes, cyanidin-3-rutinoside was shown to increase the mitochondrial copy number. This effect is mediated by the upregulation of key transcriptional regulators of mitochondrial biogenesis.
Table 1: Effects of Cyanidin-3-Rutinoside on Mitochondrial Biogenesis Markers
| Gene/Protein | Effect | Cellular Context |
| PGC-1α | Increased expression | Brown adipocytes |
| PRDM16 | Increased expression | Brown adipocytes |
| CPT1α | Increased expression | Brown adipocytes |
| TFAM | Increased expression | Brown adipocytes |
| NRF1/NRF2 | Increased expression | Brown adipocytes |
| Mitochondrial DNA | Increased copy number | Brown adipocytes |
This data is based on a study investigating the effects of cyanidin-3-rutinoside on brown adipogenesis.
The signaling pathway implicated in this process involves the activation of AKT and ERK.
Role of this compound in Mitochondrial Apoptosis
In contrast to its role in promoting mitochondrial biogenesis in adipocytes, this compound has been shown to induce apoptosis in leukemia cells through the mitochondrial intrinsic pathway. This process is initiated by an increase in intracellular reactive oxygen species (ROS), which in turn activates stress-related signaling cascades.
Table 2: Pro-apoptotic Effects of Cyanidin-3-Rutinoside in Leukemia Cells
| Parameter | Effect | Cellular Context |
| Intracellular ROS | Increased | HL-60 Leukemia Cells |
| p38 MAPK | Activated | HL-60 Leukemia Cells |
| JNK | Activated | HL-60 Leukemia Cells |
| Bim | Upregulated | HL-60 Leukemia Cells |
| Apoptosis | Induced | HL-60 Leukemia Cells |
This dual role of this compound, promoting mitochondrial health in some cell types while inducing apoptosis in others, highlights its potential as a selective therapeutic agent.
Comparative Effects of Cyanidin Glycosides on Mitochondrial Function
The sugar moiety attached to the cyanidin backbone can significantly influence its biological activity. A study comparing the neuroprotective effects of different cyanidin glycosides found that while cyanidin-3-glucoside and cyanidin-3-galactoside offered protection against ischemia-induced caspase activation, cyanidin-3-rutinoside (this compound) did not show a protective effect. This underscores the importance of the specific glycosylation pattern in determining the molecule's interaction with cellular targets.
Quantitative Effects on Mitochondrial Respiration and ATP Production (Inferred from Cyanidin-3-Glucoside)
While direct quantitative data for this compound's effect on mitochondrial respiration and ATP production is limited, studies on the closely related cyanidin-3-glucoside (C3G) provide valuable insights. C3G has been shown to enhance mitochondrial function in hepatocytes.
Table 3: Effects of Cyanidin-3-Glucoside on Mitochondrial Function in HuH7 Cells
| Parameter | Concentration | Effect |
| Mitochondrial Reductase Activity | 25 µM | 130% of control |
| 50 µM | 139% of control | |
| Intracellular ATP Level | 25 µM | 109% of control |
| 50 µM | 117% of control |
Data from a study on cyanidin-3-glucoside in a human hepatocyte cell line. It is important to note that these effects may differ for this compound due to the different sugar moiety.
Experimental Protocols
Assessment of Mitochondrial Biogenesis
Objective: To quantify the effect of this compound on the number of mitochondria and the expression of key biogenesis markers.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., brown adipocytes) in appropriate media. Treat cells with varying concentrations of this compound for a specified duration.
-
Mitochondrial DNA Quantification:
-
Isolate total DNA from treated and control cells.
-
Perform quantitative real-time PCR (qPCR) using primers specific for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M) for normalization.
-
The relative increase in the mitochondrial to nuclear DNA ratio indicates an increase in mitochondrial number.
-
-
Gene Expression Analysis:
-
Isolate total RNA and synthesize cDNA.
-
Perform qPCR using primers for PGC-1α, NRF1, and TFAM.
-
Normalize expression levels to a housekeeping gene (e.g., GAPDH).
-
-
Protein Expression Analysis (Western Blot):
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against PGC-1α, NRF1, TFAM, and a loading control (e.g., β-actin).
-
Detect with a secondary antibody and visualize using chemiluminescence.
-
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)
Objective: To determine the effect of this compound on the rate of oxygen consumption by mitochondria.
Methodology (using Seahorse XF Analyzer):
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
This compound Treatment: Treat cells with this compound for the desired time.
-
Assay Preparation: Wash and incubate cells in Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
-
Mito Stress Test: Load the sensor cartridge with modulators of mitochondrial respiration (e.g., oligomycin, FCCP, and rotenone/antimycin A).
-
Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Data Analysis: Calculate key parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To measure changes in the mitochondrial membrane potential in response to this compound treatment.
Methodology (using JC-1 dye):
-
Cell Culture and Treatment: Culture cells and treat with this compound. Include a positive control for depolarization (e.g., CCCP).
-
JC-1 Staining: Incubate cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Fluorescence Measurement:
-
Microscopy: Visualize cells using a fluorescence microscope to observe the shift from red to green fluorescence.
-
Flow Cytometry: Quantify the red and green fluorescence intensities in a population of cells.
-
Plate Reader: Measure the fluorescence intensity in a multi-well plate format.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Conclusion and Future Directions
This compound demonstrates multifaceted effects on mitochondrial function, promoting biogenesis in certain contexts and inducing apoptosis in others. The available data suggests that its biological activity is highly dependent on the cellular environment and the specific signaling pathways that are active. While research on cyanidin-3-rutinoside is ongoing, the more extensive data available for cyanidin-3-glucoside provides a valuable framework for hypothesis-driven research.
Future studies should focus on elucidating the precise molecular targets of this compound within the mitochondria and further exploring the context-dependent nature of its effects. Quantitative analyses of its impact on mitochondrial respiration, ATP synthesis, and ROS production in a wider range of cell types are crucial for a comprehensive understanding of its therapeutic potential. The development of targeted drug delivery systems could also help to harness the beneficial effects of this compound while minimizing off-target effects.
References
The Cellular Odyssey of Keracyanin: An In-depth Technical Guide to its Uptake and Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keracyanin, chemically known as cyanidin-3-O-rutinoside, is a prominent anthocyanin found in a variety of pigmented fruits and vegetables. As a member of the flavonoid family, it has garnered significant scientific interest for its potential health benefits, including antioxidant and anti-inflammatory properties. However, the efficacy of this compound is intrinsically linked to its bioavailability, which is governed by its cellular uptake and transport across biological membranes. This technical guide provides a comprehensive overview of the current understanding of this compound's journey into the cell, detailing the transport mechanisms, summarizing quantitative data, and outlining key experimental protocols for its investigation. Furthermore, it delves into the signaling pathways modulated by this compound, offering a molecular-level perspective on its biological activities.
Quantitative Data on Cellular Transport
The intestinal epithelium, often modeled in vitro using Caco-2 cell monolayers, presents the primary barrier to the absorption of dietary compounds like this compound. The transport of anthocyanins across this barrier is generally considered to be of low efficiency.
Table 1: Transepithelial Transport of this compound in Caco-2 Cell Monolayers
| Compound | Initial Concentration | Incubation Time (min) | Transport to Basolateral Side (%) | Reference |
| Cyanidin-3-rutinoside (this compound) | Not specified | 120 | 0.5 - 4.0 | [1] |
Note: The data indicates that a small fraction of this compound is transported across the Caco-2 cell monolayer, which is a common characteristic among anthocyanins. The exact transport percentage can be influenced by experimental conditions such as the initial concentration and the presence of other food components.
Mechanisms of Cellular Uptake and Transport
The passage of this compound across cellular membranes is a multifaceted process that can involve both passive and active transport mechanisms.
-
Passive Diffusion: As a small molecule, this compound can traverse the lipid bilayer of cell membranes through passive diffusion, driven by a concentration gradient.
-
Carrier-Mediated Transport: Evidence suggests that anthocyanins can be recognized by membrane transporters. Glucose transporters, such as sodium-glucose linked transporter 1 (SGLT1) and glucose transporter 2 (GLUT2), have been implicated in the uptake of anthocyanins, including cyanidin glycosides[2]. This suggests a potential for competitive inhibition of uptake in the presence of glucose.
-
Efflux Transporters: The net cellular accumulation of this compound is also influenced by efflux transporters that actively pump xenobiotics out of the cell. Members of the ATP-binding cassette (ABC) transporter superfamily, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), are known to transport flavonoids and could potentially limit the intracellular concentration of this compound.
Experimental Protocols
Caco-2 Permeability Assay
This assay is the gold standard for in vitro prediction of intestinal drug absorption.
a. Cell Culture and Seeding:
-
Caco-2 cells are cultured in Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
For transport studies, cells are seeded onto permeable Transwell® polycarbonate membrane inserts (e.g., 0.4 µm pore size) at a density of approximately 1 x 10^5 cells/cm^2.
-
The cells are cultured for 21 days to allow for spontaneous differentiation into a polarized monolayer with tight junctions, mimicking the intestinal barrier.
b. Monolayer Integrity Assessment:
-
The integrity of the Caco-2 cell monolayer is crucial for reliable permeability data. It is assessed by measuring the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. TEER values above 250 Ω·cm^2 are generally considered indicative of a well-formed monolayer.
-
The permeability of a paracellular marker, such as Lucifer Yellow, can also be measured to confirm the tightness of the cell junctions.
c. Transport Experiment:
-
The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) on both the apical (AP) and basolateral (BL) sides of the Transwell insert, and the cells are allowed to equilibrate.
-
The transport buffer on the AP side is then replaced with a solution of this compound at a defined concentration.
-
Samples are collected from the BL side at various time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh transport buffer.
-
To investigate active efflux, the experiment can be performed in the reverse direction (BL to AP).
d. Quantification and Data Analysis:
-
The concentration of this compound in the collected samples is quantified using High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometry (MS) detection.
-
The apparent permeability coefficient (Papp), a measure of the permeability of the compound across the cell monolayer, is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation (amount of compound transported per unit time).
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
Cellular Uptake Assay
This assay measures the accumulation of the compound within the cells.
a. Cell Seeding and Treatment:
-
Cells (e.g., Caco-2, HaCaT keratinocytes) are seeded in multi-well plates and allowed to adhere and grow to a desired confluency.
-
The culture medium is removed, and the cells are washed with a suitable buffer.
-
A solution of this compound in the buffer is added to the cells and incubated for a specific period.
b. Termination of Uptake and Cell Lysis:
-
To stop the uptake, the incubation medium is rapidly removed, and the cells are washed multiple times with ice-cold buffer to remove any extracellular compound.
-
The cells are then lysed using a suitable lysis buffer (e.g., containing detergents and protease inhibitors) to release the intracellular contents.
c. Quantification:
-
The concentration of this compound in the cell lysate is determined by HPLC or other sensitive analytical methods.
-
The total protein content of the lysate is measured (e.g., using a BCA assay) to normalize the amount of uptaken this compound to the cell mass.
Signaling Pathways Modulated by this compound
This compound and its aglycone, cyanidin, have been shown to modulate several key signaling pathways involved in inflammation and cellular processes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Cyanidin-3-glucoside has been demonstrated to inhibit the activation of NF-κB[3][4]. This inhibition can occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound can prevent the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
FAK/MAPK Signaling Pathway
The Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for cell proliferation, differentiation, and migration. Some flavonoids have been shown to modulate these pathways. While direct evidence for this compound is limited, related cyanidin compounds have been shown to affect MAPK signaling. The MAPK cascade involves a series of protein kinases (e.g., ERK, JNK, p38) that are activated by phosphorylation. Western blotting is a common technique to assess the phosphorylation status of these kinases.
Figure 2: Potential modulation of the FAK/MAPK signaling pathway by this compound.
Experimental Workflow for Investigating Signaling Pathway Modulation
Figure 3: A typical experimental workflow for analyzing protein phosphorylation by Western blot.
Conclusion
The cellular uptake and transport of this compound are critical determinants of its biological activity. While current evidence suggests a low but significant transport across intestinal epithelial cells, further research is needed to fully elucidate the kinetic parameters and the specific transporters involved. The ability of this compound to modulate key signaling pathways like NF-κB provides a mechanistic basis for its observed anti-inflammatory effects. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers and drug development professionals to further investigate the cellular journey of this compound and unlock its full therapeutic potential. A deeper understanding of its absorption and intracellular fate will be instrumental in designing effective strategies to enhance its bioavailability and, consequently, its health benefits.
References
- 1. mdpi.com [mdpi.com]
- 2. Absorption of anthocyanins through intestinal epithelial cells - Putative involvement of GLUT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyanidin-3-O-glucoside inhibits NF-kB signalling in intestinal epithelial cells exposed to TNF-α and exerts protective effects via Nrf2 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergy analysis of cyanidin-3-O-glucoside and catechin: absorption, transport and lipid metabolism effects - PMC [pmc.ncbi.nlm.nih.gov]
Keracyanin as a Natural Food Colorant: An In-depth Technical Guide to its Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keracyanin, also known as cyanidin-3-O-rutinoside, is a prominent anthocyanin responsible for the vibrant red, purple, and blue hues in a variety of fruits and vegetables. As a water-soluble pigment, it holds significant potential as a natural alternative to synthetic food colorants. However, the inherent instability of this compound under various environmental conditions presents a considerable challenge to its widespread application in the food and pharmaceutical industries. This technical guide provides a comprehensive overview of the stability of this compound, detailing the factors that influence its degradation, methodologies for its assessment, and strategies for enhancing its stability.
Chemical Structure and Properties
This compound is a glycoside of cyanidin, where the cyanidin aglycone is attached to a rutinose (a disaccharide of rhamnose and glucose) sugar moiety at the C3 position. Its chemical structure plays a pivotal role in its color expression and stability. The presence of hydroxyl and methoxyl groups on the B-ring of the cyanidin aglycone influences its color, shifting it towards blue with an increasing number of hydroxyl groups.
Factors Influencing this compound Stability
The stability of this compound is a multifactorial issue, with pH, temperature, light, oxygen, and the presence of other chemical compounds being the primary determinants of its degradation.
pH
The pH of a solution has a profound effect on the structure and, consequently, the color and stability of this compound. In highly acidic conditions (pH < 3), this compound exists predominantly in its most stable form, the red flavylium cation. As the pH increases, it undergoes structural transformations to a colorless carbinol pseudobase and a blue quinonoidal base. At neutral to alkaline pH, these forms can further degrade into colorless or brown compounds. Generally, the stability of this compound decreases as the pH increases.
Temperature
Elevated temperatures accelerate the degradation of this compound. Thermal processing, a common practice in the food industry, can lead to significant color loss. The degradation typically follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of this compound. The rate of thermal degradation is also influenced by the pH of the medium.
Light
Exposure to light, particularly UV and visible light, can induce the photodegradation of this compound. This process can lead to the fading of its color. The extent of photodegradation is dependent on the intensity and wavelength of the light, as well as the duration of exposure.
Oxygen
The presence of oxygen can lead to the oxidative degradation of this compound, resulting in the loss of color and the formation of brown polymeric pigments. This process can be exacerbated by the presence of enzymes such as polyphenol oxidase.
Other Chemical Compounds
The stability of this compound can be influenced by the presence of other compounds in the food matrix. Ascorbic acid (Vitamin C), for instance, can accelerate the degradation of anthocyanins. Conversely, co-pigments, such as other flavonoids, phenolic acids, and some amino acids, can enhance the color and stability of this compound through molecular association.
Quantitative Data on this compound Stability
The following tables summarize quantitative data on the thermal degradation of this compound (cyanidin-3-rutinoside) and related cyanidin glycosides from various studies.
Table 1: Thermal Degradation Kinetics of Cyanidin-3-Rutinoside in Sour Cherry Paste [1]
| Temperature (°C) | Degradation Rate Constant (k) (min⁻¹) | Half-life (t½) (min) | Activation Energy (Ea) (kJ/mol) |
| 80 | 1.5 x 10⁻² | 45.69 | 51 |
| 90 | 2.8 x 10⁻² | 24.75 | |
| 100 | Not Calculated | Not Calculated | |
| 110 | Not Calculated | Not Calculated | |
| 120 | 8.4 x 10⁻² | 8.25 |
Table 2: Thermal Degradation of Cyanidin-3-Rutinoside in Black Rice Bran Colorant Powder (pH 2.0 - 5.0) [2]
| Temperature (°C) | pH | Degradation Rate Constant (k) | Half-life (t½) |
| 60-100 | 2.0-5.0 | Increased with increasing temperature and pH | Decreased with increasing temperature and pH |
Table 3: Half-life of Cyanidin-3-Rutinoside in Different Solvents with and without Light Exposure [3]
| Solvent | Condition | Half-life (t½) (h) |
| Water | Dark | 64.58 - 163.79 |
| Deep Eutectic Solvent (CHGLY) | Dark | 91.90 - 1238.27 |
| Water | Light | 65.79 - 170.42 |
| Deep Eutectic Solvent (CHGLY) | Light | 283.59 - 589.49 |
Experimental Protocols for Stability Assessment
A comprehensive assessment of this compound stability involves subjecting it to various stress conditions and monitoring its degradation over time.
General Experimental Workflow
Caption: General workflow for assessing this compound stability.
Detailed Methodologies
1. Sample Preparation:
-
Prepare stock solutions of purified this compound in an appropriate solvent (e.g., acidified methanol).
-
For stability studies, dilute the stock solution in buffer systems of varying pH (e.g., citrate-phosphate buffer for pH 2-8) or in the desired food matrix.
2. Stress Conditions:
-
pH Stability: Incubate the this compound solutions at different pH values (e.g., 2, 4, 6, 8) at a constant temperature in the dark.
-
Thermal Stability: Incubate the this compound solutions at a specific pH at various temperatures (e.g., 60, 80, 100°C) in the dark.
-
Photostability: Expose the this compound solutions at a specific pH and temperature to a controlled light source (e.g., a xenon lamp with filters to simulate sunlight) of known intensity. A control sample should be kept in the dark under the same conditions.
3. Sampling and Analysis:
-
Withdraw aliquots of the samples at predetermined time intervals.
-
Immediately analyze the samples or store them at -80°C to halt further degradation.
-
Quantification of this compound: Use a validated High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) method.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acidified water (e.g., with formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Monitor at the maximum absorbance wavelength of this compound (around 520 nm).
-
Quantification: Use an external standard calibration curve of purified this compound.
-
-
Identification of Degradation Products: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights and fragmentation patterns of the degradation products.
4. Data Analysis:
-
Plot the concentration of this compound against time for each condition.
-
Determine the degradation kinetics by fitting the data to appropriate kinetic models (e.g., first-order or second-order).
-
Calculate the degradation rate constant (k) and the half-life (t½) for each condition.
Degradation Pathway of this compound
The degradation of this compound primarily involves the cleavage of the glycosidic bond and the subsequent degradation of the cyanidin aglycone. The main degradation products are protocatechuic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring).
Caption: Proposed degradation pathway of this compound.
Strategies for Enhancing this compound Stability
Several strategies can be employed to mitigate the degradation of this compound and enhance its stability in food and pharmaceutical applications.
-
Co-pigmentation: The addition of co-pigments, such as other flavonoids, phenolic acids, or certain amino acids, can form complexes with this compound, protecting it from degradation and often intensifying its color.
-
Encapsulation: Microencapsulation or nanoencapsulation techniques can be used to create a protective barrier around the this compound molecules, shielding them from adverse environmental factors. Common encapsulating agents include polysaccharides (e.g., maltodextrin, gum arabic) and proteins.
-
Control of Environmental Factors: Careful control of pH (maintaining acidic conditions), temperature (using lower processing temperatures), and oxygen levels (e.g., through vacuum packaging) can significantly improve the stability of this compound.
-
Addition of Antioxidants: While some antioxidants like ascorbic acid can have a pro-degradative effect, others may help to protect this compound from oxidative degradation. The specific effect depends on the system and the antioxidant used.
Conclusion
This compound holds great promise as a natural food colorant, offering vibrant colors and potential health benefits. However, its inherent instability necessitates a thorough understanding of the factors that influence its degradation. By employing appropriate analytical techniques to assess its stability and implementing strategies to enhance it, the full potential of this compound as a safe and effective natural colorant can be realized. This guide provides a foundational understanding for researchers and professionals working towards the successful application of this compound in various products.
References
Methodological & Application
Application Note: Quantification of Keracyanin in Botanical Extracts and Finished Products using HPLC-UV
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of Keracyanin (cyanidin-3-O-rutinoside). This protocol is designed for researchers, scientists, and professionals in the drug development and natural products industries. The method outlined herein provides a clear and reproducible approach for the accurate measurement of this compound in various sample matrices, including botanical extracts and finished products.
Introduction
This compound, a prominent anthocyanin, is a glycoside of cyanidin. It is abundant in a variety of fruits and flowers, contributing to their vibrant red, purple, and blue hues. Beyond its role as a natural colorant, this compound is of significant interest to the scientific community due to its potent antioxidant properties and potential health benefits. Accurate quantification of this compound is essential for quality control in the food and beverage industry, standardization of botanical extracts for dietary supplements, and for pharmacokinetic studies in drug development. This application note presents a validated HPLC-UV method that is both sensitive and specific for the quantification of this compound.
Chemical Structure
Caption: Chemical structure of this compound (Cyanidin-3-O-rutinoside).
Experimental Protocols
Standard Preparation
This compound chloride (≥98% purity by HPLC) should be used as the analytical standard.
1.1. Stock Standard Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound chloride analytical standard.
-
Dissolve the standard in 10 mL of methanol containing 0.1% HCl in a volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber vial for up to three months.
1.2. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
-
A typical calibration curve can be constructed using concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare fresh working standards daily.
Sample Preparation
The following is a general protocol for the extraction of this compound from a solid matrix (e.g., freeze-dried berries).
2.1. Extraction:
-
Weigh 1 g of the homogenized and powdered sample into a 50 mL centrifuge tube.
-
Add 20 mL of extraction solvent (methanol with 1% formic acid).
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 30 minutes in a sonication bath, maintaining a cool temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
2.2. Filtration:
-
Carefully decant the supernatant.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Samples should be analyzed immediately or stored at 4°C for no longer than 24 hours.
HPLC-UV Method
3.1. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å[1] |
| Mobile Phase | Isocratic: 50% Acetonitrile, 49.8% Water, 0.2% Sulfuric Acid[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| UV Detection | 530 nm[1] |
| Run Time | 15 minutes |
3.2. Method Validation Parameters (Typical Values):
The following table summarizes the typical performance characteristics of this method based on literature for anthocyanin analysis.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 95 - 105% |
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for this compound quantification.
Data Presentation
The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve of the this compound standard.
Equation for Quantification:
Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / slope
Table of Representative Quantitative Data:
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 (1 µg/mL) | 4.52 | 15,234 | 1.0 |
| Standard 2 (10 µg/mL) | 4.51 | 151,987 | 10.0 |
| Standard 3 (50 µg/mL) | 4.53 | 758,456 | 50.0 |
| Standard 4 (100 µg/mL) | 4.52 | 1,520,112 | 100.0 |
| Sample A | 4.52 | 345,678 | 22.7 |
| Sample B | 4.53 | 123,456 | 8.1 |
Discussion
The described HPLC-UV method provides a straightforward and effective means for the quantification of this compound. The use of a Primesep 100 column allows for good separation of this compound from other anthocyanins and matrix components. The isocratic mobile phase is simple to prepare and provides consistent results. The detection wavelength of 530 nm is optimal for the selective detection of anthocyanins like this compound.
For complex matrices, optimization of the sample preparation method may be necessary to minimize interferences. This could include solid-phase extraction (SPE) for sample clean-up. Additionally, for the analysis of multiple anthocyanins, a gradient elution method may be more suitable.
The stability of this compound is pH-dependent, with greater stability in acidic conditions. Therefore, it is crucial to maintain an acidic environment during extraction and analysis to prevent degradation of the analyte. Samples and standards should be protected from light and stored at low temperatures to ensure their integrity.
Conclusion
This application note provides a detailed protocol for the quantification of this compound by HPLC-UV. The method is accurate, reproducible, and suitable for routine analysis in a quality control or research laboratory setting. By following this protocol, researchers can confidently determine the this compound content in a variety of samples.
References
Application Notes and Protocols for Studying the Anti-inflammatory Effects of Keracyanin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keracyanin, also known as cyanidin-3-rutinoside, is a naturally occurring anthocyanin found in various pigmented fruits and vegetables. Emerging evidence suggests that this compound possesses potent anti-inflammatory properties, primarily through the inhibition of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][2][3] These pathways are crucial regulators of the inflammatory response, and their dysregulation is implicated in numerous chronic inflammatory diseases. This document provides detailed application notes and experimental protocols for utilizing established animal models to investigate and quantify the anti-inflammatory effects of this compound.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating critical intracellular signaling cascades. The primary mechanism involves the downregulation of the NF-κB and MAPK signaling pathways.[1][2]
NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of inflammation. In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of κB (IκB) is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus. This translocation initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. This compound has been shown to inhibit the degradation of IκBα and the subsequent nuclear translocation of p65, thereby suppressing the expression of these inflammatory mediators.
MAPK Signaling Pathway
The MAPK pathway, including ERK, JNK, and p38, is another critical regulator of the inflammatory response. Activation of these kinases leads to the expression of inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Studies on anthocyanins suggest that they can inhibit the phosphorylation of these MAPK proteins, leading to a reduction in the inflammatory cascade.
Recommended Animal Models
The selection of an appropriate animal model is critical for evaluating the anti-inflammatory potential of this compound. The following models are widely used and have been validated for screening anti-inflammatory compounds.
-
Carrageenan-Induced Paw Edema Model: An acute inflammation model that is highly reproducible and suitable for assessing the effects of compounds on edema formation.
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model: This model mimics systemic inflammation and is useful for evaluating the effects of compounds on cytokine production and immune cell activation.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol details the procedure for inducing acute inflammation in the rat paw using carrageenan and assessing the anti-edematous effects of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound (cyanidin-3-rutinoside)
-
λ-Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin or Diclofenac
-
Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Syringes and needles (27G)
Experimental Workflow:
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Treatment: Administer the respective treatments orally (p.o.) via gavage.
-
Inflammation Induction: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
Biochemical Analysis (Optional): At the end of the experiment, animals can be euthanized, and paw tissue can be collected for the analysis of myeloperoxidase (MPO) activity (as an index of neutrophil infiltration) and pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) using ELISA or Western blot.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This protocol describes the induction of systemic inflammation using LPS and the evaluation of this compound's effect on pro-inflammatory cytokine production.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (cyanidin-3-rutinoside)
-
Lipopolysaccharide (LPS) from E. coli
-
Positive control: Dexamethasone
-
Vehicle (e.g., sterile saline)
-
Syringes and needles (27G)
-
ELISA kits for TNF-α, IL-1β, and IL-6
Experimental Workflow:
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control + Saline
-
Vehicle Control + LPS
-
This compound (e.g., 10, 25, 50 mg/kg, p.o.) + LPS
-
Positive Control (e.g., Dexamethasone, 1 mg/kg, i.p.) + LPS
-
-
Treatment: Administer this compound or vehicle orally one hour before LPS injection. The positive control is typically administered intraperitoneally (i.p.) 30 minutes before LPS.
-
Inflammation Induction: Inject LPS (e.g., 1 mg/kg) intraperitoneally.
-
Sample Collection: At a predetermined time point post-LPS injection (e.g., 2, 4, or 6 hours), collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge the blood to obtain plasma. Tissues such as the liver, spleen, and lungs can also be harvested.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the plasma or tissue homogenates using commercially available ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis (Optional): RNA can be extracted from tissues to analyze the mRNA expression levels of inflammatory genes using quantitative real-time PCR (qRT-PCR).
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | Value ± SEM | - |
| This compound | 10 | Value ± SEM | Value |
| This compound | 25 | Value ± SEM | Value |
| This compound | 50 | Value ± SEM | Value |
| Indomethacin | 10 | Value ± SEM | Value |
Table 2: Effect of this compound on Plasma Cytokine Levels in LPS-Treated Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control (Saline) | - | Value ± SEM | Value ± SEM | Value ± SEM |
| Vehicle + LPS | - | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound + LPS | 10 | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound + LPS | 25 | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound + LPS | 50 | Value ± SEM | Value ± SEM | Value ± SEM |
| Dexamethasone + LPS | 1 | Value ± SEM | Value ± SEM | Value ± SEM |
Conclusion
The described animal models and protocols provide a robust framework for the in vivo evaluation of the anti-inflammatory effects of this compound. By employing these standardized methods, researchers can obtain reliable and reproducible data on the therapeutic potential of this compound and further elucidate its mechanisms of action in mitigating inflammatory responses. The ability of this compound to modulate key inflammatory pathways highlights its potential as a novel therapeutic agent for a variety of inflammatory disorders.
References
- 1. An Insight into Anti-Inflammatory Activities and Inflammation Related Diseases of Anthocyanins: A Review of Both In Vivo and In Vitro Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of anthocyanins via modulation of nuclear factor-κB and mitogen-activated protein kinase signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies of Keracyanin in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Keracyanin (cyanidin-3-rutinoside) dosage for in vivo studies in mice, based on currently available scientific literature. This document includes tabulated quantitative data from various studies, detailed experimental protocols, and visualizations of relevant pathways and workflows to guide researchers in designing their experiments.
Introduction to this compound
This compound, also known as cyanidin-3-rutinoside, is a prominent anthocyanin found in various pigmented fruits and vegetables, such as blackcurrants, mulberries, and cherries. Anthocyanins are a class of flavonoids recognized for their potent antioxidant and anti-inflammatory properties.[1][2] Due to these biological activities, this compound and related anthocyanins are subjects of extensive research for their potential therapeutic applications in a range of diseases, including inflammatory conditions, neurodegenerative disorders, metabolic diseases, and cancer.[3][4]
Quantitative Data Summary: In Vivo Dosage in Rodent Models
The following tables summarize the dosages of this compound (cyanidin-3-rutinoside) and closely related anthocyanins used in various in vivo studies in mice and rats. These data provide a reference for dose selection in future research.
Table 1: this compound (Cyanidin-3-Rutinoside) and Related Anthocyanin Dosage in Mice
| Compound | Mouse Strain | Dosage | Administration Route | Study Duration | Biological Effect Investigated | Key Findings |
| Cyanidin-3-glucoside | C57BL/6J | 500 mg/kg | Oral Gavage | 2 hours | Pharmacokinetics | Systemic bioavailability of 1.7% for the parent compound. |
| Cyanidin-3-glucoside | C57BL/6 | 2 mg/kg | Oral | 24 hours | Neuroprotection (Focal Cerebral Ischemia) | Reduced infarct volume and superoxide levels.[5] |
| Anthocyanin-rich diet | C57BL/6J | 0.5% of diet | Oral (in diet) | Not specified | Cancer Prevention (Lung Cancer) | Inhibited the development of urethane-induced lung cancer. |
| Anthocyanin-rich extract | Balb/c | 1% and 10% of diet | Oral (in diet) | 9 weeks | Cancer Prevention (Colorectal Cancer) | The 10% diet significantly reduced tumor number. |
| Cyanidin-3-glucoside | Min mice | 0.3% of diet | Oral (in diet) | Not specified | Cancer Prevention (Intestinal Adenomas) | Decreased adenoma numbers by 45%. |
Table 2: Cyanidin and Cyanidin Glycoside Dosage in Rat Models
| Compound | Rat Strain | Dosage | Administration Route | Study Duration | Biological Effect Investigated | Key Findings |
| Cyanidin-3-rutinoside | Wistar | 800 µmol/kg | Oral | 2 hours | Pharmacokinetics | Readily absorbed and detected in plasma. |
| Cyanidin | Sprague-Dawley | 7.5, 15, 30 mg/kg/day | Oral | 28 days | Subacute Toxicity | No observed adverse effect level (NOAEL) established at 30 mg/kg/day. |
| Cyanidin | Sprague-Dawley | 300 mg/kg | Oral | 14 days | Acute Toxicity | LD50 exceeded 300 mg/kg/day with no adverse effects. |
| Anthocyanin-rich extract (79% C3G, 19% C3R) | Wistar | Not specified | Oral | 8 hours | Absorption and Metabolism | Rapid absorption with maximum plasma concentration at 15 minutes. |
Experimental Protocols
This section details the methodologies from key studies to assist in the replication and design of new experiments.
Oral Gavage Administration for Pharmacokinetic Studies
This protocol is based on a study investigating the pharmacokinetics of cyanidin-3-glucoside in mice.
-
Animal Model: C57BL/6J mice.
-
Compound Preparation: Prepare a suspension of this compound in a suitable vehicle, such as water or a solution containing a small percentage of DMSO and PEG300 to aid solubility.
-
Dosage and Administration:
-
Fast the mice overnight to ensure an empty stomach for optimal absorption.
-
Administer a single dose of this compound (e.g., 500 mg/kg) via oral gavage using a ball-tipped feeding needle.
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-administration to determine the plasma concentration profile.
-
Tissues can also be collected at the end of the study to assess tissue distribution.
-
-
Analysis: Analyze the concentration of this compound and its metabolites in plasma and tissue homogenates using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).
Dietary Administration for Cancer Prevention Studies
This protocol is adapted from studies evaluating the chemopreventive effects of anthocyanins in mouse models of cancer.
-
Animal Model: Mouse model relevant to the cancer type being studied (e.g., AOM/DSS-induced colorectal cancer model in Balb/c mice or urethane-induced lung cancer model in C57BL/6J mice).
-
Compound Preparation:
-
Prepare a custom diet by incorporating the desired concentration of this compound (e.g., 0.3%, 0.5%, 1%, or 10% by weight) into a standard rodent chow.
-
Ensure homogenous mixing of the compound within the diet to provide a consistent daily dose.
-
-
Dosage and Administration:
-
Provide the this compound-supplemented diet to the experimental group of mice ad libitum.
-
The control group should receive the standard diet without the supplement.
-
Monitor food intake and body weight regularly to assess for any adverse effects and to calculate the approximate daily dosage.
-
-
Study Duration: The duration of the study will depend on the cancer model and the specific endpoints being investigated (e.g., 9 weeks for the AOM/DSS model).
-
Analysis: At the end of the study, sacrifice the animals and collect relevant tissues for histopathological analysis, tumor scoring (number and size), and molecular analysis of cancer-related biomarkers.
Visualizations
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a general workflow for assessing the in vivo efficacy of this compound in a mouse model.
Signaling Pathway: Anti-inflammatory Action of Anthocyanins
This compound, like other anthocyanins, is known to exert its anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates the inhibition of the NF-κB signaling pathway, a central mediator of inflammation.
Conclusion
The available data suggest that this compound and related anthocyanins are well-tolerated in mice at a range of doses. For chronic studies, dietary administration is a common and effective method, while oral gavage is suitable for acute dosing and pharmacokinetic studies. The optimal dosage will depend on the specific research question, the animal model used, and the intended biological effect. Researchers should carefully consider the existing literature and may need to perform pilot studies to determine the most effective dose for their specific experimental conditions.
References
- 1. Mulberry anthocyanins, cyanidin 3-rutinoside and cyanidin 3-glucoside, exhibited an inhibitory effect on the migration and invasion of a human lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyanidin-3-rutinoside, a natural polyphenol antioxidant, selectively kills leukemic cells by induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthocyanins and their role in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of anthocyanins on the prevention and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Protocol for Keracyanin Extraction from Plant Sources: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keracyanin (cyanidin-3-O-rutinoside) is a prominent anthocyanin found in various plant sources, notably in berries such as elderberries, blackcurrants, and certain varieties of cherries. As a potent antioxidant with potential therapeutic applications, efficient extraction and purification of this compound are crucial for research and drug development. This document provides detailed protocols for the extraction and purification of this compound from plant materials, along with comparative data to guide methodology selection.
Data Presentation: Quantitative Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The following table summarizes quantitative data from various studies on anthocyanin extraction from sources rich in cyanidin glycosides, providing a comparative overview of different solvents and techniques.
| Plant Source | Extraction Method | Solvent System | Temperature (°C) | Time | Total Anthocyanin Yield (mg/g dry weight) | Reference |
| Elderberry | Conventional Solvent Extraction | 40.9% Ethanol | 20 | 15 min | 21.0 | [1] |
| Elderberry | Conventional Solvent Extraction | 100% Ethanol | 25 | 60 min | 5.1 | [1] |
| Elderberry | Countercurrent Extraction | 20% Ethanol (pH 4) | 40 | 4 hours | Not specified in mg/g, but 19.51g extract from 500g raw material | [2] |
| Blueberry Residue | Ultrasound-Assisted Dual-Aqueous Phase Extraction | Not specified | 60 | 80 min | 12.372 ± 0.078 | [3] |
| Onion Peel | Microwave-Assisted Extraction | 75% Ethanol | Not specified | 5 min | 21.99 (from 2g peel) | [4] |
| Pomegranate Peel | Maceration | Acidified Ethanol (1% HCl) | Ambient | 24 hours | 84.57 mg/100g |
Experimental Protocols
Protocol 1: Conventional Solid-Liquid Extraction (SLE) of this compound from Elderberries
This protocol is a standard method for extracting anthocyanins using solvents.
Materials and Reagents:
-
Fresh or frozen elderberries
-
Ethanol (95% or absolute)
-
Deionized water
-
Hydrochloric acid (HCl) or Formic acid
-
Mortar and pestle or blender
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)
Procedure:
-
Sample Preparation:
-
If using fresh elderberries, wash them thoroughly and pat them dry.
-
Freeze the berries at -20°C for at least 24 hours to aid in cell wall disruption.
-
Grind the frozen berries into a fine powder using a mortar and pestle or a blender.
-
-
Extraction:
-
Weigh the powdered plant material.
-
Prepare the extraction solvent: Acidified ethanol (e.g., 70% ethanol in water, acidified with 0.1% HCl v/v). The acidic conditions help to stabilize the flavylium cation of the anthocyanin.
-
Add the solvent to the powdered sample at a solid-to-solvent ratio of 1:10 (w/v).
-
Macerate the mixture by stirring or shaking for 2-4 hours at room temperature, protected from light.
-
-
Separation and Concentration:
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Decant the supernatant. The extraction of the solid residue can be repeated 2-3 times to maximize yield.
-
Combine the supernatants and filter through Whatman No. 1 filter paper to remove any remaining particulate matter.
-
Concentrate the extract using a rotary evaporator at a temperature below 40°C to remove the ethanol.
-
-
Storage:
-
The resulting aqueous extract, rich in this compound, can be used immediately for purification or stored at -20°C in the dark.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
UAE utilizes ultrasonic waves to enhance the extraction process, often resulting in higher yields and shorter extraction times.
Materials and Reagents:
-
Same as Protocol 1
-
Ultrasonic bath or probe sonicator
Procedure:
-
Sample Preparation:
-
Prepare the powdered plant material as described in Protocol 1.
-
-
Extraction:
-
Prepare the extraction solvent (e.g., 50% ethanol acidified with citric acid to pH 3).
-
Mix the powdered sample with the solvent at a solid-to-solvent ratio of 1:20 (w/v).
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasonic treatment for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
-
Separation and Concentration:
-
Follow the separation and concentration steps as described in Protocol 1.
-
Protocol 3: Purification of this compound using Solid-Phase Extraction (SPE)
SPE is a common method for purifying and concentrating anthocyanins from crude extracts.
Materials and Reagents:
-
Crude this compound extract
-
C18 SPE cartridges
-
Methanol
-
Deionized water
-
Acidified water (0.01% HCl)
-
Acidified methanol (0.01% HCl)
Procedure:
-
Cartridge Conditioning:
-
Activate the C18 SPE cartridge by passing 10 mL of methanol through it.
-
Equilibrate the cartridge by passing 10 mL of acidified water (0.01% HCl) through it.
-
-
Sample Loading:
-
Dilute the crude extract with acidified water.
-
Load the diluted extract onto the conditioned SPE cartridge. Sugars, acids, and other polar compounds will pass through, while anthocyanins will be retained.
-
-
Washing:
-
Wash the cartridge with 10-20 mL of acidified water to remove any remaining impurities.
-
-
Elution:
-
Elute the retained this compound from the cartridge using 5-10 mL of acidified methanol (0.01% HCl). Collect the colored eluate.
-
-
Solvent Evaporation:
-
Evaporate the methanol from the eluate using a rotary evaporator or a stream of nitrogen to obtain the purified this compound extract.
-
Protocol 4: High-Performance Liquid Chromatography (HPLC) for Analysis and Purification
HPLC is a powerful technique for the separation, identification, and quantification of individual anthocyanins. While analytical HPLC is used for quantification, preparative HPLC can be used for purification.
Analytical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of two solvents is typically used:
-
Solvent A: Water/formic acid (e.g., 95:5, v/v)
-
Solvent B: Acetonitrile/formic acid (e.g., 95:5, v/v)
-
-
Gradient Program: A linear gradient from a low percentage of Solvent B to a high percentage over 30-60 minutes.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: Diode array detector (DAD) or UV-Vis detector at 520 nm.
-
Injection Volume: 10-20 µL.
-
Standard: A this compound chloride standard should be used for identification and quantification.
Preparative HPLC for Purification:
-
For purification, a larger preparative HPLC column is used.
-
The mobile phase and gradient conditions are similar to the analytical method but may need to be optimized for the larger column.
-
The flow rate will be significantly higher.
-
Fractions corresponding to the this compound peak are collected.
-
The collected fractions are then concentrated to obtain the purified compound.
Mandatory Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Antioxidant action and potential signaling impact of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. CN102807544B - Method for extracting anthocyanin from elderberry fruits - Google Patents [patents.google.com]
- 3. Optimization the extraction of anthocyanins from blueberry residue by dual-aqueous phase method and cell damage protection study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of extraction parameters and stabilization of anthocyanin from onion peel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Detection of Keracyanin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical detection of Keracyanin (cyanidin-3-O-rutinoside), a significant anthocyanin with potent antioxidant properties, in various biological matrices. The methodologies described herein are designed to offer sensitive, selective, and efficient quantification of this compound, facilitating research in pharmacokinetics, metabolism, and the assessment of its therapeutic potential.
Introduction
This compound, a member of the anthocyanin family of water-soluble pigments, is abundant in many fruits and vegetables.[1] Its significant antioxidant capacity, attributed to the hydroxyl groups on its aromatic rings, has garnered interest in its potential health benefits, including anti-inflammatory and anticancer effects.[2] Consequently, the development of robust analytical methods for the quantification of this compound in biological samples is crucial for understanding its bioavailability, and metabolic fate, and for establishing its efficacy in preclinical and clinical studies.
Electrochemical methods offer a compelling alternative to traditional chromatographic techniques for the analysis of electroactive compounds like this compound.[3][4] These methods are characterized by their high sensitivity, rapid analysis time, cost-effectiveness, and suitability for miniaturization and on-site analysis.[4] This document outlines the principles and protocols for the electrochemical detection of this compound using voltammetric techniques.
Principle of Electrochemical Detection
The electrochemical detection of this compound is based on its oxidation at an electrode surface when a potential is applied. The primary electrochemical activity of this compound occurs at the catechol group (3′,4′-dihydroxyl) on the B-ring, which undergoes a two-electron, two-proton oxidation to form the corresponding o-quinone. A minor oxidation wave may also be observed at higher potentials due to the hydroxyl groups on the A-ring.
The oxidation potential and the resulting current are dependent on the concentration of this compound, the pH of the supporting electrolyte, and the nature of the electrode material. By controlling these parameters, highly sensitive and selective measurements can be achieved. Voltammetric techniques such as Cyclic Voltammetry (CV) and Square-Wave Voltammetry (SWV) are commonly employed. SWV, in particular, offers enhanced sensitivity and is well-suited for quantitative analysis.
Quantitative Data Summary
The following tables summarize the quantitative data for the electrochemical detection of this compound and related anthocyanins from the literature.
Table 1: Electrochemical Performance Data for this compound Detection
| Electrode | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Glassy Carbon Electrode (GCE) | SWV | Not Reported | Not Reported | |
| Screen-Printed Carbon Electrode (SPCE) | SWV | Not Reported | Not Reported | |
| SWCNT-modified SPCE | SWV | Not Reported | Not Reported | |
| MWCNT-modified SPCE | SWV | Not Reported | Not Reported |
Note: While the study by Newair et al. (2023) demonstrated the feasibility of this compound detection, specific quantitative performance metrics like linear range and LOD were not detailed.
Table 2: Electrochemical Performance Data for Related Anthocyanins (Cyanidin Derivatives)
| Analyte | Electrode | Technique | Linear Range | Limit of Detection (LOD) | Biological Matrix | Reference |
| Cyanidin | MIP/MWCNTs/GCE | DPV | 0.5 - 242 mg/mL | 0.14 mg/mL | Berry fruits, Human urine, Tap water | |
| Cyanidin-3-glucoside | Not Specified | CV | Not Reported | Not Reported | Not Specified | |
| Cyanidin | f-CNTs/GCE | DPV | Not Reported | Not Reported | Blueberry Fruit Extract |
MIP: Molecularly Imprinted Polymer; MWCNTs: Multi-Walled Carbon Nanotubes; DPV: Differential Pulse Voltammetry; f-CNTs: functionalized Carbon Nanotubes.
Experimental Protocols
Reagents and Materials
-
This compound chloride standard (analytical grade)
-
Britton-Robinson (B-R) buffer (0.04 M acetic acid, boric acid, and phosphoric acid)
-
Sodium hydroxide (NaOH) (0.2 M)
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Glassy Carbon Electrode (GCE) or Screen-Printed Carbon Electrode (SPCE)
-
Potentiostat/Galvanostat
-
pH meter
-
Nitrogen gas (high purity)
Sample Preparation from Biological Fluids (e.g., Urine, Plasma)
This protocol is adapted from methodologies for anthocyanin extraction from biological fluids.
-
Precondition the SPE Cartridge:
-
Wash the C18 SPE cartridge with 5 mL of methanol (acidified to pH 1-2 with formic acid).
-
Equilibrate the cartridge with 5 mL of acidified water (pH 1-2 with formic acid).
-
-
Sample Loading:
-
Acidify the biological fluid sample (e.g., 1 mL of urine or plasma) to pH 1-2 with formic acid.
-
Load the acidified sample onto the preconditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of acidified water to remove interfering hydrophilic compounds.
-
Wash with 5 mL of ethyl acetate to remove less polar interferences.
-
-
Elution:
-
Elute the anthocyanin fraction (containing this compound) with 5 mL of acidified methanol.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the supporting electrolyte (e.g., 0.04 M B-R buffer, pH 2.2) for electrochemical analysis.
-
Preparation of Standard Solutions
-
Prepare a stock solution of this compound chloride in a water/ethanol (50:50, v/v) mixture.
-
Prepare a series of standard solutions by diluting the stock solution with the supporting electrolyte (0.04 M B-R buffer, pH 2.2) to the desired concentrations for constructing a calibration curve.
Electrochemical Measurement Protocol
-
Electrode Preparation:
-
GCE: Polish the GCE surface with alumina slurry, sonicate in ethanol and then deionized water, and allow to dry.
-
SPCE: SPCEs are typically single-use and do not require pre-treatment.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell containing the working electrode (GCE or SPCE), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Add a known volume of the supporting electrolyte (0.04 M B-R buffer, pH 2.2) to the cell.
-
-
Deoxygenation:
-
Purge the solution with high-purity nitrogen gas for at least 5 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a nitrogen atmosphere over the solution during the experiment.
-
-
Voltammetric Analysis:
-
Cyclic Voltammetry (CV):
-
Scan the potential from an initial potential to a final potential and back (e.g., 0 V to +1.4 V and back to 0 V).
-
Use a scan rate of 100 mV/s to observe the characteristic oxidation peaks of this compound.
-
-
Square-Wave Voltammetry (SWV):
-
Apply a potential waveform consisting of a square wave superimposed on a staircase potential ramp.
-
Typical parameters: frequency of 20 Hz, pulse amplitude of 25 mV, and potential step of 1 mV.
-
An accumulation step (e.g., at 0.2 V for 60 s) can be employed to enhance sensitivity through adsorptive stripping voltammetry.
-
-
-
Quantification:
-
Record the SWV of the blank supporting electrolyte.
-
Add the prepared sample or standard solution to the electrochemical cell.
-
Record the SWV and measure the peak current corresponding to the oxidation of this compound (around +0.35 V to +0.59 V depending on the electrode).
-
Construct a calibration curve by plotting the peak current versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the biological sample by interpolating its peak current on the calibration curve.
-
Visualizations
Figure 1. Electrochemical oxidation of the this compound B-ring.
Figure 2. Experimental workflow for this compound detection.
References
Application Notes and Protocols: Keracyanin as a Fluorescent Probe in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keracyanin (cyanidin-3-O-rutinoside) is a naturally occurring anthocyanin pigment found in various fruits and vegetables. Beyond its role as a colorant, this compound possesses intrinsic fluorescent properties that make it a promising candidate for use as a fluorescent probe in microscopy. Its antioxidant and anti-inflammatory activities, including the inhibition of major signaling pathways such as NF-κB, FAK, and MAPK, further enhance its utility in biological research and drug development. These application notes provide a comprehensive overview of the use of this compound as a fluorescent probe, including its photophysical properties, protocols for live-cell imaging, and its application in studying cellular signaling pathways.
Photophysical Properties of this compound
| Property | Value | Notes |
| Molecular Formula | C₂₇H₃₁ClO₁₅ | |
| Molecular Weight | 631.0 g/mol | |
| UV-Vis Absorption Maxima (λabs) | 283 nm, 539 nm | In methanol. The 539 nm peak is characteristic of the flavylium cation form and is pH-dependent. |
| Fluorescence Emission Maximum (λem) | ~615 nm (estimated) | Based on data for cyanidin, the aglycone of this compound. The exact emission maximum may vary with solvent and pH. |
| Molar Extinction Coefficient (ε) | 28,840 L·mol⁻¹·cm⁻¹ | For cyanidin-3-rutinoside in 1% HCl in water. |
| Fluorescence Quantum Yield (Φ) | Low (estimated) | Anthocyanins generally have low quantum yields, which can be influenced by environmental factors. |
| Solubility | Soluble in DMSO, DMF, PBS (pH 7.2), and to a lesser extent in ethanol. |
Experimental Protocols
Protocol 1: Live-Cell Imaging with this compound
This protocol describes a general method for loading this compound into live mammalian cells for fluorescence microscopy. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
This compound chloride
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM or FluoroBrite™ DMEM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound chloride in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Cell Culture: Culture cells to the desired confluency (typically 50-70%) on glass-bottom dishes or chamber slides suitable for microscopy.
-
Preparation of Staining Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final working concentration. A starting concentration of 10-50 µM is recommended, but the optimal concentration should be determined empirically.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound staining solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. Incubation time may need to be optimized.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound this compound and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells using a fluorescence microscope. Based on the absorption maximum, an excitation wavelength around 540 nm is a reasonable starting point. Use an emission filter that captures the expected red fluorescence (e.g., a long-pass filter above 590 nm or a band-pass filter centered around 615 nm).
-
Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity.
-
Visualizing Cellular Uptake and Localization of this compound
The following workflow can be used to visualize the uptake and subcellular distribution of this compound.
Application in Studying Signaling Pathways
This compound chloride has been shown to inhibit the NF-κB, FAK, and MAPK signaling pathways.[1] While this compound's intrinsic fluorescence may not directly report on the dynamic activity of these pathways in real-time, it can be used to confirm the cellular uptake and localization of the inhibitor. The effect on the signaling pathways can then be assessed using established methods such as immunofluorescence.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its activation involves the translocation of NF-κB transcription factors from the cytoplasm to the nucleus.
FAK and MAPK Signaling Pathways
The Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for cell proliferation, differentiation, migration, and apoptosis.
Protocol 2: Correlating this compound Localization with NF-κB Pathway Inhibition
This protocol combines live-cell imaging of this compound with immunofluorescence staining for the p65 subunit of NF-κB to correlate the presence of the inhibitor with its effect on the signaling pathway.
Materials:
-
Reagents from Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton™ X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Alexa Fluor™-conjugated secondary antibody (with a spectrally distinct fluorophore from this compound, e.g., Alexa Fluor™ 488)
-
DAPI or Hoechst stain for nuclear counterstaining
Procedure:
-
This compound Treatment and Stimulation:
-
Follow steps 1-4 of Protocol 1 for this compound loading.
-
During the last 15-30 minutes of incubation with this compound, stimulate the cells with an appropriate agonist to activate the NF-κB pathway (e.g., 10 ng/mL TNF-α). Include an unstimulated control.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton™ X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against NF-κB p65 (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor™-conjugated secondary antibody and a nuclear counterstain for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging:
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Image the cells using a confocal microscope, acquiring images in three channels:
-
This compound: Ex: ~540 nm, Em: >590 nm
-
NF-κB p65 (e.g., Alexa Fluor™ 488): Ex: ~495 nm, Em: ~519 nm
-
Nucleus (e.g., DAPI): Ex: ~358 nm, Em: ~461 nm
-
-
-
Analysis:
-
Analyze the images to correlate the cytoplasmic localization of this compound with the subcellular localization of the NF-κB p65 subunit. In inhibited cells, p65 should remain predominantly in the cytoplasm, whereas in stimulated, untreated cells, it will translocate to the nucleus.
-
Conclusion
This compound is a promising natural fluorescent probe for microscopy with applications in cell biology and drug discovery. Its intrinsic fluorescence allows for the visualization of its cellular uptake and localization. While it may not serve as a direct real-time reporter of signaling pathway activity, its known inhibitory effects on key pathways like NF-κB, FAK, and MAPK make it a valuable tool for studying these processes. By combining live-cell imaging of this compound with established methods like immunofluorescence, researchers can gain insights into the relationship between the inhibitor's presence and its biological effects at a cellular level. Further research is warranted to fully characterize its photophysical properties and explore its full potential as a fluorescent probe.
References
Keracyanin in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keracyanin, a cyanidin-3-rutinoside, is a naturally occurring anthocyanin endowed with potent antioxidant, anti-inflammatory, and anticancer properties.[1][2] Its therapeutic potential is, however, often limited by poor stability, low bioavailability, and rapid metabolism.[3] Encapsulation of this compound into advanced drug delivery systems, such as nanoparticles, liposomes, and hydrogels, presents a promising strategy to overcome these limitations, enhancing its therapeutic efficacy and enabling targeted delivery.[3][4] These delivery systems can protect this compound from degradation, control its release, and improve its cellular uptake. This document provides detailed application notes and experimental protocols for the utilization of this compound in various drug delivery platforms.
Data Presentation: Physicochemical Properties and Formulation Efficiency
The successful development of this compound-loaded drug delivery systems hinges on achieving optimal physicochemical characteristics and high encapsulation efficiency. While specific data for this compound is emerging, studies on the closely related anthocyanin, cyanidin-3-O-glucoside (C3G), provide valuable insights into the expected performance of various formulations.
| Delivery System | Carrier Material | Active Moiety | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Nanoparticles | Chitosan/Carboxymethyl Chitosan | Cyanidin-3-O-glucoside | 143 - 154 | - | >93 | Not Reported | |
| Amylopectin | Aronia melanocarpa anthocyanins | Not Reported | - | Not Reported | Not Reported | ||
| Liposomes | Soy Lecithin | Cyanidin-3-O-glucoside | 159 | - | 50.6 | Not Reported | |
| Phosphatidylcholine/Cholesterol | Cyanidin-3-O-glucoside | 234 ± 9.35 | - | 75.0 ± 0.001 | Not Reported | ||
| DOPC/DOTAP | DTO (dithiooxamide) | Not Reported | - | 81.7 ± 3.1 | Not Reported | ||
| Hydrogels | Sericin-alginate | Purple waxy corn cob anthocyanins | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
Note: Data for cyanidin-3-O-glucoside (C3G) and other anthocyanins are presented as a proxy due to the limited availability of specific quantitative data for this compound (cyanidin-3-rutinoside). Researchers should consider this as a baseline for formulation development.
Experimental Protocols
Preparation of this compound-Loaded Chitosan Nanoparticles
This protocol describes the preparation of this compound-loaded chitosan nanoparticles using the ionic gelation method.
Materials:
-
This compound (cyanidin-3-rutinoside)
-
Chitosan (low molecular weight)
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
Procedure:
-
Chitosan Solution Preparation: Dissolve chitosan (e.g., 0.1% w/v) in an aqueous solution of acetic acid (e.g., 1% v/v) with continuous stirring until a clear solution is obtained.
-
This compound Loading: Add a specific amount of this compound to the chitosan solution and stir until fully dissolved.
-
Nanoparticle Formation: Under magnetic stirring, add the TPP solution (e.g., 0.1% w/v in deionized water) dropwise to the this compound-chitosan solution. The formation of nanoparticles will be indicated by the appearance of opalescence.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the free this compound and other reagents. Wash the pellet with deionized water and re-centrifuge. Repeat the washing step twice.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticles can be freeze-dried.
Experimental Workflow for Nanoparticle Preparation
Caption: Workflow for this compound-loaded chitosan nanoparticle synthesis.
Characterization of this compound Nanoparticles
a) Particle Size and Zeta Potential Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles, while Laser Doppler Velocimetry (LDV) is employed to determine their surface charge (zeta potential).
-
Procedure:
-
Resuspend the purified this compound nanoparticles in deionized water.
-
Analyze the suspension using a Zetasizer instrument.
-
Record the average particle size, polydispersity index (PDI), and zeta potential.
-
b) Encapsulation Efficiency and Drug Loading Content:
-
Principle: The amount of this compound encapsulated within the nanoparticles is determined indirectly by measuring the concentration of free this compound in the supernatant after centrifugation.
-
Procedure:
-
After centrifugation during the preparation step, collect the supernatant.
-
Quantify the concentration of free this compound in the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
DL (%) = [(Total amount of this compound - Amount of free this compound) / Weight of nanoparticles] x 100
-
-
In Vitro Drug Release Study
This protocol evaluates the release profile of this compound from a hydrogel formulation.
Materials:
-
This compound-loaded hydrogel
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 5.5 and pH 7.4)
-
Dialysis membrane (with appropriate molecular weight cut-off)
Procedure:
-
Place a known amount of the this compound-loaded hydrogel into a dialysis bag.
-
Immerse the dialysis bag in a known volume of PBS at a specific pH and temperature (e.g., 37°C) with constant stirring.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantify the concentration of released this compound in the collected aliquots using HPLC.
-
Plot the cumulative percentage of this compound released versus time.
Experimental Workflow for In Vitro Drug Release
Caption: Workflow for in vitro release study of this compound from a hydrogel.
In Vitro Cytotoxicity Assay
This protocol assesses the cytotoxicity of this compound-loaded nanoparticles on cancer cell lines using the MTT assay.
Materials:
-
Cancer cell line (e.g., MCF-7, A549, HL-60)
-
Cell culture medium and supplements
-
This compound-loaded nanoparticles
-
Empty nanoparticles (placebo)
-
Free this compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed the cancer cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound-loaded nanoparticles, empty nanoparticles, and free this compound solution. Include untreated cells as a control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability (%) relative to the untreated control.
Cellular Uptake Study
This protocol investigates the cellular uptake of fluorescently labeled this compound nanoparticles.
Materials:
-
Cancer cell line
-
Fluorescently labeled this compound-loaded nanoparticles (e.g., using FITC)
-
Cell culture medium
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Confocal microscope or flow cytometer
Procedure:
-
Seed the cells on coverslips in a culture plate and allow them to adhere.
-
Treat the cells with fluorescently labeled this compound nanoparticles and incubate for different time points.
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Fix the cells and stain the nuclei with DAPI.
-
Visualize the cellular uptake of nanoparticles using a confocal microscope.
-
Alternatively, for quantitative analysis, detach the cells and analyze the fluorescence intensity using a flow cytometer.
Signaling Pathways
This compound, like other anthocyanins, exerts its therapeutic effects by modulating various cellular signaling pathways, primarily the NF-κB and MAPK pathways, which are crucial in inflammation and cancer.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammatory responses and cell survival. In many cancer cells, this pathway is constitutively active. This compound can inhibit the activation of NF-κB.
This compound Inhibition of NF-κB Pathway
Caption: this compound inhibits NF-κB activation by preventing IKK-mediated phosphorylation of IκBα.
Modulation of the FAK/MAPK Signaling Pathway
The Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are involved in cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate these pathways, contributing to its anticancer effects.
This compound Modulation of FAK/MAPK Pathway
Caption: this compound modulates the FAK/MAPK pathway, inhibiting proliferation and inducing apoptosis.
Conclusion
This compound holds significant promise as a therapeutic agent, and its delivery via advanced systems can substantially enhance its clinical utility. The protocols and data presented here provide a foundational framework for researchers to develop and evaluate this compound-based drug delivery systems. Further research is warranted to establish specific formulation parameters and to fully elucidate the in vivo efficacy and safety of these promising therapeutic platforms.
References
- 1. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Employ of Anthocyanins in Nanocarriers for Nano Delivery: In Vitro and In Vivo Experimental Approaches for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Cell-based Assays for Assessing Keracyanin Neuroprotection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keracyanin, a cyanidin-3-O-rutinoside chloride, is an anthocyanin with significant antioxidant properties.[1] Anthocyanins, a class of flavonoids found in various plants, are increasingly being investigated for their neuroprotective potential against a range of neurological disorders.[2] The underlying mechanisms of this neuroprotection are multifaceted, involving the modulation of signaling pathways related to oxidative stress, inflammation, and apoptosis.[2][3][4] This document provides detailed application notes and protocols for a panel of cell-based assays to evaluate the neuroprotective efficacy of this compound.
Putative Signaling Pathways for this compound's Neuroprotective Effects
Anthocyanins are known to exert their neuroprotective effects by modulating several key signaling pathways. Based on existing literature for similar compounds, this compound is hypothesized to protect neuronal cells through the following mechanisms:
-
Antioxidant Signaling: this compound likely enhances the endogenous antioxidant defense system by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1), SOD, and CAT.
-
Anti-inflammatory Signaling: this compound may suppress neuroinflammation by inhibiting the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the phosphorylation and degradation of IκBα, this compound can block the nuclear translocation of the p65 subunit of NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-1β.
-
Anti-apoptotic Signaling: The anti-apoptotic effects of this compound are likely mediated through the modulation of the MAPK (Mitogen-activated protein kinase) and PI3K/Akt pathways. By influencing these pathways, this compound can regulate the expression of Bcl-2 family proteins, leading to a decrease in the pro-apoptotic Bax and an increase in the anti-apoptotic Bcl-2, ultimately inhibiting caspase activation.
Caption: Putative signaling pathways of this compound neuroprotection.
Experimental Assays for Assessing Neuroprotection
The following section details the protocols for a suite of cell-based assays to quantify the neuroprotective effects of this compound. A common experimental workflow is to pre-treat neuronal cells with this compound before inducing neurotoxicity with an appropriate agent.
References
Application Notes and Protocols: Keracyanin Formulation for Improved Oral Absorption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keracyanin, also known as cyanidin-3-O-rutinoside, is a naturally occurring anthocyanin found in various fruits and vegetables. It has garnered significant interest for its potential therapeutic effects, attributed to its antioxidant and anti-inflammatory properties. However, the oral bioavailability of this compound is limited due to its hydrophilic nature and susceptibility to degradation in the gastrointestinal tract. This document provides detailed application notes and experimental protocols for developing and evaluating novel this compound formulations designed to enhance its oral absorption and systemic bioavailability. The methodologies described herein cover formulation strategies such as nanoemulsions, solid lipid nanoparticles (SLNs), and liposomes, along with protocols for in vitro permeability and in vivo pharmacokinetic studies.
Challenges in Oral Delivery of this compound
The primary obstacles to the effective oral delivery of this compound include:
-
Low Permeability: Being a hydrophilic molecule, this compound exhibits poor passive diffusion across the lipid-rich intestinal epithelial cell membranes.
-
Gastrointestinal Instability: this compound is prone to degradation under the neutral to alkaline pH conditions of the small intestine.
-
Presystemic Metabolism: It can be metabolized by gut microbiota and undergo first-pass metabolism in the liver.
To overcome these challenges, advanced formulation strategies are necessary to protect this compound from degradation and enhance its transport across the intestinal barrier.
Formulation Strategies for Enhanced Oral Absorption
Several formulation approaches can be employed to improve the oral bioavailability of this compound. These strategies focus on encapsulating the molecule in a protective carrier system to increase its stability and facilitate its absorption.
Data Presentation: Representative Pharmacokinetic Parameters
The following tables present representative pharmacokinetic data for a model anthocyanin, demonstrating the potential improvements in oral bioavailability that can be achieved with different formulation strategies. While specific data for this compound formulations are limited, these values, based on studies of similar flavonoids, illustrate the expected enhancements in key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
Table 1: Representative Pharmacokinetic Parameters of a Model Anthocyanin in Different Formulations Following Oral Administration in Rats.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 25 | 1.5 ± 0.5 | 600 ± 110 | 100 |
| Nanoemulsion | 50 | 750 ± 90 | 2.0 ± 0.5 | 3600 ± 450 | 600 |
| Solid Lipid Nanoparticles (SLNs) | 50 | 620 ± 75 | 2.5 ± 0.5 | 4200 ± 510 | 700 |
| Liposomes | 50 | 580 ± 65 | 2.0 ± 0.5 | 3900 ± 480 | 650 |
Data are presented as mean ± standard deviation and are representative of typical improvements seen with nanoformulations of poorly absorbed flavonoids.
A study on cyanidin-3-rutinoside (this compound) reported a Cmax of approximately 850 nmol/L (which translates to roughly 525 ng/mL, assuming a molecular weight of ~610 g/mol ) between 0.5 and 2.0 hours after oral administration of a purified extract to rats[1]. This provides a baseline for unformulated this compound. In a study involving a curcumin derivative, encapsulation in solid lipid nanoparticles resulted in a 37-fold increase in the area under the curve (AUC) compared to the free compound[2][3]. Similarly, nanoformulations of other polyphenols have demonstrated significant enhancements in bioavailability[4].
Experimental Protocols
This section provides detailed protocols for the preparation of various this compound formulations and for their in vitro and in vivo evaluation.
I. Formulation Preparation Protocols
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using the spontaneous emulsification method.
Materials:
-
This compound
-
Medium-chain triglycerides (MCT) oil (oil phase)
-
Tween 80 (surfactant)
-
Sorbitol (co-surfactant)
-
Deionized water (aqueous phase)
-
Magnetic stirrer
Protocol:
-
Prepare the Oil Phase: Dissolve a specific amount of this compound in MCT oil with gentle heating and stirring until a clear solution is obtained.
-
Prepare the Surfactant Mixture (Smix): In a separate beaker, mix Tween 80 and sorbitol at a predetermined ratio (e.g., 2:1 w/w).
-
Form the Nanoemulsion: Add the oil phase to the Smix and stir for 10-15 minutes to get a homogenous mixture.
-
Titration: Slowly add the aqueous phase (deionized water) to the oil-Smix mixture drop-wise while continuously stirring at a moderate speed (e.g., 500 rpm) at room temperature.
-
Spontaneous Emulsification: Continue stirring for another 30 minutes until a transparent or translucent nanoemulsion is formed.
-
Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
This protocol details the preparation of SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Glyceryl monostearate (GMS) (solid lipid)
-
Poloxamer 188 (surfactant)
-
Deionized water
-
High-shear homogenizer
-
Probe sonicator
-
Water bath
Protocol:
-
Prepare the Lipid Phase: Melt the GMS by heating it to approximately 5-10°C above its melting point. Disperse the this compound in the molten lipid.
-
Prepare the Aqueous Phase: Dissolve the Poloxamer 188 in deionized water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Sonication: Immediately sonicate the hot pre-emulsion using a probe sonicator for 5-15 minutes.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Analyze the SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.
This protocol describes the thin-film hydration method for preparing this compound-loaded liposomes.
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform and Methanol (organic solvents)
-
Phosphate buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
Protocol:
-
Lipid Film Formation: Dissolve SPC and cholesterol in a mixture of chloroform and methanol in a round-bottom flask. If this compound is lipophilic, it can be co-dissolved in this step.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with a PBS solution (pH 7.4) containing the hydrophilic this compound. The hydration should be performed above the lipid phase transition temperature with gentle rotation.
-
Vesicle Formation: Continue the hydration for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).
-
Size Reduction: Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by sonication in a bath sonicator for 15-30 minutes.
-
Purification and Characterization: Remove the unencapsulated this compound by centrifugation or dialysis. Characterize the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.
II. In Vitro Permeability Study: Caco-2 Cell Monolayer Assay
This assay is a well-established in vitro model to predict the intestinal absorption of drugs.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
This compound formulations and control solution
-
HPLC system for quantification
Protocol:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.
-
Seeding on Transwell® Inserts: Seed the Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Additionally, perform a permeability assay with a paracellular marker like Lucifer yellow.
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound formulation (or control) to the apical (A) chamber and fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the apical chamber.
-
III. In Vivo Pharmacokinetic Study in Rats
This protocol outlines an in vivo study to determine the pharmacokinetic profile of different this compound formulations after oral administration to rats.
Materials:
-
Sprague-Dawley or Wistar rats (male, 200-250 g)
-
This compound formulations and control suspension
-
Oral gavage needles
-
Heparinized microcentrifuge tubes for blood collection
-
Centrifuge
-
HPLC system for plasma sample analysis
Protocol:
-
Animal Acclimatization: Acclimatize the rats for at least one week under standard laboratory conditions with free access to food and water.
-
Fasting: Fast the animals overnight (12-18 hours) before the experiment, with free access to water.
-
Dosing: Administer the this compound formulations or the control suspension to the rats via oral gavage at a predetermined dose (e.g., 50 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Plasma Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated HPLC method with a suitable extraction procedure (e.g., protein precipitation).
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
Visualization of Key Processes
Signaling Pathway of this compound
This compound has been shown to inhibit the NF-κB/FAK/MAPK signaling pathway, which is involved in inflammation.
Experimental Workflow for Formulation Development and Evaluation
The following diagram illustrates the logical flow of experiments for developing and testing new this compound formulations.
Logical Relationship of Bioavailability Enhancement
This diagram shows the relationship between the formulation strategy and the mechanisms leading to improved oral bioavailability.
References
- 1. Orally administered delphinidin 3-rutinoside and cyanidin 3-rutinoside are directly absorbed in rats and humans and appear in the blood as the intact forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid lipid nanoparticle as an effective drug delivery system of a novel curcumin derivative: formulation, release in vitro and pharmacokinetics in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Method for the Identification and Quantification of Keracyanin and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Keracyanin (cyanidin-3-O-rutinoside) is a naturally occurring anthocyanin found in various fruits and vegetables. As with many polyphenolic compounds, understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating its potential health benefits and for drug development. This application note provides a detailed protocol for the identification and quantification of this compound and its primary metabolites in biological matrices, such as plasma and urine, using a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Metabolic Pathway of this compound
Upon ingestion, this compound undergoes extensive metabolism. The biotransformation process involves both phase I and phase II enzymatic reactions, as well as degradation by gut microbiota. The primary metabolic pathways include:
-
Phase I Metabolism: Deglycosylation to its aglycone, cyanidin.
-
Phase II Metabolism: Conjugation reactions, including glucuronidation and sulfation of cyanidin.
-
Microbial Degradation: Breakdown of the flavonoid structure by colonic microflora to smaller phenolic acids, such as protocatechuic acid.[1][2]
These metabolic transformations result in a variety of compounds that can be detected in circulation and excreted in urine.[1][3]
Experimental Workflow
The overall experimental workflow for the analysis of this compound and its metabolites from biological samples is depicted below. It involves sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation (Solid Phase Extraction - SPE)
This protocol is optimized for the extraction of this compound and its metabolites from plasma or urine.
Materials:
-
Oasis HLB SPE Cartridges (30 mg, 1 cc)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Sample Loading: Acidify the plasma or urine sample with formic acid to a final concentration of 0.1%. Load 0.5 mL of the acidified sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in 0.1% formic acid in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Drying: Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 5% acetonitrile in 0.1% formic acid in water).
LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-40% B
-
8-9 min: 40-95% B
-
9-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: The following table summarizes the proposed MRM transitions for this compound and its key metabolites. These transitions are based on the common fragmentation pattern where the glycosidic bond is cleaved, resulting in the cyanidin aglycone fragment (m/z 287.1).[4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 595.2 | 287.1 | 30 | 50 |
| Cyanidin | 287.1 | 137.0 | 35 | 50 |
| Cyanidin-glucuronide | 463.1 | 287.1 | 25 | 50 |
| Cyanidin-sulfate | 367.1 | 287.1 | 28 | 50 |
| Protocatechuic Acid | 155.0 | 109.1 | 15 | 50 |
Data Presentation
The following table presents example quantitative data for this compound and its metabolites in rat plasma following oral administration of a this compound-rich extract. The concentrations are expressed as mean ± standard deviation (n=6).
| Analyte | Cmax (ng/mL) | Tmax (min) | AUC (0-240 min) (ng*min/mL) |
| This compound | 85.3 ± 12.1 | 30 | 12,450 ± 1,870 |
| Cyanidin | 22.5 ± 4.8 | 60 | 3,120 ± 540 |
| Cyanidin-glucuronide | 150.7 ± 25.3 | 60 | 25,800 ± 4,150 |
| Cyanidin-sulfate | 45.1 ± 8.9 | 90 | 7,560 ± 1,230 |
| Protocatechuic Acid | 18.9 ± 3.5 | 120 | 2,980 ± 460 |
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS method for the identification and quantification of this compound and its metabolites in biological fluids. The described protocol, from sample preparation to data analysis, offers a robust and sensitive approach for researchers in the fields of pharmacology, nutrition, and drug development to study the metabolic fate of this important anthocyanin. The use of SPE for sample cleanup and a triple quadrupole mass spectrometer in MRM mode ensures high selectivity and low limits of detection, making it suitable for pharmacokinetic studies.
References
- 1. Absorption and metabolism of cyanidin-3-glucoside and cyanidin-3-rutinoside extracted from wild mulberry (Morus nigra L.) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anthocyanin metabolites are abundant and persistent in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Rapid and Sensitive LC-MS/MS Method for Quantification of Four Anthocyanins and Its Application in a Clinical Pharmacology Study of a Bioadhesive Black Raspberry Gel - PMC [pmc.ncbi.nlm.nih.gov]
Keracyanin in Topical Formulations for Skin Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keracyanin, also known as cyanidin-3-rutinoside, is a naturally occurring anthocyanin found in various pigmented fruits and vegetables. Emerging research has highlighted its potent antioxidant and anti-inflammatory properties, making it a promising candidate for the topical treatment of inflammatory skin conditions such as atopic dermatitis and psoriasis. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in utilizing this compound in topical formulations for skin inflammation. These guidelines are based on existing literature on this compound and structurally similar anthocyanins, such as cyanidin-3-glucoside.
Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade within skin cells, primarily keratinocytes. The primary mechanisms include the inhibition of pro-inflammatory cytokines and enzymes through the suppression of the NF-κB and MAPK signaling pathways.
Inhibition of NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[1] By preventing the nuclear translocation of NF-κB, this compound downregulates the production of inflammatory mediators.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38, plays a crucial role in cellular responses to inflammatory stimuli. This compound can suppress the phosphorylation of these kinases, thereby attenuating the downstream inflammatory response.
Visualizing the Mechanism of Action
References
Application Notes and Protocols: Investigating the Effects of Keracyanin on Gut Microbiota Composition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of keracyanin (cyanidin-3-rutinoside), a prominent anthocyanin, on the composition and function of the gut microbiota. The following sections detail the current understanding of this compound's impact on microbial populations, its metabolism by gut bacteria, and its influence on host health through signaling pathways. Detailed experimental protocols are provided to facilitate further research in this area.
Introduction
This compound, a glycoside of cyanidin, is a naturally occurring pigment found in various red, purple, and blue fruits and vegetables. Emerging research indicates that dietary anthocyanins, including this compound, are not fully absorbed in the upper gastrointestinal tract and reach the colon, where they interact with the gut microbiota.[1] This interaction leads to a bidirectional relationship: the microbiota metabolizes this compound into more bioavailable and potentially more bioactive compounds, and in turn, this compound and its metabolites modulate the composition and metabolic activity of the gut microbiota.[2] This modulation has been linked to various health benefits, including anti-inflammatory, antioxidant, and metabolic improvements.[3]
Data Presentation: Quantitative Effects of this compound and Related Anthocyanins on Gut Microbiota
The following tables summarize the quantitative changes in gut microbiota composition and metabolite production observed in studies investigating the effects of this compound and other closely related anthocyanins.
| Phylum/Ratio | Intervention | Model | Observed Change | Reference |
| Firmicutes/Bacteroidetes Ratio | Anthocyanin-rich diets | Rodent | Significant reduction | |
| Firmicutes/Bacteroidetes Ratio | Cyanidin-3-glucoside | Mice (High-fat/high-sucrose diet) | Significantly lower F/B ratio compared to the HFHS group | |
| Firmicutes/Bacteroidetes Ratio | Anthocyanin-prebiotic blend | Humans (Obese) | Significant reduction |
Table 1: Effects on Major Bacterial Phyla and their Ratio.
| Genus/Family | Intervention | Model | Observed Change | Reference |
| Bifidobacterium | Red wine (rich in anthocyanins) | Human | Increased fecal concentration | |
| Lactobacillus | Anthocyanin-rich purple sweet potato | In vitro | Increased population | |
| Family_XIII_UCG-001 | Cyanidin-3-rutinoside | Mice (Hyperlipidemic) | Significantly enriched | |
| Bifidobacterium | Anthocyanin-rich foods | Human and animal studies | Increased levels | |
| Endophytic lactic acid bacteria | Anthocyanins | In vitro | Significant growth promotion under anaerobic conditions |
Table 2: Effects on Beneficial Bacterial Genera and Families.
| Metabolite | Intervention | Model | Observed Change | Reference |
| Acetic Acid | Anthocyanin-rich diets | Rodent | Increased production | |
| Propionic Acid | Anthocyanin-rich diets | Rodent | Increased production | |
| Butyric Acid | Anthocyanin-rich diets | Rodent | Increased production | |
| Propionic Acid | Black grape anthocyanin extracts | In vitro fermented soymilk | 24-fold increase | |
| Butyric Acid | Black grape anthocyanin extracts | In vitro fermented soymilk | 45-fold increase | |
| Syringic Acid & 4-hydroxybenzoic acid | Wine polyphenols | Human | Urinary concentration changes correlated with Bifidobacteria changes |
Table 3: Effects on Short-Chain Fatty Acid (SCFA) and Metabolite Production.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on gut microbiota.
Protocol 1: In Vitro Fermentation of this compound with Human Fecal Microbiota
This protocol simulates the conditions in the human colon to study the direct effects of this compound on the gut microbiota.
Materials:
-
This compound (pure compound or extract)
-
Basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent)
-
Fresh human fecal samples from healthy donors (screened for antibiotic use and gastrointestinal diseases)
-
Anaerobic chamber or system
-
pH meter
-
Gas chromatograph (GC) for SCFA analysis
-
Liquid chromatography-mass spectrometry (LC-MS) for metabolite analysis
-
DNA extraction kit
-
qPCR or 16S rRNA gene sequencing platform
Procedure:
-
Fecal Slurry Preparation: Inside an anaerobic chamber, prepare a 10% (w/v) fecal slurry by homogenizing fresh fecal samples in pre-reduced phosphate-buffered saline (PBS).
-
Inoculation: Add the fecal slurry to the basal medium at a 10% (v/v) concentration.
-
Treatment: Add this compound to the inoculated medium at the desired concentration (e.g., 100 µM). A control group without this compound should be included.
-
Incubation: Incubate the cultures anaerobically at 37°C for 0, 6, 12, 24, and 48 hours.
-
Sampling: At each time point, collect aliquots for:
-
pH measurement.
-
SCFA analysis: Centrifuge the sample, filter the supernatant, and analyze by GC.
-
Metabolite analysis: Extract metabolites and analyze by LC-MS to identify this compound degradation products.
-
Microbial DNA extraction: Pellet the bacteria by centrifugation and extract DNA for 16S rRNA gene sequencing.
-
-
Data Analysis:
-
Analyze SCFA and metabolite data to determine changes in production over time.
-
Process 16S rRNA sequencing data to determine changes in microbial community composition and diversity.
-
Protocol 2: 16S rRNA Gene Sequencing and Analysis
This protocol outlines the steps for analyzing the gut microbiota composition from samples obtained from in vitro or in vivo studies.
Materials:
-
Microbial DNA extracted from fecal or gut content samples
-
Primers targeting a variable region of the 16S rRNA gene (e.g., V3-V4)
-
PCR reagents
-
Agarose gel electrophoresis system
-
DNA purification kit
-
Next-generation sequencing (NGS) platform (e.g., Illumina MiSeq)
-
Bioinformatics software (e.g., QIIME 2, DADA2)
Procedure:
-
PCR Amplification: Amplify the target variable region of the 16S rRNA gene from the extracted DNA using high-fidelity polymerase.
-
Library Preparation: Purify the PCR products and prepare sequencing libraries according to the manufacturer's protocol for the chosen NGS platform. This includes adding adapters and barcodes for multiplexing.
-
Sequencing: Sequence the prepared libraries on the NGS platform.
-
Data Analysis:
-
Quality Control: Demultiplex the raw sequencing reads and perform quality filtering to remove low-quality reads.
-
ASV/OTU Picking: Use bioinformatics pipelines like QIIME 2 with DADA2 to identify Amplicon Sequence Variants (ASVs) or cluster sequences into Operational Taxonomic Units (OTUs).
-
Taxonomic Classification: Assign taxonomy to the ASVs/OTUs using a reference database (e.g., Greengenes, SILVA).
-
Diversity Analysis: Calculate alpha diversity (within-sample diversity, e.g., Shannon index) and beta diversity (between-sample diversity, e.g., Bray-Curtis dissimilarity) to assess changes in the microbial community.
-
Differential Abundance Analysis: Identify specific bacterial taxa that are significantly different in abundance between the this compound-treated and control groups.
-
Protocol 3: Analysis of this compound Metabolites by LC-MS
This protocol is for identifying and quantifying the breakdown products of this compound by the gut microbiota.
Materials:
-
Supernatant from in vitro fermentation or processed fecal/urine samples from in vivo studies
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Analytical standards for expected metabolites (e.g., cyanidin, protocatechuic acid, gallic acid)
-
Solvents for mobile phase (e.g., acetonitrile, water with formic acid)
Procedure:
-
Sample Preparation: Centrifuge samples to remove bacterial cells and debris. The supernatant may require further extraction (e.g., solid-phase extraction) to concentrate the metabolites and remove interfering substances.
-
LC Separation: Inject the prepared sample into the LC system equipped with a suitable column (e.g., C18). Use a gradient elution program with the mobile phases to separate the different metabolites.
-
MS Detection: Analyze the eluting compounds using the mass spectrometer in both positive and negative ionization modes. Use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation.
-
Data Analysis:
-
Metabolite Identification: Compare the retention times and mass spectra of the detected compounds with those of analytical standards or with entries in metabolite databases.
-
Quantification: Quantify the identified metabolites by creating calibration curves with the analytical standards.
-
Mandatory Visualizations
Caption: Metabolism of this compound by gut microbiota and its modulatory effects.
Caption: Experimental workflow for studying this compound's effects on gut microbiota.
Caption: this compound metabolites' interaction with host cell signaling pathways.
References
Troubleshooting & Optimization
Technical Support Center: Improving Keracyanin Stability at Physiological pH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Keracyanin at physiological pH (approximately 7.4).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing its color and degrading at physiological pH?
At physiological pH (around 7.4), this compound, like other anthocyanins, is inherently unstable. The characteristic red flavylium cation form, which is stable at acidic pH, undergoes structural transformations to more unstable forms.[1] These include the colorless carbinol pseudobase and the yellowish chalcone, as well as the blue/violet quinoidal base.[1] This equilibrium mixture is susceptible to degradation, leading to a loss of color and biological activity.
Q2: What are the primary factors that accelerate this compound degradation in my experiments?
Several factors can accelerate the degradation of this compound at physiological pH:
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1]
-
Temperature: Elevated temperatures increase the rate of degradation reactions.
-
Light: Exposure to light, especially UV light, can cause photodegradation.
-
Metal Ions: Certain metal ions can either destabilize or, in some cases, form complexes with this compound, altering its stability and color.[2][3]
-
Enzymes: The presence of enzymes like polyphenol oxidases can rapidly degrade this compound.
Q3: How can I improve the stability of this compound in my formulations for drug delivery?
There are several effective strategies to enhance the stability of this compound at physiological pH:
-
Co-pigmentation: This involves the addition of other molecules (co-pigments) that can interact with this compound and stabilize its structure.
-
Encapsulation: Encasing this compound within a protective matrix, such as nanoparticles or microparticles, can shield it from the surrounding environment.
-
Control of Experimental Conditions: Minimizing exposure to oxygen, light, and high temperatures during your experiments is crucial.
Troubleshooting Guides
Issue 1: Rapid Color Loss of this compound Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High pH | Verify the pH of your buffer system. While physiological pH is the target, slight deviations to a more acidic pH (if permissible for the application) can significantly improve stability. | Slower rate of color degradation. |
| Oxidation | De-gas your buffers and solutions. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. | Reduced degradation due to oxidation. |
| Photodegradation | Protect your samples from light by using amber vials or covering them with aluminum foil. | Minimized color loss due to light exposure. |
Issue 2: Precipitation or Aggregation in this compound Formulation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility at Neutral pH | Consider using a co-solvent system if your application allows. However, be mindful of potential toxicity for biological applications. | Improved solubility and reduced precipitation. |
| Interaction with other components | Evaluate potential interactions between this compound and other excipients in your formulation. | Identification of incompatible components. |
| Metal Ion Contamination | Use high-purity water and reagents. Consider the use of a chelating agent like EDTA if metal ion contamination is suspected and permissible. | Reduced precipitation caused by metal ion interactions. |
Data Presentation: Efficacy of Stabilization Methods
The following tables summarize quantitative data on the effectiveness of different stabilization strategies for anthocyanins, which can be extrapolated to this compound.
Table 1: Effect of Co-pigmentation on Anthocyanin Color Stability
| Co-pigment | Molar Ratio (Anthocyanin:Co-pigment) | Hyperchromic Shift (%) | Bathochromic Shift (nm) | Reference |
| Ferulic Acid | 1:20 | 52.94 | Not specified | This is an illustrative value. |
| Sinapic Acid | 1:20 | Not specified | Not specified | |
| Syringic Acid | 1:20 | Not specified | Not specified | |
| Orientin | 1:100 | up to 96% | 19 | |
| Luteolin | 1:100 | Not specified | Not specified |
Hyperchromic shift indicates an increase in color intensity. Bathochromic shift indicates a shift to a longer wavelength (redder or bluer color depending on the initial color).
Table 2: Encapsulation Efficiency of Anthocyanins Using Different Techniques
| Encapsulation Method | Wall Material | Encapsulation Efficiency (%) | Reference |
| Spray Drying | Maltodextrin:Gum Arabic | ~85-95 | |
| Electrospinning/Electrospraying | Zein | ~72 | |
| Ionic Gelation | Chitosan-Alginate | >90 | |
| Liposomal Encapsulation | Soy Lecithin | ~80-90 |
Experimental Protocols
Protocol 1: Co-pigmentation for this compound Stabilization
This protocol describes a general method for evaluating the co-pigmentation effect of a selected phenolic acid on this compound stability.
Materials:
-
This compound isolate
-
Co-pigment (e.g., ferulic acid, caffeic acid, gallic acid)
-
Phosphate-buffered saline (PBS) at pH 7.4
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a slightly acidic buffer (e.g., pH 3.5) for initial dissolution and quantification.
-
Prepare stock solutions of the selected co-pigments in PBS (pH 7.4).
-
In a series of test tubes, add a fixed amount of the this compound stock solution.
-
Add varying molar ratios of the co-pigment stock solution to the test tubes (e.g., 1:1, 1:10, 1:50, 1:100 this compound:co-pigment).
-
Bring the final volume to a fixed amount with PBS (pH 7.4). Include a control sample with no co-pigment.
-
Incubate the solutions at a controlled temperature (e.g., 37°C) in the dark.
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer from 400-700 nm.
-
Calculate the half-life (t1/2) of this compound in the presence of different co-pigment concentrations by monitoring the decrease in absorbance at the wavelength of maximum absorption (λmax).
Protocol 2: Encapsulation of this compound in Chitosan-Alginate Nanoparticles
This protocol provides a method for encapsulating this compound using the ionic gelation technique.
Materials:
-
This compound isolate
-
Sodium alginate
-
Chitosan
-
Calcium chloride (CaCl2)
-
Acetic acid
-
Deionized water
Procedure:
-
Prepare a 1% (w/v) sodium alginate solution by dissolving sodium alginate in deionized water with gentle heating and stirring.
-
Dissolve this compound in the sodium alginate solution to a final concentration of 1 mg/mL.
-
Prepare a 0.5% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution.
-
Prepare a 0.2% (w/v) calcium chloride solution.
-
Add the this compound-alginate solution dropwise into the calcium chloride solution under constant stirring to form primary calcium-alginate-Keracyanin beads.
-
Collect the beads by centrifugation and wash them with deionized water.
-
Resuspend the beads in the chitosan solution and stir for 30 minutes to allow for the formation of a chitosan layer via electrostatic interaction.
-
Collect the final this compound-loaded chitosan-alginate nanoparticles by centrifugation, wash with deionized water, and then lyophilize for storage.
-
Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.
Visualizations
References
Technical Support Center: Optimizing Keracyanin Extraction from Berries
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Keracyanin (Cyanidin-3-O-rutinoside) from berries. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to enhance extraction efficiency and yield.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during this compound extraction, providing direct answers and solutions to specific problems.
Q1: My this compound yield is consistently low. What are the most likely causes?
A1: Low this compound yield can stem from several factors:
-
Suboptimal Solvent Choice: The polarity of your solvent system is crucial. Aqueous mixtures of ethanol or methanol are generally effective for anthocyanin extraction. The ideal concentration often lies between 50-80%.[1] Pure organic solvents or water alone may result in lower yields.
-
Incorrect pH: this compound, like other anthocyanins, is most stable in an acidic environment (pH ~3).[1] Extraction with neutral or alkaline solvents will lead to degradation of the flavylium cation structure and a subsequent loss of yield. The use of weak acids like formic, acetic, or citric acid is recommended over strong acids which can cause hydrolysis.[1]
-
Inadequate Temperature: While higher temperatures can increase extraction efficiency, they can also accelerate the degradation of heat-sensitive molecules like this compound.[2] Finding the optimal balance is key; temperatures between 30-60°C are often a good starting point.[2]
-
Insufficient Extraction Time: Mass transfer of this compound from the plant matrix to the solvent requires adequate time. If the extraction time is too short, the yield will be compromised. However, excessively long extraction times, especially at elevated temperatures, can also lead to degradation.
-
Improper Sample Preparation: The particle size of the berry material significantly impacts extraction efficiency. Grinding the berries to a fine powder increases the surface area available for solvent interaction, leading to a higher yield.
Q2: I'm observing a color change in my extract from red/purple to brownish during the process. What does this indicate and how can I prevent it?
A2: A color change to brown is a clear indicator of this compound degradation. This is often caused by:
-
High pH: As the pH increases above 4, the red flavylium cation of this compound is converted to colorless or bluish forms, which are unstable and can degrade into brown polymeric pigments. Always maintain an acidic pH throughout the extraction and storage process.
-
Oxidation: Exposure to oxygen, especially in combination with high temperatures, can lead to the oxidative degradation of this compound. To mitigate this, consider deaerating your solvents or blanketing the extraction vessel with an inert gas like nitrogen.
-
Enzymatic Activity: Polyphenol oxidases (PPOs) present in the berry tissue can be released during homogenization and accelerate the degradation of anthocyanins. Blanching the berries or using extraction solvents that inhibit enzymatic activity (e.g., those with a low pH or containing sulfur dioxide) can be effective.
-
Prolonged Exposure to Light: Light can also contribute to the degradation of anthocyanins. It is advisable to conduct the extraction process in a dark environment or using amber-colored glassware.
Q3: My purified this compound fraction contains significant sugar and organic acid impurities. How can I improve the purity?
A3: The co-extraction of sugars and organic acids is a common issue due to their high solubility in the polar solvents used for this compound extraction. To improve purity:
-
Solid-Phase Extraction (SPE): This is a highly effective method for purifying anthocyanins from crude extracts. Using a C18 or a mixed-mode cation-exchange cartridge, you can retain the this compound while sugars and organic acids are washed away. The purified this compound is then eluted with an appropriate solvent. SPE can result in a recovery of 90-95.6% of anthocyanins while removing over 94% of sugars and 88% of acids.
-
Resin Adsorption Chromatography: Macroporous resins can also be used for purification. The crude extract is passed through a column packed with a suitable resin, which adsorbs the anthocyanins. After washing away impurities, the anthocyanins are eluted with a solvent such as ethanol.
Q4: I am using Ultrasound-Assisted Extraction (UAE), but my yields are not as high as expected. How can I optimize this process?
A4: For optimizing UAE of this compound, consider the following parameters:
-
Ultrasonic Power: Increasing the ultrasonic power can enhance the extraction yield by improving solvent penetration and cell disruption. However, excessive power can generate heat and lead to thermal degradation. It is important to find the optimal power level for your specific setup.
-
Extraction Time and Temperature: As with other methods, the interplay between time and temperature is crucial. UAE is generally faster than conventional methods, but optimization is still required to maximize yield without causing degradation.
-
Solvent Composition and Solid-to-Liquid Ratio: The type of solvent, its water content, and the ratio of solvent to berry material all significantly affect UAE efficiency.
Data Presentation: Comparative Extraction Yields
The following tables summarize quantitative data on anthocyanin extraction from berries under various conditions. While specific data for this compound is limited, the data for total anthocyanins and cyanidin glycosides provide a strong basis for optimizing extraction parameters.
Table 1: Effect of Solvent Type and Concentration on Total Anthocyanin Yield
| Berry Source | Solvent System | Temperature (°C) | Yield (mg/g Dry Weight) | Reference |
| Mulberry | 50% Methanol (1% TFA) | 30 | 46.12 ± 0.82 | |
| Mulberry | 70% Methanol (1% TFA) | 30 | ~47 | |
| Blackcurrant Skins | Acetic Acid/Water (pH 1.5) | Not Specified | 16.6 | |
| Blackberries | 60% Methanol | Not Specified | 341.2 (mg/100g FW) | |
| Blueberries | 60% Methanol | Not Specified | ~300 (mg/100g FW) |
Table 2: Effect of Temperature on Anthocyanin Extraction Yield
| Berry Source | Solvent | Temperature (°C) | Anthocyanin Yield | Reference |
| Litchi Pericarp | Not Specified | 30 | Lower | |
| Litchi Pericarp | Not Specified | 60 | Highest | |
| Litchi Pericarp | Not Specified | 80 | Decreased | |
| Blueberry Wine Residue | DES | 30 | ~7.5 mg/g | |
| Blueberry Wine Residue | DES | 50 | ~8.8 mg/g | |
| Blueberry Wine Residue | DES | 60 | Decreased |
Table 3: Effect of pH on Anthocyanin Extraction and Stability
| Berry Source | Parameter | pH | Observation | Reference |
| Litchi Pericarp | Extraction Yield | 2 | Lower | |
| Litchi Pericarp | Extraction Yield | 4 | Highest | |
| Litchi Pericarp | Extraction Yield | 6 | Lower | |
| Black Carrot | Pigment Stability | 2 | More Stable | |
| General Anthocyanins | Stability | >4 | Degradation |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound extraction and purification.
Protocol 1: Conventional Solvent Extraction of this compound
-
Sample Preparation: Freeze-dry fresh berries and grind them into a fine powder using a laboratory mill.
-
Extraction:
-
Weigh 10 g of the berry powder and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of acidified 70% ethanol (70:30 ethanol:water, v/v, with 1% citric acid to adjust the pH to ~3).
-
Stir the mixture on a magnetic stirrer for 2 hours at 40°C, protected from light.
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper under vacuum.
-
Re-extraction: Transfer the solid residue back to the flask and repeat the extraction step with another 100 mL of the solvent to maximize yield.
-
Solvent Evaporation: Combine the filtrates and concentrate them using a rotary evaporator at 40°C until the ethanol is removed.
-
Storage: The resulting aqueous extract can be stored at -20°C for further purification.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Prepare freeze-dried berry powder as described in Protocol 1.
-
Extraction:
-
Place 5 g of the powder in a jacketed glass beaker with 100 mL of acidified 60% ethanol (pH adjusted to 3 with formic acid).
-
Insert an ultrasonic probe (e.g., 20 kHz) into the center of the mixture.
-
Perform sonication at 300 W for 30 minutes. Maintain the temperature at 45°C using a circulating water bath connected to the beaker jacket.
-
-
Post-Extraction:
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Re-extract the pellet with an additional 50 mL of the solvent and repeat the centrifugation.
-
-
Concentration: Combine the supernatants and remove the ethanol using a rotary evaporator at 40°C.
Protocol 3: Solid-Phase Extraction (SPE) Purification of this compound
-
Cartridge Preparation: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 10 mL of methanol followed by 10 mL of acidified water (pH 3) through it.
-
Sample Loading: Dilute the crude aqueous extract from Protocol 1 or 2 with acidified water (pH 3) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 10 mL of acidified water (pH 3) to remove sugars, organic acids, and other polar impurities.
-
Elution: Elute the purified this compound from the cartridge using 5 mL of acidified methanol (1% formic acid in methanol).
-
Final Step: Collect the eluate and evaporate the methanol under a stream of nitrogen or using a rotary evaporator to obtain the purified this compound fraction.
Visualizations: Workflows and Logical Relationships
Diagram 1: General Workflow for this compound Extraction and Purification
Caption: Overview of the this compound extraction and purification process.
Diagram 2: Key Factors Influencing this compound Extraction Yield
Caption: Factors influencing the final yield of extracted this compound.
References
Technical Support Center: Stabilizing Keracyanin During Experimental Storage
This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of keracyanin during storage. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, also known as cyanidin-3-O-rutinoside, is a type of anthocyanin, a natural pigment responsible for the red, purple, and blue colors in many plants. Its stability is a significant concern because it is susceptible to degradation, leading to a loss of color and biological activity. This instability can be triggered by various environmental factors commonly encountered during experimental storage and processing.[1][2]
Q2: What are the primary factors that lead to this compound degradation?
A2: The stability of this compound, like other anthocyanins, is primarily influenced by several factors:
-
pH: this compound is most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline levels, its structure changes, leading to color loss and degradation.[1][2]
-
Temperature: Elevated temperatures accelerate the degradation of this compound.[1] This is a critical factor to consider during processing and long-term storage.
-
Light: Exposure to light, especially UV light, can cause photodegradation of the this compound molecule.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of this compound.
Q3: How can I prevent this compound degradation during storage?
A3: To minimize degradation, it is recommended to:
-
Store samples at low temperatures: Refrigeration (2-8°C) or freezing (-20°C or lower) is crucial.
-
Maintain an acidic pH: If the experimental design allows, storing this compound in an acidic buffer (pH 2-4) can significantly enhance its stability.
-
Protect from light: Use amber-colored vials or store samples in the dark to prevent photodegradation.
-
Minimize oxygen exposure: Store samples in tightly sealed containers. For long-term storage, purging the container with an inert gas like nitrogen or argon can be beneficial.
Q4: What is co-pigmentation and can it help stabilize this compound?
A4: Co-pigmentation is a phenomenon where other molecules, known as co-pigments (such as flavonoids, phenolic acids, and some amino acids), form complexes with anthocyanins. This interaction can protect the anthocyanin from degradation by shielding it from nucleophilic attack by water and other degrading agents. Incorporating a suitable co-pigment in your this compound solution can enhance its color and stability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of red/purple color in solution | High pH of the solvent or buffer. | Adjust the pH of the solution to a more acidic range (pH 2-4) using a suitable buffer (e.g., citrate or acetate buffer). |
| Elevated storage temperature. | Immediately transfer the sample to a lower temperature environment (refrigerator or freezer). For future experiments, ensure samples are stored at the recommended temperature from the outset. | |
| Exposure to light. | Store the sample in a light-protected container (e.g., amber vial) and in a dark location. Minimize exposure to ambient light during handling. | |
| Formation of a brownish precipitate | Degradation of this compound into insoluble polymers. | This is often irreversible. To prevent this in future samples, strictly control storage conditions (low temperature, acidic pH, protection from light and oxygen). Consider filtering the solution before use if a precipitate has formed. |
| Presence of certain metal ions. | Avoid contamination with metal ions. Use high-purity water and reagents. If metal chelation is suspected, consider adding a small amount of a chelating agent like EDTA, if compatible with your experiment. | |
| Inconsistent results in analytical assays (e.g., HPLC, UV-Vis) | Sample degradation between analyses. | Prepare fresh standards and samples for each analytical run. If storing samples for short periods between analyses, keep them on ice and protected from light. For longer periods, freeze the samples. |
| Improper sample preparation. | Ensure the sample is fully dissolved and that the diluent is at an appropriate pH to maintain this compound stability. |
Quantitative Data on this compound Stability
The following tables summarize the degradation kinetics of this compound (cyanidin-3-O-rutinoside) under various conditions.
Table 1: Thermal Degradation of Cyanidin-3-O-rutinoside in Sour Cherry Paste
| Temperature (°C) | Degradation Rate Constant (k) (x 10⁻² min⁻¹) | Half-life (t₁/₂) (min) |
| 80 | 1.5 | 45.69 |
| 90 | 2.9 | 23.55 |
| 100 | 4.9 | 14.14 |
| 110 | 6.8 | 10.19 |
| 120 | 8.4 | 8.25 |
Table 2: Effect of Sugars on the Half-life (t₁/₂) of Cyanidin-3-O-β-rutinoside at Different Temperatures
| Storage Medium | Half-life (t₁/₂) at 20°C (days) | Half-life (t₁/₂) at 35°C (days) | Half-life (t₁/₂) at 50°C (days) |
| Distilled Water | ~14 | ~4 | ~1.5 |
| Glucose Solution | ~12 | ~3.5 | ~1.2 |
| Sucrose Solution | ~11 | ~3 | ~1 |
| Fructose Solution | ~8 | ~2 | ~0.8 |
Note: The degradation of anthocyanins generally follows first-order kinetics.
Experimental Protocols
Protocol 1: Stability Assessment of this compound using UV-Vis Spectrophotometry
This protocol allows for the monitoring of this compound degradation by measuring the change in absorbance over time.
Materials:
-
This compound sample
-
UV-Vis Spectrophotometer
-
Quartz or glass cuvettes
-
pH meter
-
Buffers of desired pH (e.g., pH 2, 4, 6, 8)
-
Constant temperature incubator or water bath
-
Light-protected storage containers (e.g., amber vials)
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in the desired buffers. Ensure the initial concentration gives an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 0.8) at the maximum absorption wavelength (λmax) of this compound (around 510-530 nm in acidic conditions).
-
Initial Measurement (Time = 0): Immediately after preparation, measure the absorbance of each sample at the λmax. This will serve as the initial absorbance (A₀).
-
Storage: Store the sample sets under different conditions to be tested (e.g., different temperatures in the dark, different light exposures at a constant temperature).
-
Periodic Measurements: At regular time intervals (e.g., every hour, day, or week, depending on the expected degradation rate), take an aliquot of each sample and measure its absorbance (Aₜ) at the λmax.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point using the formula: (% Remaining) = (Aₜ / A₀) * 100.
-
Plot the natural logarithm of the percentage remaining (ln(% Remaining)) versus time.
-
If the degradation follows first-order kinetics, the plot will be a straight line. The slope of this line is the negative of the degradation rate constant (-k).
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
-
Protocol 2: Quantification of this compound Degradation by HPLC-DAD
This method provides a more specific quantification of this compound, separating it from potential degradation products.
Materials:
-
HPLC system with a Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
This compound standard
-
Mobile Phase A: 5% Formic acid in water
-
Mobile Phase B: Methanol
-
Sample filters (0.45 µm)
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
-
Detection Wavelength: 520 nm
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-30% B
-
20-30 min: 30-50% B
-
30-35 min: 50-10% B
-
35-40 min: 10% B (re-equilibration)
-
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in an acidic solvent (e.g., 1% formic acid in methanol). Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Sample Preparation: At each time point of your stability study, take an aliquot of the stored this compound sample. If necessary, dilute it with the acidic solvent to fall within the range of the standard curve. Filter the sample through a 0.45 µm filter before injection.
-
Analysis: Inject the prepared sample into the HPLC system.
-
Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Data Analysis: Calculate the degradation rate constant and half-life as described in the UV-Vis spectrophotometry protocol, using the concentration values obtained from HPLC.
Visualizations
Caption: this compound degradation pathway.
Caption: Experimental workflow for stability testing.
References
Technical Support Center: Minimizing Keracyanin Interference in Colorimetric Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and minimizing interference caused by keracyanin in colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with colorimetric assays?
This compound, also known as cyanidin-3-O-rutinoside, is a type of anthocyanin, a water-soluble pigment responsible for the red, purple, and blue colors in many fruits and vegetables.[1] Its inherent color is the primary reason for interference in colorimetric assays. Many of these assays rely on measuring the absorbance of a colored product at a specific wavelength in the visible spectrum. This compound itself absorbs light in this region, with a notable absorption maximum around 524 nm, which can lead to a falsely high absorbance reading, resulting in an overestimation of the analyte of interest.[1]
Q2: Which assays are most susceptible to interference from this compound?
Any colorimetric assay that utilizes a detection wavelength overlapping with the absorbance spectrum of this compound is at risk of interference. The most commonly affected assays include:
-
Antioxidant Assays: Assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are highly susceptible. The baseline absorbance of this compound can be mistaken for a stronger antioxidant effect.
-
Protein Quantification Assays: While less common, interference can occur in assays like the Bradford assay if the sample containing this compound has a strong color that absorbs near the assay's detection wavelength (595 nm). More significantly, as a flavonoid, this compound can interfere with protein assays like the Bicinchoninic Acid (BCA) and Lowry assays by reducing Cu²⁺ to Cu¹⁺, a key step in the color development of these assays. This leads to an overestimation of protein concentration.
-
Enzymatic Assays: If an enzymatic reaction produces a colored product that is measured spectrophotometrically, the presence of this compound can contribute to the final absorbance reading, leading to inaccurate measurements of enzyme activity.
Q3: How can I determine if this compound is interfering in my assay?
The simplest way to check for interference is to run a "color control" or "sample blank." This involves preparing a sample containing this compound at the same concentration used in your experiment but without the assay reagents that produce the final colored product. Measure the absorbance of this control at the detection wavelength of your assay. If you observe a significant absorbance value, it indicates that this compound is contributing to your signal and interfering with the assay.
Troubleshooting Guide
Issue 1: My sample containing this compound shows unexpectedly high values in an antioxidant assay (e.g., DPPH, ABTS).
-
Question: How can I correct for the intrinsic color of this compound in my antioxidant assay?
-
Answer: You can employ a background subtraction method. For each sample concentration, prepare a parallel blank containing the same concentration of your sample but with the solvent used to dissolve the radical (e.g., methanol for DPPH) instead of the radical solution itself. Subtract the absorbance of this blank from the absorbance of your corresponding sample to correct for the background color of this compound.
Issue 2: I suspect this compound is interfering with my protein quantification assay.
-
Question: What are the best practices to avoid this compound interference in protein assays?
-
Answer: For dye-binding assays like the Bradford assay, spectral interference is the main concern. For copper-reduction assays like the BCA or Lowry assays, both spectral and chemical interference can occur.
-
Bradford Assay: Run a sample blank containing this compound to assess the level of spectral interference. If the interference is significant, consider using an alternative protein quantification method or removing the this compound prior to the assay.
-
BCA and Lowry Assays: Due to the chemical interference (reduction of copper ions), it is highly recommended to remove this compound from the sample before performing these assays. Protein precipitation is an effective method to separate the protein from the interfering this compound.
-
Issue 3: My enzymatic assay results are inconsistent and higher than expected in samples containing this compound.
-
Question: How can I get accurate enzymatic activity measurements in the presence of this compound?
-
Answer: The primary concern here is spectral interference.
-
Use a Proper Blank: Your blank should contain all the components of your reaction mixture, including the sample with this compound, but without the substrate that initiates the enzymatic reaction. This will account for the baseline absorbance of this compound.
-
Wavelength Selection: If possible, choose a detection wavelength for your assay that does not overlap with the absorbance spectrum of this compound.
-
Physical Removal: If spectral interference cannot be adequately corrected, consider removing the this compound from your sample using Solid Phase Extraction (SPE) before conducting the enzymatic assay.
-
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₁O₁₅⁺ | PubChem |
| Molecular Weight | 595.5 g/mol | PubChem |
| UV-Vis λmax | 206 nm, 282 nm, 524 nm | SIELC |
Table 2: Troubleshooting Strategies and Their Effectiveness
| Issue | Assay Type | Mitigation Strategy | Expected Outcome |
| Spectral Interference | Antioxidant (DPPH, ABTS), Enzymatic | Background Subtraction using a Sample Blank | Corrects for the intrinsic absorbance of this compound, leading to more accurate results. |
| Spectral & Chemical Interference | Protein (BCA, Lowry) | Protein Precipitation (e.g., with acetone or TCA) | Removes this compound from the sample, eliminating both spectral and chemical interference. |
| Significant Spectral Interference | All colorimetric assays | Solid Phase Extraction (SPE) | Physically removes this compound from the sample, providing a clean matrix for the assay. High recovery of analytes is achievable. |
Table 3: Example of Analyte Recovery after Solid Phase Extraction (SPE) for Anthocyanin Removal
| Analyte | Sample Matrix | SPE Sorbent | Analyte Recovery (%) | Reference |
| Various Anthocyanins | Grape Extract | Vinylbenzene-based | >95% | MDPI |
| Diazepam | Acetonitrile | C18 | Dependent on optimized protocol | ResearchGate |
| Phenolic Compounds | Berry Waste | Pressurized Liquid Extraction coupled with SPE | Up to 50% higher yields than conventional methods | ResearchGate |
Note: The recovery of the analyte of interest should be validated for your specific sample matrix and experimental conditions.
Experimental Protocols
Protocol 1: Background Subtraction for Antioxidant Assays (DPPH Example)
-
Prepare Sample Dilutions: Prepare a series of dilutions of your sample containing this compound in the appropriate solvent (e.g., methanol).
-
Prepare DPPH Solution: Prepare a fresh solution of DPPH in methanol.
-
Set up Assay Plate:
-
For Sample Wells: Add your sample dilutions to a 96-well plate. Add the DPPH solution to initiate the reaction.
-
For Sample Blank Wells: Add the same sample dilutions to a separate set of wells. Add an equal volume of methanol (or the solvent used for the DPPH solution) instead of the DPPH solution.
-
-
Incubate: Incubate the plate in the dark for the recommended time (e.g., 30 minutes).
-
Measure Absorbance: Read the absorbance of both sample and sample blank wells at the appropriate wavelength (e.g., 517 nm for DPPH).
-
Calculate Corrected Absorbance: For each sample concentration, subtract the absorbance of the sample blank from the absorbance of the sample.
-
Corrected Absorbance = Absorbance (Sample) - Absorbance (Sample Blank)
-
-
Calculate Antioxidant Activity: Use the corrected absorbance values to calculate the percentage of DPPH radical scavenging.
Protocol 2: Solid Phase Extraction (SPE) for this compound Removal
This protocol provides a general guideline. The specific sorbent and solvents should be optimized for your sample matrix and analyte of interest.
-
Select SPE Cartridge: Choose a C18 or a polymer-based (e.g., vinylbenzene) SPE cartridge. C18 is suitable for retaining anthocyanins from aqueous solutions.
-
Conditioning: Condition the cartridge by passing a suitable solvent (e.g., methanol) followed by water or an appropriate buffer. This activates the sorbent.
-
Loading: Load your sample containing this compound onto the cartridge. The this compound will be retained by the sorbent.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to elute any non-retained or weakly retained impurities while the this compound remains bound.
-
Elution of Analyte (if retained): If your analyte of interest is also retained by the sorbent, use a stronger solvent to elute it while leaving the more strongly retained this compound on the column. This step requires careful optimization.
-
Elution of this compound (for cleaning the column or if analyte passed through): Elute the bound this compound using a strong organic solvent, often acidified (e.g., acidified methanol).
-
Sample Collection: Collect the fraction that contains your purified analyte, now free of this compound.
-
Analysis: Proceed with your colorimetric assay using the purified sample.
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: General workflow for Solid Phase Extraction (SPE).
References
Technical Support Center: Keracyanin Purification by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Keracyanin using chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during this compound purification by chromatography?
A1: The most frequent challenges include the co-extraction of other phenolic compounds and sugars, degradation of this compound due to improper pH and temperature, poor separation of components, and issues related to column performance such as clogging and slow flow rates.[1][2][3] The inherent instability of anthocyanins like this compound can also lead to sample loss during the purification process.[4]
Q2: How does pH affect the stability and color of this compound during purification?
A2: this compound, like other anthocyanins, is highly sensitive to pH changes. At a low pH (typically below 3), this compound exhibits a red hue and is most stable. As the pH increases towards neutral, it can become colorless, and at alkaline pH (above 7), it turns blue and becomes increasingly unstable, leading to degradation. Therefore, maintaining an acidic environment is crucial throughout the purification process.
Q3: What is the impact of temperature on this compound stability?
A3: Elevated temperatures accelerate the degradation of this compound. It is recommended to conduct purification steps at low temperatures (e.g., 4°C) whenever possible to minimize degradation. High temperatures can lead to a significant loss of the target compound.
Troubleshooting Guide
Issue 1: Poor or No Separation of this compound
Q: My chromatogram shows broad peaks or no separation between this compound and other components. What should I do?
A: This issue can stem from several factors related to your column, mobile phase, or sample.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Problem: The solvent system may not be suitable for resolving this compound from impurities.
-
Solution: Experiment with different solvent systems. For reverse-phase chromatography, varying the concentration of the organic modifier (e.g., acetonitrile or methanol) and the acidic modifier (e.g., formic acid or sulfuric acid) can improve separation. A gradient elution, where the mobile phase composition changes over time, is often more effective than an isocratic (constant composition) elution for complex samples.
-
-
Check Column Health:
-
Problem: The column may be overloaded, contaminated, or degraded.
-
Solution: Ensure you are not exceeding the column's loading capacity. If the column is old or has been used extensively, it may need to be cleaned, regenerated, or replaced.
-
-
Sample Preparation:
-
Problem: The sample may be too concentrated or contain particulates.
-
Solution: Dilute your sample and ensure it is fully dissolved in the mobile phase before injection. Always filter your sample through a 0.22 or 0.45 µm filter to remove any particulate matter that could clog the column.
-
-
Issue 2: this compound Degradation During Purification
Q: I am losing a significant amount of my this compound during the purification process. How can I prevent this?
A: this compound is prone to degradation. The primary factors to control are pH, temperature, and light exposure.
-
Troubleshooting Steps:
-
Maintain Acidic Conditions:
-
Problem: Neutral or alkaline pH leads to rapid degradation.
-
Solution: Ensure all your buffers and solvents are acidified, typically to a pH between 2 and 3.
-
-
Control Temperature:
-
Problem: Higher temperatures increase the rate of degradation.
-
Solution: Perform all chromatographic steps at a reduced temperature, for instance, in a cold room or using a column thermostat set to a low temperature (e.g., 4°C).
-
-
Protect from Light:
-
Problem: Exposure to light can cause photodegradation.
-
Solution: Use amber vials for sample collection and storage, and cover your chromatography apparatus to shield it from direct light.
-
-
Minimize Processing Time:
-
Problem: Prolonged exposure to even mildly unfavorable conditions can lead to significant sample loss.
-
Solution: Optimize your chromatography method to reduce the total run time.
-
-
Issue 3: High Backpressure or Clogged Column
Q: The pressure in my chromatography system is excessively high, or the flow rate has significantly decreased. What is the cause and how can I fix it?
A: High backpressure is typically caused by a blockage in the system, often due to particulate matter or precipitated sample.
-
Troubleshooting Steps:
-
Filter Sample and Mobile Phase:
-
Problem: Particulates in the sample or mobile phase can clog the column inlet frit.
-
Solution: Always filter your sample and mobile phase before use.
-
-
Check for Precipitation:
-
Problem: The sample may have precipitated on the column if the mobile phase is not a good solvent for it.
-
Solution: Ensure your sample is fully soluble in the initial mobile phase conditions. If necessary, adjust the composition of your sample solvent to be compatible with the mobile phase.
-
-
Clean the Column:
-
Problem: The column may be clogged with precipitated proteins or other impurities from previous runs.
-
Solution: Follow the manufacturer's instructions for column cleaning. This often involves washing with a series of strong solvents.
-
-
Inspect the System:
-
Problem: There may be a blockage in the tubing or fittings of your chromatography system.
-
Solution: Systematically check each component for blockages, starting from the pump and moving towards the detector.
-
-
Experimental Protocols
Protocol 1: General Column Chromatography for this compound Enrichment
This protocol describes a general procedure for the initial enrichment of this compound from a crude extract using macroporous resin column chromatography.
-
Resin Selection and Preparation:
-
Select a suitable macroporous resin (e.g., AB-8 or NKA-9).
-
Pre-treat the resin by washing sequentially with ethanol and then acidified water (pH 2-3) to remove any impurities and to equilibrate it.
-
-
Column Packing:
-
Prepare a slurry of the resin in acidified water and pour it into a glass column.
-
Allow the resin to settle and pack uniformly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in acidified water.
-
Load the sample onto the column at a controlled flow rate (e.g., 0.5 mL/min).
-
-
Washing:
-
Wash the column with acidified water to remove unbound impurities like sugars and other polar compounds.
-
-
Elution:
-
Elute the bound this compound using a solution of ethanol in acidified water. The optimal ethanol concentration may need to be determined empirically but often ranges from 50-70%.
-
Collect fractions and monitor the elution of this compound using a spectrophotometer at approximately 530 nm.
-
-
Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.
-
Protocol 2: Analytical HPLC for this compound Quantification
This protocol provides a starting point for the analysis of this compound using reverse-phase HPLC.
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å or a similar C18 column.
-
Mobile Phase:
-
Solvent A: Water with 0.2% sulfuric acid (or another acid like formic acid).
-
Solvent B: Acetonitrile.
-
-
Elution: An isocratic method with 50% Acetonitrile can be used. Alternatively, a gradient elution from a low to a high concentration of Solvent B can be employed for better separation of complex mixtures.
-
Flow Rate: 1.0 mL/min.
-
Detection: Visible light detector at 530 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Data Presentation
Table 1: Optimized Parameters for Anthocyanin Purification by Column Chromatography
| Parameter | Adsorption | Desorption | Reference |
| Resin Type | AB-8 | AB-8 | |
| Sample Concentration | 0.2912 mg/mL | - | |
| Processing Volume | 3.5 BV | - | |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | |
| Elution Solvent | - | 60% Ethanol in Water (v/v) | |
| Elution Volume | - | 2.5 BV |
Table 2: Influence of Temperature and pH on Anthocyanin Degradation Kinetics
| Temperature (°C) | pH | Degradation Rate Constant (k) | Half-life (t1/2) | Reference |
| 60 | 2.0 | - | - | |
| 80 | 2.0 | - | - | |
| 100 | 2.0 | - | - | |
| 100 | 5.0 | Highest k value | Lowest t1/2 value | |
| 4 | - | - | 55.0 h | |
| 100 | - | - | 5.9 h |
Note: Specific values for the degradation rate constant and half-life can vary depending on the specific anthocyanin and the matrix.
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for common chromatography issues.
References
Technical Support Center: Light Sensitivity of Keracyanin in Experimental Setups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Keracyanin. The information addresses common issues related to the light sensitivity of this compound in experimental settings.
Troubleshooting Guides
Issue: Rapid Discoloration of this compound Solution Upon Light Exposure
| Question | Answer |
| Why is my red/purple this compound solution turning colorless or brownish so quickly? | This compound, an anthocyanin, is highly susceptible to photodegradation. Exposure to light, especially UV and fluorescent light, can break down the flavylium cation structure responsible for its color, leading to the formation of colorless chalcone or further degradation into brownish phenolic acids and aldehydes.[1][2][3] |
| What are the immediate steps to take if I observe rapid discoloration? | 1. Protect from light immediately: Cover your sample container with aluminum foil or use an amber-colored vial. 2. Work in low light conditions: Dim the lights in the laboratory or use a red safelight. 3. Control the temperature: Place the sample on ice or in a cold block, as heat can accelerate light-induced degradation.[4][5] |
| How can I prepare my solutions to minimize this issue? | Prepare solutions fresh whenever possible. If storage is necessary, store them in the dark at low temperatures (e.g., 4°C for short-term or -20°C to -80°C for long-term). When preparing stock solutions, consider using a buffer with a slightly acidic pH (3-5), as this compound is generally more stable in acidic conditions. |
Issue: Inconsistent Results in Photostability Assays
| Question | Answer |
| My photostability assay results for this compound are not reproducible. What could be the cause? | Inconsistent light exposure is a primary cause. Ensure that the distance from the light source and the intensity of the light are identical for all samples and across all experiments. Variations in pH, temperature, and the presence of oxygen can also significantly impact degradation rates. |
| How can I standardize my light source for consistent results? | Use a photostability chamber with a calibrated and controlled light source. If a dedicated chamber is unavailable, use a light meter (lux meter) to ensure consistent light intensity at the sample level. For UV exposure, a radiometer can be used. Consider using a chemical actinometer, such as a quinine solution, to quantify and standardize UV light exposure. |
| What other experimental parameters should I control? | 1. pH: Use a stable buffer system. 2. Temperature: Conduct experiments in a temperature-controlled environment. 3. Oxygen: For highly sensitive experiments, consider deoxygenating your solvent by sparging with nitrogen or argon gas, as oxygen can accelerate photodegradation. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of this compound photodegradation? | The photodegradation of this compound (cyanidin-3-rutinoside) is primarily initiated by the absorption of light energy, which excites the molecule. This can lead to the opening of the central pyran ring to form a colorless chalcone. Further degradation can occur through photo-oxidation, resulting in the cleavage of the molecule into smaller phenolic compounds like protocatechuic acid. |
| How does pH affect the light sensitivity of this compound? | This compound is most stable and intensely colored at a low pH (around 3). As the pH increases towards neutral, it becomes more unstable and prone to degradation. In basic conditions, it rapidly degrades into yellow-colored chalcones. |
| Are there any substances that can accelerate the photodegradation of this compound? | Yes, the presence of ascorbic acid (Vitamin C), hydrogen peroxide, and some metal ions can accelerate the degradation of anthocyanins like this compound, especially in the presence of light and oxygen. |
| Can I use any type of lab lighting when working with this compound? | It is best to avoid direct sunlight and intense fluorescent lighting. If possible, use incandescent or LED lighting with a lower intensity. For highly sensitive work, red safelights are recommended as they emit light at wavelengths that are less damaging to anthocyanins. |
| How should I store my this compound samples to maintain their stability? | For optimal stability, store this compound as a solid powder in a cool, dark, and dry place. Solutions should be stored in amber vials or wrapped in aluminum foil at low temperatures (4°C for short-term, -20°C or -80°C for long-term). |
Quantitative Data on Anthocyanin Photostability
The following tables summarize data on the degradation of anthocyanins under various light conditions. While not specific to this compound in all cases, they provide a general understanding of the kinetics of photodegradation.
Table 1: Half-life (t₁/₂) of Anthocyanins Under Different Light Conditions
| Anthocyanin Source | Light Condition | Illuminance (lx) | Half-life (t₁/₂) | Reference |
| Blackberry Extract | Darkness | ~100 | > 1 week | |
| Blackberry Extract | Fluorescent Light | 3968.30 | 28.20 hours | |
| Black Grape ANCs | UV Light | Not specified | 5.50 days (uncomplexed) | |
| Black Grape ANCs | Daylight | Not specified | 9.75 days (uncomplexed) | |
| Black Grape ANCs | UV Light | Not specified | 60.79 days (Co⁺² complexed) | |
| Black Grape ANCs | Daylight | Not specified | 192.50 days (Co⁺² complexed) |
Table 2: Degradation Rate Constants (k) of Anthocyanins with PUV Light Exposure
| Sample | Treatment | Rate Constant (k) (min⁻¹) | Reference |
| Fermented Turnip Juice | Pulsed UV Light | 0.72 - 0.96 |
Experimental Protocols
Protocol 1: General Photostability Testing of this compound Solution
This protocol provides a basic framework for assessing the photostability of a this compound solution.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acidified methanol or a citrate-phosphate buffer at pH 3.5).
-
Dilute the stock solution to a working concentration that gives an absorbance reading between 0.5 and 1.0 at the λmax of this compound (approximately 520 nm).
-
-
Sample Preparation:
-
Transfer the working solution into two sets of transparent vials (e.g., quartz or glass cuvettes).
-
One set will be the "exposed" samples.
-
The second set will be the "control" or "dark" samples. Wrap these vials completely in aluminum foil to protect them from light.
-
-
Light Exposure:
-
Place both sets of samples in a controlled environment. This can be a photostability chamber or a simple setup with a specific light source (e.g., a fluorescent lamp or a UV lamp) at a fixed distance from the samples.
-
Monitor and record the light intensity (in lux or W/m²) and the temperature.
-
-
Data Collection:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from one "exposed" and one "control" vial.
-
Measure the absorbance of each aliquot at the λmax of this compound using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for both the exposed and control samples using the formula: (Absorbance at time t / Initial Absorbance) * 100.
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
-
The degradation rate constant (k) and half-life (t₁/₂) can be calculated by fitting the data to a suitable kinetic model (e.g., first-order kinetics).
-
Visualizations
Caption: Simplified pathway of this compound photodegradation.
Caption: Troubleshooting workflow for unexpected this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. "Characterization and Mechanisms of Anthocyanin Degradation and Stabili" by Nathan Blaine Stebbins [scholarworks.uark.edu]
- 3. Thermal degradation of anthocyanins and its impact on color and in vitro antioxidant capacity. | Semantic Scholar [semanticscholar.org]
- 4. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthocyanin stability and degradation in plants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Keracyanin in Food Samples Amidst Matrix Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when quantifying Keracyanin (cyanidin-3-rutinoside) in complex food matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of an analyte's signal response due to the presence of other components in the sample matrix. In the analysis of this compound in food samples, complex matrices containing sugars, organic acids, proteins, and other polyphenols can co-elute with this compound. This interference can lead to either signal suppression or enhancement in analytical techniques like liquid chromatography-mass spectrometry (LC-MS), resulting in inaccurate quantification.[1][2] Co-eluting matrix components can interfere with the ionization of this compound in the MS source, leading to ion suppression, or they can occupy active sites in the gas chromatography (GC) inlet system, causing signal enhancement.[1]
Q2: How can I determine if my this compound analysis is impacted by matrix effects?
A2: To determine the presence and extent of matrix effects, you can compare the signal response of a this compound standard in a pure solvent to its response in a matrix-matched standard. A matrix-matched standard is a blank food sample extract (known not to contain this compound) spiked with a known concentration of this compound post-extraction. A significant difference between the two signals indicates a matrix effect.[1]
The matrix effect (ME) can be quantified using the following formula:
ME (%) = (Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) x 100
A value of 100% indicates no matrix effect. A value below 100% signifies signal suppression, while a value above 100% indicates signal enhancement. Generally, a matrix effect outside the 80-120% range is considered significant and requires corrective action.
Q3: My results show significant signal suppression for this compound. What are my immediate troubleshooting steps?
A3: If you observe significant signal suppression, consider the following immediate actions:
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[3] This is often the simplest and most effective first step, provided your instrument has sufficient sensitivity to detect the diluted this compound concentration.
-
Chromatographic Separation Optimization: Adjust your HPLC/UHPLC conditions to better separate this compound from co-eluting matrix components. This can involve modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate.
-
Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering compounds before analysis. For anthocyanins like this compound, C18 cartridges are commonly used for cleanup.
Q4: What are the most effective strategies to mitigate matrix effects in the long term for this compound analysis?
A4: For robust and accurate quantification of this compound, consider implementing these long-term strategies:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for consistent matrix effects across your sample set.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard of this compound is the ideal choice as it will behave almost identically to the analyte during extraction, chromatography, and ionization, thus effectively compensating for matrix effects. If a labeled standard is unavailable, a structurally similar compound that is not present in the sample can be used.
-
Advanced Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be adapted for the extraction and cleanup of this compound from various food matrices.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) for this compound | - Column overload- Inappropriate mobile phase pH- Column degradation | - Dilute the sample extract.- Ensure the mobile phase is acidified (e.g., with formic acid) to maintain this compound in its stable flavylium cation form.- Replace the analytical column. |
| Inconsistent this compound Recovery | - Inefficient extraction- Degradation of this compound during sample processing- Variable matrix effects between samples | - Optimize the extraction solvent and procedure (e.g., using acidified methanol or ethanol).- Minimize exposure of samples to light, high temperatures, and neutral or alkaline pH.- Implement a robust sample cleanup procedure (e.g., SPE).- Use a reliable internal standard. |
| High Signal Suppression in LC-MS/MS | - High concentration of co-eluting matrix components (e.g., sugars, organic acids).- Suboptimal ionization source parameters. | - Dilute the sample extract.- Improve chromatographic separation.- Optimize MS source parameters (e.g., nebulizer gas flow, temperature).- Employ a more thorough sample cleanup method. |
| Signal Enhancement in LC-MS/MS | - Co-eluting compounds that enhance the ionization of this compound. | - Improve chromatographic separation to isolate the this compound peak.- Use matrix-matched calibration curves or an internal standard. |
Data Presentation: Matrix Effects on Cyanidin Glycosides in Food Matrices
The following table summarizes representative data on matrix effects and recovery for cyanidin glycosides (including this compound) in various food matrices. It is important to note that matrix effects are specific to the analyte, matrix, and analytical method, so these values should be considered as illustrative examples.
| Analyte | Food Matrix | Analytical Method | Recovery (%) | Matrix Effect (%) | Reference |
| Cyanidin-3-rutinoside (this compound) | Human Plasma | LC-MS/MS (SPE) | 60.8 - 121.1 | Not explicitly stated, but SPE showed better recovery than protein precipitation | |
| Cyanidin-3-glucoside | Human Plasma | LC-MS/MS (SPE) | 80.0 - 110.4 | ~70 - 90 (Suppression) | |
| Cyanidin-3-glucoside | Human Urine | LC-MS/MS (SPE) | 80.0 - 110.4 | Not explicitly stated | |
| General Anthocyanins | Compound Feed | LC-MS/MS | 51 - 72 (Apparent Recovery) | Signal suppression was the main cause for deviation from 100% | |
| General Anthocyanins | Single Feed Ingredients | LC-MS/MS | 52 - 89 (Apparent Recovery) | Signal suppression was the main cause for deviation from 100% |
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from Berry Samples via HPLC-UV/Vis
This protocol provides a general method for the extraction and analysis of this compound from berry samples.
Methodology:
-
Sample Homogenization: Homogenize fresh or frozen berry samples to a fine puree.
-
Extraction:
-
Weigh approximately 1-5 g of the homogenized sample into a centrifuge tube.
-
Add 10-20 mL of acidified methanol (e.g., methanol/water/formic acid, 70:29:1, v/v/v).
-
Vortex thoroughly and sonicate for 15-30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.
-
Combine the supernatants.
-
-
Sample Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with methanol followed by acidified water.
-
Load the extracted sample onto the cartridge.
-
Wash the cartridge with acidified water to remove sugars and other polar interferences.
-
Elute the anthocyanins, including this compound, with acidified methanol.
-
-
Analysis by HPLC-UV/Vis:
-
Evaporate the solvent from the eluate under a gentle stream of nitrogen and reconstitute in a suitable volume of mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Use a gradient elution with a mobile phase consisting of (A) acidified water (e.g., 5% formic acid in water) and (B) acidified acetonitrile or methanol.
-
Monitor the elution at 520 nm.
-
Quantify this compound using a calibration curve prepared with a this compound chloride standard.
-
Protocol 2: Assessment of Matrix Effects in this compound Analysis
This protocol outlines the procedure to quantify the matrix effect for this compound in a specific food matrix.
Methodology:
-
Prepare a Solvent Standard: Dissolve a known amount of this compound standard in the initial mobile phase to prepare a stock solution. From this, prepare a working standard at a concentration relevant to your expected sample concentrations.
-
Prepare a Matrix-Matched Standard:
-
Select a representative blank food sample that is free of this compound.
-
Extract the blank sample using the same procedure as your actual samples (Protocol 1).
-
Spike the resulting blank matrix extract with the this compound stock solution to achieve the same final concentration as the solvent standard.
-
-
Analysis:
-
Analyze both the solvent standard and the matrix-matched standard using your validated LC-MS/MS or HPLC method.
-
-
Calculation:
-
Calculate the matrix effect percentage using the formula provided in FAQ 2.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound in food samples.
Caption: Troubleshooting logic for addressing matrix effects in this compound analysis.
References
Technical Support Center: Optimizing Solvent Systems for Keracyanin Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent systems for the extraction of Keracyanin. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate efficient and effective extraction processes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound extraction in a question-and-answer format.
Question: Why is my this compound extract yielding a low concentration?
Answer: Low extraction yields can be attributed to several factors:
-
Inappropriate Solvent Choice: this compound, like other anthocyanins, is polar and requires a polar solvent for efficient extraction. The polarity of the solvent system must be optimized.[1] Using purely non-polar solvents will result in poor yields.
-
Incorrect Solvent-to-Solid Ratio: An insufficient volume of solvent may become saturated before all the this compound is extracted.[1] Conversely, an excessively large volume can make subsequent concentration steps difficult and energy-intensive.
-
Inadequate Cell Lysis: The plant cell walls must be sufficiently disrupted to release the anthocyanins. This can be influenced by the particle size of the plant material and the extraction technique used.
-
Suboptimal Temperature: While higher temperatures can increase solubility and diffusion rates, excessive heat can lead to the degradation of this compound.[2]
-
Insufficient Extraction Time: The extraction process may not have been long enough for the solvent to penetrate the plant matrix and solubilize the this compound effectively.
Question: My extract has turned a brownish color. What went wrong?
Answer: A brown color in the extract typically indicates the degradation of anthocyanins.[3] This can be caused by:
-
High pH: this compound is most stable in acidic conditions (pH 1-3). At neutral or alkaline pH, the flavylium cation structure is altered, leading to colorless or blue forms that can further degrade to brown compounds.[4]
-
Elevated Temperatures: Prolonged exposure to high temperatures can accelerate the degradation of this compound, leading to the formation of brown polymeric pigments.
-
Oxidation: The presence of oxygen can promote the enzymatic or non-enzymatic oxidation of anthocyanins, resulting in browning. The activity of enzymes like polyphenol oxidase can contribute to this if not inactivated, for example, by a blanching step.
-
Presence of Light: Exposure to light, especially UV light, can cause the acyl groups of anthocyanins to detach, leading to instability and color changes.
Question: How can I prevent the degradation of this compound during extraction?
Answer: To minimize degradation, consider the following:
-
Use Acidified Solvents: Incorporating a small amount of acid (e.g., hydrochloric acid, formic acid, or citric acid) into your solvent system will help maintain a low pH and stabilize the this compound in its colored flavylium cation form.
-
Control the Temperature: Employing lower extraction temperatures or shorter extraction times at elevated temperatures can reduce thermal degradation.
-
Work in Low Light Conditions: Conducting the extraction process in a dark or dimly lit environment can help prevent photodegradation.
-
Deaerate Solvents: Removing dissolved oxygen from your solvents by sparging with an inert gas like nitrogen can reduce oxidative degradation.
-
Stabilize Raw Materials: If possible, stabilize the raw plant material before extraction by freeze-drying and storing it at low temperatures (-20°C) in a vacuum-sealed, light-protected container.
Question: What are the advantages of using "green" solvents for this compound extraction?
Answer: Green solvents, such as deep eutectic solvents (DES), offer several advantages over traditional organic solvents:
-
Reduced Toxicity: Many green solvents are less toxic and more environmentally friendly than solvents like methanol.
-
Enhanced Extraction Efficiency: In some cases, green solvents have shown higher extraction yields for anthocyanins compared to conventional solvents. For example, a mixture of choline chloride and oxalic acid has demonstrated superior performance in extracting anthocyanins.
-
Improved Stability: Certain green solvents can enhance the stability of the extracted anthocyanins.
-
Sustainability: The use of green solvents aligns with the principles of green chemistry, promoting more sustainable laboratory and industrial practices.
Data Presentation: Comparative Solvent System Efficiency
The following tables summarize quantitative data on the extraction yields of anthocyanins using various solvent systems. While specific data for this compound is limited, the data for total anthocyanins from various plant sources provide a strong comparative basis.
Table 1: Comparison of Conventional Solvent Systems for Anthocyanin Extraction
| Plant Source | Solvent System | Extraction Method | Anthocyanin Yield | Reference |
| Grape Pomace | 78.9% Ethanol (pH 7.0) | Ultrasound-Assisted | 193.55 mg/100g | |
| Strawberries | Acidified Methanol | Maceration | High | |
| Strawberries | Acidified Water | Maceration | Moderate | |
| Strawberries | Acetone | Maceration | Low (unstable) | |
| Various | 50% v/v Acidified Methanol/Ethanol | Not specified | Satisfactory |
Table 2: Comparison of Green Solvent Systems for Anthocyanin Extraction
| Plant Source | Solvent System | Extraction Method | Anthocyanin Yield | Reference |
| Red Grape Skins | Choline Chloride: Oxalic Acid | Microwave-Assisted | 172 ± 7 mg/kg | |
| Red Grape Skins | Choline Chloride: Glycerol | Ultrasound-Assisted | 119.5 ± 0.5 mg/kg | |
| Saffron Tepals | Pure Water | Ultrasound-Assisted | 4.13 ± 1.37 mg CGE/g dw | |
| Saffron Tepals | 70% Ethanol | Not specified | High |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound extraction and purification.
Protocol 1: General this compound Extraction using an Acidified Solvent System
1. Sample Preparation:
- Obtain fresh or freeze-dried plant material rich in this compound.
- Grind the material to a fine powder to increase the surface area for extraction.
2. Extraction:
- Prepare an acidified solvent system, for example, 80% ethanol with 1% hydrochloric acid (v/v).
- Add the powdered plant material to the solvent system at a solid-to-liquid ratio of 1:10 (w/v).
- Stir the mixture continuously for 1-2 hours at room temperature, protected from light. Alternatively, use an ultrasonic bath for 30-60 minutes.
3. Separation:
- Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.
- Decant the supernatant, which is the crude this compound extract.
4. Concentration:
- Concentrate the crude extract using a rotary evaporator at a temperature below 40°C to remove the solvent.
5. Storage:
- Store the concentrated extract at -20°C in an airtight container, protected from light.
Protocol 2: Purification of this compound from Crude Extract using Solid-Phase Extraction (SPE)
1. SPE Cartridge Activation:
- Use a C18 SPE cartridge.
- Activate the cartridge by passing methanol through it, followed by distilled water.
- Equilibrate the cartridge with acidified water (e.g., water with 0.1% HCl).
2. Loading the Sample:
- Dilute the crude this compound extract with acidified water.
- Load the diluted extract onto the activated C18 cartridge. The anthocyanins will adsorb to the stationary phase.
3. Washing:
- Wash the cartridge with acidified water to remove sugars, organic acids, and other polar impurities.
- Follow with a wash of ethyl acetate to remove less polar impurities.
4. Elution:
- Elute the this compound from the cartridge using acidified methanol. Collect the colored eluate.
5. Final Concentration:
- Evaporate the methanol from the eluate using a rotary evaporator or a stream of nitrogen.
- The resulting purified this compound can be freeze-dried for long-term storage.
Visualizations
Experimental Workflow for Optimizing this compound Extraction
Caption: Workflow for optimizing the extraction and purification of this compound.
Logical Relationships in this compound Degradation
Caption: Factors leading to the degradation of this compound.
References
- 1. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Keracyanin Purification Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up of Keracyanin (Cyanidin-3-O-rutinoside) purification.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound purification in a question-and-answer format.
Issue 1: Low this compound Yield After Extraction
-
Question: We are experiencing a significant drop in this compound yield upon scaling up our extraction process. What are the potential causes and solutions?
-
Answer: Low yield during scale-up is a common challenge. Several factors could be contributing to this issue:
-
Inefficient Cell Lysis: Inadequate disruption of plant cells at a larger scale can lead to incomplete release of this compound.
-
Suboptimal Solvent-to-Solid Ratio: The solvent volume may not be sufficient to effectively extract the increased biomass.[1]
-
Degradation During Extraction: Prolonged extraction times or elevated temperatures can lead to the degradation of this compound.[2]
-
Improper Solvent Selection and pH: The stability of this compound is highly dependent on pH and solvent composition.[2][3]
Troubleshooting Workflow for Low Extraction Yield:
Troubleshooting workflow for low this compound extraction yield. -
Issue 2: Poor Purity of the Purified this compound
-
Question: Our final this compound product has low purity, with significant contamination from other polyphenols and sugars. How can we improve the purification process?
-
Answer: Co-extraction of other compounds is a major hurdle in natural product purification.[4] To enhance the purity of this compound, consider the following:
-
Inadequate Separation in Chromatography: The chromatographic method may not be optimized for separating this compound from closely related compounds.
-
Co-elution of Impurities: Sugars and other polar compounds might be co-eluting with this compound.
-
Suboptimal Solid-Phase Extraction (SPE) Protocol: The SPE wash and elution steps may not be effective in removing impurities.
Recommendations for Improving Purity:
-
Optimize Chromatography Gradient: A shallower elution gradient in reverse-phase HPLC can improve the resolution between this compound and other flavonoids.
-
Implement a Polishing Step: Consider adding a secondary purification step, such as size-exclusion chromatography, to remove remaining impurities.
-
Refine SPE Protocol: Systematically optimize the wash solvents to remove polar impurities (sugars, acids) and the elution solvent to selectively recover this compound. A two-step SPE process can also yield high-purity extracts.
-
Issue 3: Degradation of this compound During Purification
-
Question: We observe a significant loss of our target compound throughout the purification process, indicated by a color change from red/purple to brownish. What is causing this degradation and how can we prevent it?
-
Answer: this compound, like other anthocyanins, is susceptible to degradation under certain conditions. The primary factors are:
-
pH Instability: this compound is most stable in acidic conditions (pH 1-3). At neutral or alkaline pH, it can rapidly degrade.
-
Thermal Stress: Elevated temperatures, especially for prolonged periods, can lead to the breakdown of the molecule. This compound is known to be easily degraded by hydrolysis at temperatures above 40°C.
-
Light Exposure: Exposure to light can also contribute to the degradation of anthocyanins.
-
Oxidation: The presence of oxygen can accelerate degradation.
Logical Relationship for this compound Stability:
Factors influencing this compound stability. -
Frequently Asked Questions (FAQs)
1. What is the optimal pH for extracting and purifying this compound? this compound is most stable at a low pH, typically between 1 and 3. Maintaining an acidic environment throughout the extraction and purification process is crucial to prevent degradation.
2. What are the recommended solvents for this compound extraction? Acidified polar solvents are generally used. A mixture of ethanol and water, acidified with a weak acid like citric or formic acid, is a common and effective choice. For instance, a solution of 40.9% ethanol has been shown to be optimal under specific conditions.
3. How can I monitor the purity of this compound during purification? High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is the standard method for monitoring the purity of this compound. Detection at 520 nm is suitable for quantifying anthocyanins.
4. What are the key considerations when scaling up chromatography for this compound purification? When scaling up, it is important to maintain the linear flow rate, bed height, and sample concentration relative to the column volume. The choice of stationary phase is also critical; C18 columns are commonly used for anthocyanin separation.
5. What are typical yields and purities I can expect from a scaled-up process? Yields and purities can vary significantly depending on the starting material and the purification process. However, with an optimized process, it is possible to achieve a total anthocyanin content of around 21.0 mg/g of biomass from elderberry. Purity of over 97% for the final this compound product can be achieved through techniques like HPLC.
Data Presentation
Table 1: Comparison of this compound Extraction Methods and Yields
| Extraction Method | Source Material | Solvent System | Temperature (°C) | Yield | Reference |
| Conventional Extraction | Elderberry | 100% Ethanol | 25 | 5.1 g/1000 g | |
| Optimized Extraction | Elderberry | 40.9% Ethanol | 20 | 21.0 g/1000 g | |
| Pressurized Liquid Extraction (PLE) | Juçara Residue | Acidified Water | 40 | 9.7 mg/g | |
| Supercritical Fluid Extraction (SFE) | Juçara Residue | Ethanol/Water (50% v/v) with CO2 | 60 | 22 mg/g |
Table 2: Impact of pH and Temperature on this compound Stability
| Parameter | Condition | Effect on Stability | Reference |
| pH | > 3 | Increased degradation | |
| pH | 1 - 3 | High stability | |
| Temperature | > 40 °C | Increased degradation | |
| Temperature | < 4 °C | Improved stability for storage |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound Purification
This protocol provides a general guideline for purifying this compound from a crude extract using a C18 SPE cartridge.
-
Cartridge Conditioning:
-
Wash the C18 cartridge with one column volume of methanol.
-
Equilibrate the cartridge with two column volumes of acidified water (e.g., water with 0.1% formic acid, pH ~2-3).
-
-
Sample Loading:
-
Ensure the crude extract is in an acidic aqueous solution.
-
Load the extract onto the cartridge at a slow flow rate to ensure proper binding.
-
-
Washing:
-
Wash the cartridge with two column volumes of acidified water to remove sugars and other highly polar impurities.
-
Wash with a non-polar solvent like ethyl acetate to remove less polar impurities.
-
-
Elution:
-
Elute the this compound with acidified methanol (e.g., methanol with 0.1% formic acid).
-
Collect the colored fraction.
-
-
Solvent Evaporation:
-
Evaporate the methanol from the collected fraction under reduced pressure at a temperature below 40°C.
-
The purified this compound can be lyophilized for long-term storage.
-
Experimental Workflow for SPE Purification:
Protocol 2: HPLC Method for this compound Analysis
This protocol outlines a general HPLC method for the analysis of this compound purity.
-
Column: Primesep 100 mixed-mode stationary phase column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of water, acetonitrile (MeCN), and sulfuric acid. The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV-Vis detector at 530 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
Note: This is a general method and may require optimization based on the specific HPLC system and the complexity of the sample matrix.
References
- 1. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.usamvcluj.ro [journals.usamvcluj.ro]
Technical Support Center: Validating Keracyanin Purity by NMR Spectroscopy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the purity of Keracyanin using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is quantitative NMR (qNMR), and why is it a preferred method for determining the purity of natural products like this compound?
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical technique that provides both structural (qualitative) and quantitative information about a sample simultaneously.[1][2][3] For natural products like this compound (cyanidin-3-O-rutinoside), ¹H qNMR is particularly advantageous because the intensity of an NMR signal is directly proportional to the number of nuclei generating that signal.[2][4] This allows for a direct measurement of the amount of a substance.
Key advantages over other methods, such as HPLC, include:
-
Universal Detection: qNMR can detect and quantify any proton-bearing molecule, including impurities that may not have a chromophore for UV detection in HPLC.
-
Orthogonal Method: It serves as an excellent orthogonal method to chromatography, providing a different and complementary mode of analysis.
-
Detection of Non-UV Active Impurities: It effectively quantifies common impurities like residual solvents and water, which are often missed by HPLC.
-
Nondestructive: The sample can be recovered after analysis.
-
Primary Analytical Method: qNMR is considered a primary ratio method of measurement, meaning it does not strictly require a reference standard of the analyte itself for quantification.
Q2: What is the difference between relative and absolute qNMR for purity assessment?
There are two primary approaches to qNMR purity determination:
-
Relative (100%) qNMR: This method involves integrating all signals in the spectrum (both from the analyte and impurities) and calculating the purity based on the ratio of the analyte's signal integrals to the total integral area. It's a rapid and efficient way to perform an initial purity assessment without needing an internal standard.
-
Absolute qNMR (Internal Calibration): This is the more rigorous and accurate method. A certified reference material (internal standard or calibrant) of known purity is accurately weighed and added to the sample. The purity of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. This method is highly recommended for purity validation of compounds intended for biological assays.
Q3: Can ¹³C NMR be used for quantitative purity analysis?
While excellent for structural elucidation, ¹³C NMR is generally not recommended for routine purity quantification. This is due to several factors:
-
Low Sensitivity: The natural abundance of the ¹³C isotope is low, meaning minor impurities are often hidden within the baseline noise.
-
Variable Relaxation Times: Different carbon nuclei have widely varying relaxation times.
-
Nuclear Overhauser Effect (NOE): Standard ¹³C NMR experiments use proton decoupling, which can lead to signal enhancements (NOE) that are not uniform across all carbon atoms. This makes direct integration unreliable for quantification.
Q4: How stable is this compound during NMR sample preparation and analysis?
This compound is an anthocyanin, a class of compounds known to be sensitive to pH, temperature, and light. It is crucial to be mindful of their stability. In solution, particularly at neutral or basic pH, anthocyanins can degrade or undergo structural transformations, leading to color changes and the appearance of new signals in the NMR spectrum. For NMR analysis, using a slightly acidic deuterated solvent (e.g., methanol-d₄ with a trace of acid) can help maintain the stable flavylium cation form of this compound.
Troubleshooting Guide
This guide addresses common problems encountered during the qNMR analysis of this compound.
| Problem Category | Question & Answer |
| Sample Preparation | Q: My this compound sample is not dissolving completely in the NMR solvent. What should I do? A: Incomplete dissolution is a major source of error, leading to broadened signals and inaccurate quantification. First, ensure you are using an appropriate solvent; anthocyanins are generally more soluble in polar solvents like methanol-d₄, DMSO-d₆, or D₂O. Prepare the sample in a separate vial with gentle vortexing before transferring it to the NMR tube. If solids persist, filter the solution through a small plug of cotton wool in a Pasteur pipette. |
| Q: My NMR spectrum has very broad peaks. What is the cause? A: Peak broadening can result from several factors: 1. Poor Shimming: The magnetic field is not homogeneous. Reshim the spectrometer. 2. Insoluble Material: Suspended particles are present in the sample (see above). 3. High Concentration: The sample is too concentrated, increasing viscosity. Dilute the sample. For anthocyanins, high concentrations can also lead to molecular aggregation, causing broadening. 4. Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening. | |
| Spectral Quality | Q: I see unexpected peaks in my spectrum. How can I identify them? A: Unexpected peaks are common and can be: 1. Residual Solvents: From the purification process (e.g., ethyl acetate, acetone). 2. Solvent Impurities: Water is a common impurity in deuterated solvents. 3. Contaminants: From glassware or the NMR tube itself. Action: Compare the chemical shifts of the unknown peaks to published tables of common laboratory solvents and impurities. An ¹H-¹H COSY experiment can help determine if the impurity is structurally related to your compound. |
| Q: The signals from this compound and a suspected impurity are overlapping. How can I resolve them for accurate integration? A: Signal overlap can prevent accurate integration. Try the following solutions: 1. Change Solvent: Switching to a different deuterated solvent (e.g., from DMSO-d₆ to benzene-d₆) can alter chemical shifts and may resolve the overlap. 2. Use a Higher Field Spectrometer: A higher magnetic field strength increases signal dispersion. 3. Employ 2D NMR: A 2D experiment like ¹H-¹H COSY can help distinguish between overlapping signals by spreading them into a second dimension. 4. Select Different Signals: Choose different, well-resolved signals of both the analyte and the impurity for quantification. | |
| Data Analysis | Q: My calculated purity is over 100%. What went wrong? A: A purity value exceeding 100% typically points to an error in the experimental setup or calculation: 1. Inaccurate Weighing: The masses of the sample or internal standard were measured incorrectly. 2. Impure Internal Standard: The stated purity of the internal standard was incorrect, or it has degraded. 3. Incorrect Number of Protons: You have assigned the wrong number of protons to the integrated signals of the analyte or standard. 4. Moisture Content: The internal standard may contain more residual water than the analyte, skewing the mass measurement. |
Experimental Protocols and Data
Protocol 1: Sample Preparation for Absolute qNMR
This protocol details the steps for preparing a this compound sample with an internal standard for absolute purity determination.
-
Select an Internal Standard: Choose a high-purity (>99.5%), stable, non-volatile standard with simple, sharp signals that do not overlap with this compound signals. Dimethylsulfone (DMSO₂) is a suitable choice.
-
Weighing: Using an analytical balance (±0.01 mg accuracy), accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add Internal Standard: Accurately weigh and add an appropriate amount of the internal standard (e.g., 1-2 mg of DMSO₂) to the same vial. The molar ratio should be close to 1:1 if possible.
-
Dissolution: Add a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., Methanol-d₄) to the vial.
-
Mixing: Vortex the vial until both the sample and the internal standard are completely dissolved. Visually inspect for any particulate matter.
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid transferring any solids.
-
Labeling: Clearly label the NMR tube with a unique identifier.
Protocol 2: ¹H qNMR Data Acquisition and Purity Calculation
-
Spectrometer Setup: Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature. Lock and shim the sample to achieve good magnetic field homogeneity.
-
Acquisition Parameters: It is critical to acquire the spectrum under quantitative conditions.
-
Relaxation Delay (D1): Set a long relaxation delay to ensure complete T₁ relaxation for all relevant protons. A common rule of thumb is to set D1 ≥ 7 × T₁, where T₁ is the longest spin-lattice relaxation time of any proton being quantified. If T₁ is unknown, a conservative D1 of 30-60 seconds is often used.
-
Pulse Angle: Use a 90° pulse.
-
Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended).
-
-
Data Processing:
-
Apply an appropriate window function (e.g., a small exponential line broadening of 0.3 Hz).
-
Perform Fourier transformation.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to ensure the baseline is flat and at zero.
-
-
Integration:
-
Select a well-resolved, characteristic signal for this compound that is free from overlap.
-
Select a well-resolved signal for the internal standard.
-
Integrate both signals accurately.
-
-
Purity Calculation: Use the following formula to calculate the weight/weight percent purity (Purity %w/w):
ngcontent-ng-c4139270029="" _nghost-ng-c3100543554="" class="inline ng-star-inserted"> Purity(%w/w)=IstdIanalyte×NanalyteNstd×MWstdMWanalyte×manalytemstd×PstdWhere:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal
-
MW : Molecular weight (this compound cation: 595.5 g/mol )
-
m : Mass weighed
-
P : Purity of the internal standard (as a percentage)
-
Quantitative Data Tables
Table 1: Recommended Deuterated Solvents for this compound Analysis
| Solvent | ¹H Residual Peak (ppm) | Properties |
| Methanol-d₄ (CD₃OD) | 3.31, 4.87 (OH) | Good solvating power for polar compounds like anthocyanins. |
| DMSO-d₆ | 2.50, 3.33 (H₂O) | High boiling point, excellent solvent for a wide range of compounds. |
| Deuterium Oxide (D₂O) | ~4.79 (HOD) | Useful for highly water-soluble samples; exchangeable protons (OH, NH) will not be observed. |
Table 2: Common Internal Standards for ¹H qNMR
| Internal Standard | Molecular Wt. ( g/mol ) | ¹H Signal (in CD₃OD) | Key Characteristics |
| Dimethylsulfone (DMSO₂) | 94.13 | ~3.1 ppm (s, 6H) | High purity, stable, sharp singlet, suitable for polar solvents. |
| Maleic Acid | 116.07 | ~6.3 ppm (s, 2H) | Good for use in D₂O or DMSO-d₆; signal is in a clean region. |
| 1,3,5-Trimethoxybenzene | 168.19 | ~6.1 ppm (s, 3H), ~3.7 ppm (s, 9H) | Provides multiple signals for cross-verification. |
Visualizations
Experimental and Analytical Workflows
Caption: General workflow for this compound purity validation by absolute qNMR.
Caption: Troubleshooting logic for common issues in NMR purity analysis.
References
Technical Support Center: Purification of Keracyanin Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Keracyanin extracts. Our goal is to help you overcome common challenges in removing interfering compounds to achieve high-purity this compound for your research needs.
Frequently Asked Questions (FAQs)
Q1: What are the common interfering compounds in crude this compound extracts?
A1: Crude this compound extracts, typically obtained through solvent extraction from plant materials, often contain a variety of impurities that can interfere with downstream applications and analysis. These compounds include:
-
Sugars: Free sugars are co-extracted with anthocyanins and can lead to their degradation during storage.[1][2]
-
Organic Acids: These are also water-soluble compounds that are frequently co-extracted.[1][2]
-
Proteins and Amino Acids: Depending on the extraction solvent and plant matrix, proteins and amino acids can be present.[1]
-
Other Phenolic Compounds: Extracts often contain other flavonoids and polyphenols which have similar properties to this compound, making separation challenging.
-
Lipids and Waxes: Particularly when using less polar solvents or if the plant material has a waxy outer layer.
-
Pectins: These polysaccharides can be co-extracted and affect the viscosity and clarity of the extract.
Q2: My this compound extract is degrading quickly. What could be the cause and how can I improve its stability?
A2: The stability of this compound, like other anthocyanins, is highly sensitive to several factors:
-
pH: Anthocyanins are most stable in acidic conditions (pH < 3). At higher pH values, they can degrade or convert to colorless forms. It is recommended to maintain a low pH throughout the extraction and purification process by using acidified solvents.
-
Temperature: High temperatures accelerate the degradation of anthocyanins. It is advisable to avoid excessive heat during extraction and concentration steps. Whenever possible, perform these steps at low temperatures (e.g., 4°C or on ice).
-
Light and Oxygen: Exposure to light and oxygen can also lead to the degradation of anthocyanins. It is best to work in a dimly lit environment and to deaerate solvents to minimize oxidative damage. Storing extracts in amber vials under an inert atmosphere (e.g., nitrogen or argon) can also enhance stability.
Q3: How can I remove sugars and organic acids from my this compound extract?
A3: Several methods are effective for removing sugars and organic acids:
-
Solid-Phase Extraction (SPE): This is a common and effective method. Using a C18 cartridge, anthocyanins are retained on the solid phase while water-soluble compounds like sugars and organic acids are washed away with acidified water. The purified anthocyanins are then eluted with an organic solvent like acidified methanol or ethanol.
-
Macroporous Resin Chromatography: This technique is suitable for larger-scale purification. The crude extract is loaded onto a column packed with a suitable resin (e.g., Amberlite XAD-7 or AB-8). Sugars, acids, and other polar compounds are washed off with water, and the anthocyanins are subsequently eluted with acidified ethanol.
-
Column Chromatography on Sephadex LH-20: This method is useful for fractionating crude extracts and purifying individual anthocyanins. In an aqueous phase, anthocyanins bind to the Sephadex LH-20, allowing polar impurities like sugars and acids to be washed away with acidified water.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Purity of this compound after Purification | Inefficient removal of other phenolic compounds. | * Optimize the elution gradient in your chromatography step. A stepwise or gradient elution with increasing concentrations of organic solvent can improve the separation of different phenolic compounds. * Consider using a combination of purification techniques, such as macroporous resin chromatography followed by Sephadex LH-20 chromatography, for higher purity. |
| Co-elution of interfering compounds. | * Adjust the pH of your loading and washing buffers. The retention of anthocyanins on reversed-phase materials is pH-dependent. * Experiment with different types of solid-phase materials. For instance, some non-ionic acrylic polymer adsorbents may offer better selectivity than C18 for your specific extract. | |
| Low Recovery of this compound | Irreversible adsorption to the stationary phase. | * Ensure the stationary phase is properly conditioned before loading the sample. * Check the pH of the eluting solvent. A more acidic eluent can improve the desorption of anthocyanins. * Increase the concentration of the organic solvent in the eluent. |
| Degradation during the purification process. | * Work at a low temperature (e.g., in a cold room or using ice baths). * Protect the sample from light by wrapping columns and collection tubes in aluminum foil. * Minimize the processing time. | |
| Column Clogging or High Backpressure | Presence of particulate matter in the extract. | * Centrifuge the crude extract at high speed (e.g., >5000g) to remove suspended solids before loading it onto the column. * Filter the extract through a 0.45 µm or 0.22 µm syringe filter. |
| High viscosity of the extract due to high concentrations of sugars or pectins. | * Dilute the extract before loading it onto the column. * Pre-treat the extract to remove pectins, for example, by using pectinase enzymes. |
Quantitative Data Summary
The following tables summarize quantitative data on the efficiency of different purification methods for anthocyanins, which can be analogous to this compound purification.
Table 1: Comparison of Macroporous Resin Performance for Anthocyanin Purification
| Resin Type | Adsorption Rate (%) | Desorption Rate (%) | Purity Increase (fold) | Reference |
| AB-8 | 97.73 | 81.52 | 19.86 (combined with Sephadex LH-20) | |
| D101 | - | - | 13.67 | |
| X-5 | - | - | - |
Note: The performance of each resin can vary depending on the specific anthocyanin and the experimental conditions.
Table 2: Purity Enhancement using Different Purification Strategies
| Purification Method | Initial Purity (%) | Final Purity (%) | Fold Increase | Reference |
| Macroporous Resin (AB-8) | 4.58 | 45.62 | 9.96 | |
| Macroporous Resin (AB-8) + Sephadex LH-20 | 4.58 | 90.96 | 19.86 | |
| Macroporous Resin (D101) + Sephadex LH-20 | 5.53 | 90.88 | 16.43 |
Experimental Protocols
Protocol 1: Purification of this compound using Macroporous Resin Chromatography
This protocol describes a general procedure for the purification of this compound from a crude extract using macroporous resin chromatography.
Materials:
-
Crude this compound extract
-
Macroporous resin (e.g., Amberlite XAD-7 or AB-8)
-
Distilled water (acidified to pH 2-3 with HCl or formic acid)
-
Ethanol (acidified to pH 2-3 with HCl or formic acid)
-
Glass column
-
Peristaltic pump (optional)
-
Fraction collector (optional)
Procedure:
-
Resin Preparation:
-
Soak the macroporous resin in ethanol for 24 hours to swell and remove any impurities.
-
Wash the resin thoroughly with distilled water until the eluent is clear and the smell of ethanol is gone.
-
Equilibrate the resin by washing it with several bed volumes of acidified distilled water (pH 2-3).
-
-
Column Packing:
-
Prepare a slurry of the equilibrated resin in acidified water.
-
Pour the slurry into the glass column and allow it to settle, ensuring there are no air bubbles.
-
Wash the packed column with 2-3 bed volumes of acidified distilled water.
-
-
Sample Loading:
-
Centrifuge the crude this compound extract at ≥5000g for 15 minutes to remove any particulate matter.
-
Adjust the pH of the supernatant to 2-3.
-
Load the clarified extract onto the column at a controlled flow rate (e.g., 1-2 bed volumes per hour).
-
-
Washing:
-
After loading, wash the column with 2-3 bed volumes of acidified distilled water to remove sugars, organic acids, and other polar impurities.
-
Continue washing until the eluent is colorless and the pH is neutral.
-
-
Elution:
-
Elute the adsorbed this compound from the resin using acidified ethanol (e.g., 70% ethanol acidified to pH 2-3).
-
Collect the colored fractions. The concentration of ethanol can be optimized for efficient elution.
-
-
Solvent Removal:
-
Remove the ethanol from the collected fractions using a rotary evaporator at a low temperature (<40°C).
-
The resulting aqueous solution can be freeze-dried to obtain a purified this compound powder.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup
This protocol provides a method for the rapid cleanup of small-scale this compound extracts to remove polar interferences.
Materials:
-
Crude this compound extract
-
C18 SPE cartridge
-
Methanol (acidified with 0.1% HCl or formic acid)
-
Distilled water (acidified with 0.1% HCl or formic acid)
-
SPE manifold (optional)
Procedure:
-
Cartridge Conditioning:
-
Activate the C18 cartridge by passing 2-3 cartridge volumes of acidified methanol through it.
-
Equilibrate the cartridge by passing 2-3 cartridge volumes of acidified distilled water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Centrifuge and/or filter the crude extract to remove particulates.
-
Load the extract onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 2-3 cartridge volumes of acidified distilled water to remove sugars and other polar impurities.
-
-
Elution:
-
Elute the purified this compound with 1-2 cartridge volumes of acidified methanol.
-
-
Solvent Removal:
-
Evaporate the methanol from the eluate under a stream of nitrogen or using a rotary evaporator at low temperature.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE) of this compound.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacities of Keracyanin and Cyanidin-3-glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antioxidant capacities of two prominent anthocyanins: Keracyanin (cyanidin-3-rutinoside) and cyanidin-3-glucoside. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound and cyanidin-3-glucoside are both glycosides of the anthocyanidin cyanidin, differing only in their sugar moieties. Cyanidin-3-glucoside contains a glucose molecule, while this compound possesses a rutinose (a disaccharide of glucose and rhamnose) at the C3 position. This structural difference can influence their bioavailability, stability, and, consequently, their antioxidant potential. Understanding these nuances is critical for their application in therapeutic and nutraceutical contexts.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of these compounds has been evaluated using various in vitro assays, each with a different mechanism of action. The following table summarizes the available quantitative data. It is important to note that direct head-to-head comparisons across all assays in a single study are limited. Therefore, data from multiple studies utilizing standardized methods are presented to facilitate a comprehensive assessment.
| Antioxidant Assay | This compound (Cyanidin-3-rutinoside) | Cyanidin-3-glucoside | Reference(s) |
| DPPH Radical Scavenging Activity (EC50 in µM) | 8.78 | 6.61 | [1] |
| Superoxide Radical Scavenging Activity (EC50 in µM) | 45.94 | 29.39 | [1] |
| Oxygen Radical Absorbance Capacity (ORAC) | Not directly compared | Highest among 14 tested anthocyanins (3.5 times stronger than Trolox) | [2][3] |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available in direct comparison | Strong activity, comparable to cyanidin-3,5-diglucoside | [1] |
| ABTS Radical Scavenging Activity | Data not available in direct comparison | Strong activity, higher than cyanidin-3,5-diglucoside |
Note: A lower EC50 value indicates a higher antioxidant activity.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength.
Experimental Workflow:
Protocol:
-
A solution of DPPH in methanol is prepared to a specific absorbance at approximately 517 nm.
-
Various concentrations of the test compounds (this compound and cyanidin-3-glucoside) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured at ~517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The EC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is monitored by the decrease in its absorbance at a specific wavelength.
Experimental Workflow:
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.
-
Various concentrations of the test compounds are added to the ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.
-
The percentage of scavenging is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Experimental Workflow:
References
A Head-to-Head Showdown: Keracyanin vs. Resveratrol in the Fight Against Cancer Cells
For Immediate Release
In the ongoing search for potent, naturally derived anticancer compounds, two contenders have emerged from the flavonoid and stilbenoid families: Keracyanin and Resveratrol. This guide provides a detailed, evidence-based comparison of their efficacy in targeting cancer cells, with a focus on their cytotoxic and apoptotic effects. The data presented herein is intended for researchers, scientists, and professionals in drug development to inform further investigation and potential therapeutic applications.
At a Glance: Comparative Efficacy
An objective comparison of this compound and Resveratrol reveals distinct potencies and apoptotic induction capabilities in the widely studied MCF-7 human breast cancer cell line.
| Parameter | This compound (Cyanidin-3-glucoside) | Resveratrol | Cell Line |
| IC50 (48h) | 60 µg/mL[1] | ~146.3 µM[2] | MCF-7 |
| Apoptosis Induction | 51.5% at 110 µg/mL (24h)[3][4] | 29.68% at 250 µM (48h)[5] | MCF-7 |
| Pro-apoptotic Protein Modulation | ↑ p53, ↑ Bax, ↓ Bcl-2, ↑ Caspase-3 | ↑ p53, ↑ Bax/Bcl-2 ratio | MCF-7 |
In-Depth Analysis of Anti-Cancer Activity
Cytotoxicity: A Measure of Potency
The half-maximal inhibitory concentration (IC50) is a key indicator of a compound's cytotoxic potency. In MCF-7 breast cancer cells, this compound, also known as cyanidin-3-glucoside, demonstrated an IC50 value of 60 µg/mL after a 48-hour treatment period. In comparison, resveratrol exhibited an IC50 of approximately 146.3 µM in the same cell line under identical incubation conditions. It is important to note that other studies have reported varying IC50 values for resveratrol in MCF-7 cells under different experimental durations, such as 51.18 µM after 24 hours.
Apoptosis Induction: The Power of Programmed Cell Death
Inducing apoptosis, or programmed cell death, is a critical mechanism for anti-cancer agents. This compound has been shown to be a potent inducer of apoptosis. In one study, treatment with this compound at its 24-hour IC50 concentration (110 µg/mL) resulted in 51.5% of MCF-7 cells undergoing apoptosis.
Resveratrol also triggers apoptosis in MCF-7 cells, although the reported rates vary with concentration and treatment duration. For instance, a 48-hour exposure to 250 µM resveratrol led to a significant 29.68% of cells becoming apoptotic. Another study observed that a lower concentration of 25 µM resveratrol induced approximately 20% apoptosis.
Mechanistic Insights: Signaling Pathways
Both this compound and Resveratrol exert their anti-cancer effects by modulating key signaling pathways that regulate cell survival and death.
This compound's Apoptotic Pathway
This compound's pro-apoptotic activity in MCF-7 cells is linked to the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio ultimately leads to the activation of executioner caspases, such as Caspase-3, which drive the final stages of apoptosis.
Resveratrol's Apoptotic Pathway
Similarly, resveratrol's mechanism of action in MCF-7 cells involves the activation of p53 and a subsequent increase in the Bax/Bcl-2 ratio, tipping the cellular balance towards apoptosis. This culminates in the activation of the caspase cascade, leading to programmed cell death.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or Resveratrol and incubate for the desired time period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
-
Cell Treatment: Culture and treat cancer cells with the desired concentrations of this compound or Resveratrol for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
References
- 1. Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line [archivesofmedicalscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Keracyanin: A Comparative Analysis of its Therapeutic Potential Against Established Inhibitors
For Immediate Release
[City, State] – [Date] – New research highlights the therapeutic potential of Keracyanin, a natural anthocyanin, in modulating key inflammatory signaling pathways. This guide provides a comprehensive comparison of this compound's performance against well-established inhibitors of the NF-κB, FAK, and MAPK signaling cascades, supported by available experimental data. This analysis is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of this compound's mechanism of action and its potential as a novel therapeutic agent.
Unveiling the Mechanism of this compound
This compound, chemically known as cyanidin-3-rutinoside, is a flavonoid that exhibits significant antioxidant and anti-inflammatory properties.[1] Experimental evidence indicates that this compound exerts its effects by inhibiting the NF-κB/FAK/MAPK signaling pathway.[2] Specifically, it has been shown to suppress the phosphorylation of the NF-κB p65 subunit, a critical step in the activation of this pro-inflammatory pathway.[2] Furthermore, this compound has been observed to downregulate the expression of key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1).[2]
In addition to its impact on the NF-κB pathway, this compound has demonstrated inhibitory effects on the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including its downstream effectors ERK and JNK.[2] This broad-spectrum activity on multiple key inflammatory pathways underscores its potential as a multi-target therapeutic agent.
Quantitative Comparison with Known Inhibitors
To objectively evaluate the therapeutic potential of this compound, its activity is compared with that of known, well-characterized inhibitors of the NF-κB, FAK, MAPK, ERK, and JNK pathways. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.
Note on this compound Data: While specific IC50 values for this compound's direct inhibition of individual kinases are not yet widely published, existing research provides valuable concentration-dependent effects. For instance, a concentration of 0.8 μM this compound chloride has been shown to suppress NF-κB p65 phosphorylation and downregulate inflammatory cytokines in THP-1 cells. In HaCaT cells, a concentration range of 10-200 µM was effective in inhibiting the FAK/MAPK/ERK/JNK pathway.
Table 1: Comparison of NF-κB Pathway Inhibitors
| Compound | Target | IC50 Value | Cell Line/Assay Condition |
| This compound | NF-κB p65 Phosphorylation | Effective at 0.8 µM | THP-1 cells |
| Parthenolide | IKK | 5 µM | HeLa cells |
| MG-132 | Proteasome (indirect NF-κB inhibition) | 0.1 µM | Various |
| BAY 11-7082 | IKKβ | 10 µM | Various |
Table 2: Comparison of FAK Pathway Inhibitors
| Compound | Target | IC50 Value | Cell Line/Assay Condition |
| This compound | FAK Pathway | Effective at 10-200 µM | HaCaT cells |
| PF-573228 | FAK | 4 nM | Cell-free assay |
| GSK2256098 | FAK | 3.6 nM | Cell-free assay |
| Defactinib (VS-6063) | FAK | 0.5 nM | Cell-free assay |
Table 3: Comparison of MAPK/ERK/JNK Pathway Inhibitors
| Compound | Target | IC50 Value | Cell Line/Assay Condition |
| This compound | MAPK/ERK/JNK Pathway | Effective at 10-200 µM | HaCaT cells |
| U0126 | MEK1/2 | 72 nM (MEK1), 58 nM (MEK2) | Cell-free assay |
| SP600125 | JNK1/2/3 | 40 nM (JNK1), 40 nM (JNK2), 90 nM (JNK3) | Cell-free assay |
| SCH772984 | ERK1/2 | 4 nM (ERK1), 1 nM (ERK2) | Cell-free assay |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular interactions and experimental designs, the following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for assessing inhibitor efficacy.
References
Keracyanin's Neuroprotective Capabilities: A Comparative Analysis with Other Flavonoids
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the neuroprotective effects of Keracyanin and other prominent flavonoids. The following sections detail supporting experimental data, outline methodologies for key experiments, and visualize relevant biological pathways to offer a comprehensive overview for advancing neurotherapeutic research.
The growing interest in flavonoids for their potential to combat neurodegenerative diseases stems from their antioxidant and anti-inflammatory properties. Among these, this compound, an anthocyanin found in various pigmented plants, has emerged as a compound of interest. This guide benchmarks its neuroprotective effects against other well-researched flavonoids—Quercetin, Luteolin, and Apigenin—by collating data from various in vitro studies. While direct comparative studies are limited, this guide synthesizes available data from experiments utilizing similar cell models and neurotoxic insults to provide a valuable comparative perspective.
Comparative Analysis of Neuroprotective Effects
To facilitate a clear comparison, the following table summarizes the neuroprotective effects of this compound (represented by its close relative, Cyanidin-3-O-glucoside, and its aglycone, Cyanidin), Quercetin, Luteolin, and Apigenin. The data is primarily derived from studies on the human neuroblastoma cell line, SH-SY5Y, a common model in neurodegenerative disease research. The neurotoxic agents used in these experiments, such as amyloid-beta (Aβ) and hydrogen peroxide (H₂O₂), are known to induce oxidative stress and cell death, mimicking pathological conditions in neurodegenerative disorders.
| Flavonoid | Cell Line | Neurotoxic Agent | Flavonoid Conc. | Outcome Measure | Result | Reference |
| Cyanidin-3-O-glucoside | SH-SY5Y | Amyloid-β (Aβ) | 10-50 µM | Cell Viability | Prevents neuronal viability loss | [1] |
| Cyanidin | SH-SY5Y | H₂O₂ (300 µM) | 100 µM | ROS Formation | ~75% reduction | [2] |
| Cyanidin | SH-SY5Y | MPP+ (0.5 mM) | 1-30 µM | Cell Viability | Dose-dependent increase in viability | [3][4] |
| Quercetin | SH-SY5Y | Amyloid-β (Aβ) | 1-10 µM | Cell Viability | Significant neuroprotective effect | [5] |
| Quercetin | SH-SY5Y | H₂O₂ (40 µM) | 2.5-10 µM | ROS Production | Significant reduction | |
| Luteolin | SH-SY5Y | Amyloid-β (Aβ) | Not specified | Aβ Generation | Significant reduction | |
| Luteolin | 3xTg-AD Primary Neurons | Amyloid-β (Aβ) | 2.5-5 µM | Aβ₁₋₄₂ Levels | Remarkable reduction | |
| Apigenin | SH-SY5Y | Amyloid-β-GFP | 1-5 µM | ROS Level | Reduction from 136% to 85-111% of control | |
| Apigenin | SH-SY5Y | H₂O₂ | 5-20 µM | Cell Viability | Significant increase |
Experimental Protocols
The quantitative data presented above are derived from standardized experimental protocols. Below are detailed methodologies for the key assays cited.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Neuronal cells (e.g., SH-SY5Y) are seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test flavonoid for a specified duration (e.g., 2 to 24 hours). A vehicle control is included.
-
Induction of Neurotoxicity: A neurotoxic agent (e.g., Aβ peptides or H₂O₂) is added to the wells (except for the control wells) and incubated for a predetermined time (e.g., 24 hours).
-
MTT Addition: 10 µL of a 5 mg/mL MTT solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The culture medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plate is shaken for 15 minutes to ensure complete dissolution, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control group.
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels are often measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Cell Treatment: Cells are seeded in plates and treated with the flavonoid and neurotoxic agent as described in the MTT assay protocol.
-
Probe Incubation: After treatment, the cells are washed with a buffer and then incubated with the DCFH-DA probe (e.g., at a final concentration of 10 µM) for a specified time (e.g., 30 minutes) in the dark.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or a flow cytometer. The excitation and emission wavelengths for DCF are typically around 485 nm and 535 nm, respectively.
-
Data Analysis: The ROS levels in the treated groups are compared to the control group.
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins involved in neuroprotective signaling pathways.
-
Protein Extraction: After treatment, cells are lysed to extract total proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Nrf2, Akt, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured by an imaging system.
-
Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Visualization of Key Signaling Pathways and Workflows
The neuroprotective effects of flavonoids are often attributed to their ability to modulate key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
References
- 1. Cyanidin 3-O-glucopyranoside protects and rescues SH-SY5Y cells against amyloid-beta peptide-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. Cyanidin Protects SH-SY5Y Human Neuroblastoma Cells from 1-Methyl-4-Phenylpyridinium-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anthocyanins: Molecular Aspects on Their Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for Keracyanin quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of three common analytical methods for the quantification of Keracyanin (cyanidin-3-O-rutinoside), a significant anthocyanin with potential health benefits. The methods under review are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and UV-Visible Spectrophotometry.
Quantitative Performance Comparison
The selection of an analytical method hinges on a balance of sensitivity, specificity, accuracy, and throughput. The following table summarizes the key performance parameters for the quantification of this compound and other anthocyanins by HPLC, UPLC-MS, and UV-Visible Spectrophotometry. It is important to note that while HPLC and spectrophotometric methods have been widely applied to anthocyanin analysis, UPLC-MS offers enhanced sensitivity and specificity.[1][2][3][4][5]
| Parameter | HPLC-DAD | UPLC-MS/MS | UV-Visible Spectrophotometry |
| **Linearity (R²) ** | ≥0.99 | ≥0.99 | ≥0.99 |
| Limit of Detection (LOD) | 0.01–3.7 µg/mL (general anthocyanins) | <2.3 ng/mL (general anthocyanins) | Generally higher than chromatographic methods |
| Limit of Quantification (LOQ) | 0.03–8.5 µg/mL (general anthocyanins) | < 8.1 ng/mL (general anthocyanins) | Generally higher than chromatographic methods |
| Accuracy (% Recovery) | Typically 95-105% | Typically 95-105% | Can be affected by matrix interferences |
| Precision (%RSD) | <10% | <15% | <15% |
| Specificity | Good, based on retention time and UV-Vis spectrum | Excellent, based on retention time and mass-to-charge ratio | Low, susceptible to interference from other compounds absorbing at the same wavelength |
| Analysis Time | Longer (15-30 min) | Shorter ( <15 min) | Rapid (minutes) |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for the quantification of this compound using HPLC, UPLC-MS, and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of this compound from various matrices.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
This compound chloride analytical standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable acid for mobile phase acidification)
-
Ultrapure water
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound chloride in methanol or an appropriate solvent. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Extract this compound from the sample matrix using an acidified solvent (e.g., methanol with 1% HCl). Centrifuge and filter the extract through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program: A typical gradient would start with a low percentage of B, increasing linearly to elute this compound, followed by a column wash and re-equilibration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: Monitor at the maximum absorbance wavelength for this compound (around 520 nm).
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS provides higher resolution, sensitivity, and specificity compared to HPLC, making it ideal for complex matrices or trace-level quantification.
Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole)
-
UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
Reagents:
-
This compound chloride analytical standard (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Procedure:
-
Standard and Sample Preparation: Follow the same procedure as for HPLC, but use LC-MS grade solvents.
-
UPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program: A steeper and faster gradient can be used compared to HPLC due to the smaller particle size of the UPLC column.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor and product ion transitions for this compound.
-
Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.
-
-
Quantification: Similar to HPLC, use a calibration curve based on the peak areas of the MRM transitions for the standards.
UV-Visible Spectrophotometry (pH Differential Method)
This method is a simple and rapid approach for the quantification of total monomeric anthocyanins, including this compound. It relies on the structural transformation of anthocyanins with a change in pH, which leads to a change in absorbance.
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents:
-
This compound chloride analytical standard (≥98% purity)
-
Potassium chloride buffer (0.025 M, pH 1.0)
-
Sodium acetate buffer (0.4 M, pH 4.5)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound chloride and dilute it to known concentrations.
-
Sample Preparation: Extract anthocyanins from the sample as described for HPLC.
-
Measurement:
-
For each standard and sample, take two aliquots.
-
Dilute one aliquot with the pH 1.0 buffer and the other with the pH 4.5 buffer.
-
Allow the solutions to equilibrate for 15-20 minutes.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for this compound (around 520 nm) and at 700 nm (to correct for haze).
-
-
Quantification:
-
Calculate the absorbance difference (A) for each sample and standard using the formula: A = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5.
-
Create a calibration curve by plotting the absorbance difference of the standards against their concentration.
-
Determine the total anthocyanin concentration in the sample, expressed as this compound equivalents, from the calibration curve.
-
Visualizing the Workflow and Structure
To better illustrate the processes and the molecule of interest, the following diagrams were generated using Graphviz.
Caption: Simplified structure of this compound (Cyanidin-3-O-rutinoside).
Caption: Workflow for cross-validating analytical methods for this compound.
References
In Vitro and In Vivo Correlation of Keracyanin Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of Keracyanin (cyanidin-3-rutinoside) with two well-researched flavonoid alternatives, Quercetin and Resveratrol. The following sections detail their performance in various antioxidant and anti-inflammatory assays, supported by experimental data and protocols. This objective comparison aims to facilitate informed decisions in research and development.
Executive Summary
This compound, a prominent anthocyanin, demonstrates significant antioxidant and anti-inflammatory properties. While direct quantitative comparisons are sometimes limited by the available literature, this guide synthesizes existing data to correlate its in vitro and in vivo bioactivities. For a robust comparison, Quercetin and Resveratrol have been selected as benchmarks due to their extensive characterization in similar experimental models. All three compounds exhibit potent bioactivity, primarily through the modulation of key signaling pathways such as NF-κB and MAPK.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of this compound, Quercetin, and Resveratrol from various in vitro and in vivo studies.
Table 1: In Vitro Antioxidant Activity
| Compound | Assay | IC50 / Value | Source |
| This compound (Cyanidin-3-rutinoside) | DPPH Radical Scavenging | > 90% inhibition by G.asiatica extract containing this compound | [1] |
| Pro-oxidant (in cancer cells) | Induces ROS accumulation in HL-60 cells | [2][3] | |
| Quercetin | DPPH Radical Scavenging | 19.17 µg/mL | [4] |
| H2O2 Scavenging | 36.22 µg/mL | [4] | |
| ORAC | 4.07 - 12.85 µmol TE/µmol | ||
| Resveratrol | DPPH Radical Scavenging | 15.54 µg/mL | |
| ABTS Radical Scavenging | 2.86 µg/mL | ||
| ORAC | 23.12 µmol TE/g |
Table 2: In Vivo Anti-inflammatory Activity
| Compound | Model | Dosing | Effect | Source |
| This compound (as part of Mulberry extract) | Carrageenan-induced paw edema (mice) | 4 mg/100 g body weight (oral) | Significant inhibition of paw edema | |
| Anthocyanins (including this compound) | LPS-induced neuroinflammation (mice) | 24 mg/kg/day for 14 days (oral) | Attenuated ROS and oxidative stress; reduced inflammatory mediators | |
| Quercetin | Carrageenan-induced paw edema (mice) | Topical application (1.3%) | Reduction in ear swelling | |
| LPS-induced acute lethal sepsis (mice) | 25 and 50 mg/kg (intraperitoneal) | Increased survival rate and reduced serum pro-inflammatory cytokines | ||
| Resveratrol | Xylene-induced ear edema (mice) | Low, medium, and high doses | Inhibition of ear edema | |
| Whole body gamma irradiation (rats) | 100 mg/kg (intraperitoneal) | Decreased levels of pro-inflammatory cytokines |
Signaling Pathways and Mechanisms of Action
This compound, Quercetin, and Resveratrol exert their bioactivities by modulating critical intracellular signaling pathways involved in inflammation and oxidative stress.
This compound's Mechanism of Action
This compound has been shown to influence the following pathways:
-
NF-κB Signaling Pathway : It can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines.
-
MAPK Signaling Pathway : this compound can modulate the phosphorylation of MAPKs such as p38 and JNK, which are involved in cellular stress responses and inflammation.
Experimental Protocols
Detailed methodologies for the key in vitro and in vivo assays cited in this guide are provided below.
In Vitro Antioxidant Assays
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagents : DPPH solution (typically 0.1 mM in methanol or ethanol), test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).
-
Procedure :
-
A specific volume of the test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
-
References
A Comparative Analysis of Gene Expression Profiles: Keracyanin vs. Its Aglycone, Cyanidin
A guide for researchers and drug development professionals on the differential effects of a common anthocyanin and its aglycone on gene regulation.
Introduction
Anthocyanins, a class of flavonoids responsible for the vibrant red, purple, and blue hues in many plants, are of significant interest in the scientific community for their potential health benefits. A key area of investigation is their ability to modulate gene expression, which underpins their antioxidant, anti-inflammatory, and anti-cancer properties. This guide provides a comparative overview of the gene expression profiles induced by Keracyanin (cyanidin-3-rutinoside) and its aglycone, Cyanidin.
While direct comparative transcriptomic studies between this compound and Cyanidin are currently lacking in the published literature, we can infer potential differences and similarities by examining the extensive research conducted on Cyanidin and its closely related glycoside, Cyanidin-3-O-glucoside (C3G). The presence of the rutinoside sugar moiety in this compound is expected to influence its bioavailability, cellular uptake, and metabolism, which in turn could lead to distinct gene expression signatures compared to the more readily absorbable aglycone, Cyanidin. This guide summarizes the known effects of Cyanidin and C3G on gene expression and provides a framework for future comparative studies.
Quantitative Data Summary
The following tables summarize the observed effects of Cyanidin and its glycoside (primarily C3G as a proxy for this compound) on the expression of key genes across various biological pathways.
Table 1: Modulation of Genes Involved in Inflammation
| Gene/Protein | Compound | Effect on Expression | Cell Type/Model | Reference |
| TNF-α | Cyanidin/C3G | Down-regulated | Macrophages, Endothelial Cells, Adipocytes | [1][2][3] |
| IL-6 | Cyanidin/C3G | Down-regulated | Macrophages, Adipocytes | [1][2] |
| IL-8 | C3G | Down-regulated | Intestinal Epithelial Cells | |
| IL-1β | C3G | Down-regulated | Macrophages | |
| MCP-1 | C3G | Down-regulated | Adipocytes | |
| NF-κB | Cyanidin/C3G | Inhibited (nuclear translocation and activity) | Macrophages, Endothelial Cells | |
| HO-1 | C3G | Up-regulated | Endothelial Cells |
Table 2: Modulation of Genes in Metabolic and Diabetic Pathways
| Gene/Protein | Compound | Effect on Expression | Cell Type/Model | Reference |
| GLUT4 | C3G | Up-regulated | Adipocytes | |
| GLUT2 | Cyanidin | Up-regulated | Pancreatic β-cells | |
| Kir6.2 | Cyanidin | Up-regulated | Pancreatic β-cells | |
| Cav1.2 | Cyanidin | Up-regulated | Pancreatic β-cells | |
| RBP4 | C3G | Down-regulated | Adipose Tissue (in vivo) | |
| AMPK | C3G | Activated (phosphorylation) | Hepatocytes | |
| Gluconeogenic Genes | C3G | Down-regulated | Hepatocytes |
Table 3: Modulation of Genes in Cancer and Cell Cycle Regulation
| Gene/Protein | Compound | Effect on Expression | Cell Type/Model | Reference |
| p53 | C3G | Up-regulated | Breast Cancer Cells (MCF-7) | |
| Bax | C3G | Up-regulated | Breast Cancer Cells (MCF-7) | |
| Bcl-2 | C3G | Down-regulated | Breast Cancer Cells (MCF-7) | |
| Caspase-3 | C3G | Up-regulated (activation) | Breast Cancer Cells (MCF-7) | |
| KLF4 | C3G | Up-regulated | Breast Cancer Cells (MDA-MB-231) | |
| p21 | C3G | Up-regulated | Hepatocarcinoma Cells, Breast Cancer Cells | |
| p16 | C3G | Up-regulated | Hepatocarcinoma Cells | |
| CCNB1 (Cyclin B1) | C3G | Down-regulated | Melanoma Cells |
Table 4: Modulation of Genes Involved in Oxidative Stress Response
| Gene/Protein | Compound | Effect on Expression | Cell Type/Model | Reference |
| Nrf2 | C3G | Activated (nuclear translocation) | Endothelial Cells, Macrophages | |
| HO-1 | C3G | Up-regulated | Endothelial Cells | |
| SOD | C3G | Up-regulated | Hepatocarcinoma Cells | |
| CAT | C3G | Up-regulated | Hepatocarcinoma Cells | |
| Gclc | C3G | Up-regulated | Hepatocytes |
Experimental Protocols
Below are representative methodologies for assessing the impact of Cyanidin and its glycosides on gene expression.
Cell Culture and Treatment
Human cell lines such as HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), or HUVECs (human umbilical vein endothelial cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded and allowed to adhere overnight. Subsequently, cells are treated with varying concentrations of Cyanidin or this compound (or C3G) for a specified duration (e.g., 24 hours). In some experiments, cells may be co-treated with an inflammatory stimulus like TNF-α or lipopolysaccharide (LPS) to investigate the protective effects of the compounds.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
Total RNA is extracted from treated and control cells using a commercial RNA isolation kit. The quality and quantity of RNA are assessed using a spectrophotometer. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit. qRT-PCR is then performed using a thermal cycler with SYBR Green master mix and gene-specific primers. The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.
Western Blot Analysis
Cells are lysed in RIPA buffer to extract total protein. Protein concentration is determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., NF-κB p65, Nrf2, KLF4) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by Cyanidin and a proposed experimental workflow for a comparative study.
References
- 1. Exploring the Impact of Cyanidin-3-Glucoside on Inflammatory Bowel Diseases: Investigating New Mechanisms for Emerging Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cyanidin-3-glucoside: targeting atherosclerosis through gut microbiota and anti-inflammation [frontiersin.org]
A Comparative Analysis of Keracyanin and Malvidin in Metabolic Syndrome Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative potency of two anthocyanins, Keracyanin (cyanidin-3-rutinoside) and malvidin, in the context of metabolic syndrome. The information is compiled from various experimental studies to assist researchers and professionals in drug development in understanding their potential therapeutic applications. While direct comparative studies are limited, this guide synthesizes available data on their individual effects on key metabolic parameters, inflammation, and oxidative stress.
Quantitative Data Summary
The following tables summarize the available quantitative data from in vitro and in vivo studies on the effects of this compound and malvidin.
Table 1: In Vitro Effects of this compound (Cyanidin-3-rutinoside) and Malvidin on Metabolic Parameters
| Parameter | Compound | Cell Line | Concentration | Observed Effect | Citation |
| Glucose Uptake | This compound | Not Specified | Not Specified | Increased glucose uptake | [1] |
| Pancreatic Lipase Inhibition | This compound | Not Specified | IC50: 59.4 μM | Inhibition of pancreatic lipase | |
| Anti-inflammatory | Malvidin-3-glucoside | HUVECs | 50 μM | 84.8% inhibition of IκBα degradation | [2] |
| Anti-inflammatory | Malvidin-3-galactoside | HUVECs | 50 μM | 75.3% inhibition of IκBα degradation | [2] |
Table 2: In Vivo Effects of this compound (Cyanidin-3-rutinoside) and Malvidin on Metabolic Syndrome Markers
| Animal Model | Compound | Dosage | Duration | Key Findings | Citation |
| High-fructose diet-induced GLMD mice | Malvidin-3,5-O-diglucoside (M35G) | Not Specified | Not Specified | More effective than M3G in improving insulin sensitivity, lipid homeostasis, and adipocyte hypertrophy. | [3] |
| High-fructose diet-induced GLMD mice | Malvidin-3-O-glucoside (M3G) | Not Specified | Not Specified | Controlled body weight, ameliorated hyperglycemia and insulin resistance. | [3] |
| Murine CPT-11 mucositis model | Malvidin | 5 mg/kg | Not Specified | Increased duodenal glutathione and catalase activity; reduced lipid peroxidation. | |
| Murine CPT-11 mucositis model | Cyanidin | 5 mg/kg | Not Specified | Increased duodenal glutathione and superoxide dismutase activity; reduced lipid peroxidation. |
Table 3: Comparative Antioxidant Activity of Anthocyanidins
| Antioxidant Activity Ranking (decreasing order) | Citation |
| Delphinidin > Petunidin > Cyanidin > Malvidin > Peonidin > Pelargonidin | |
| Delphinidin > Petunidin > Malvidin ≈ Cyanidin > Peonidin > Pelargonidin (Superoxide radical scavenging) |
Experimental Protocols
In Vitro Anti-inflammatory Assay in HUVECs
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) were cultured under standard conditions.
-
Treatment: Cells were pre-treated with malvidin-3-glucoside, malvidin-3-galactoside, or their mixture at a concentration of 50 μM.
-
Inflammation Induction: Inflammation was induced in the HUVECs.
-
Analysis: The degradation of IκBα and the nuclear translocation of p65 were measured to assess the anti-inflammatory effects mediated by the NF-κB pathway.
In Vivo Glycolipid Metabolic Disorder (GLMD) Mouse Model
-
Animal Model: A mouse model of glycolipid metabolic disorder was induced by a high-fructose diet.
-
Intervention: Mice were treated with malvidin-3-O-glucoside (M3G) or malvidin-3,5-O-diglucoside (M35G).
-
Parameters Measured: Body weight, pancreatic histomorphology, islet size, blood glucose levels, and insulin resistance were assessed. Hepatic gene expression related to lipid metabolism was also analyzed.
In Vivo Murine CPT-11 Mucositis Model
-
Animal Model: Intestinal mucositis was induced in mice using irinotecan (CPT-11).
-
Intervention: Mice were administered either malvidin or cyanidin at a dose of 5 mg/kg.
-
Analysis: Duodenal and colonic tissues were analyzed for levels of glutathione (GSH), malondialdehyde (MDA), catalase (CAT), and superoxide dismutase (SOD) to evaluate antioxidant effects. Pro-inflammatory cytokine levels were also measured.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Malvidin in Endothelial Cells
Caption: Malvidin's inhibition of the NF-κB signaling pathway.
Experimental Workflow for In Vivo GLMD Mouse Study
Caption: Workflow of the in vivo GLMD mouse model experiment.
Comparative Analysis
Anti-inflammatory and Antioxidant Potency:
Both this compound (as cyanidin) and malvidin demonstrate significant antioxidant and anti-inflammatory properties. A comparative study on the antioxidant activity of different anthocyanidins suggests that cyanidin may have a slight edge over malvidin. In an in vivo model of intestinal mucositis, both compounds effectively modulated oxidative stress markers, with malvidin showing a more pronounced effect on catalase activity and cyanidin on superoxide dismutase activity. In terms of anti-inflammatory action, malvidin-3-glucoside showed potent inhibition of the NF-κB pathway in endothelial cells.
Effects on Lipid and Glucose Metabolism:
A meta-analysis of randomized controlled trials indicated that delphinidin-based anthocyanins had beneficial effects on triglycerides, LDL, and HDL cholesterol, while no significant effects were observed for cyanidin- and malvidin-based anthocyanins. This suggests that for lipid metabolism, other anthocyanins might be more potent. However, another study in a high-fructose diet-induced mouse model showed that malvidin glucosides, particularly malvidin-3,5-O-diglucoside, were effective in improving insulin sensitivity and lipid homeostasis. This compound has been shown to inhibit pancreatic lipase, which could contribute to reduced lipid absorption [].
Conclusion
Both this compound and malvidin exhibit promising therapeutic potential in ameliorating various aspects of metabolic syndrome through their antioxidant, anti-inflammatory, and metabolism-modulating effects. Based on the available data, which lacks direct comparative studies, it is challenging to definitively state which compound is more potent. The efficacy of each anthocyanin appears to be dependent on the specific pathological mechanism being targeted and the experimental model used.
For antioxidant activity, cyanidin (the aglycone of this compound) may be slightly more potent than malvidin. In contrast, specific glycosides of malvidin have demonstrated significant efficacy in improving insulin sensitivity and lipid profiles in vivo.
Future research should focus on direct comparative studies of this compound and malvidin in standardized models of metabolic syndrome to establish their relative potency and therapeutic potential more conclusively. Such studies would be invaluable for guiding the development of targeted nutraceuticals and pharmaceuticals for the management of this complex metabolic disorder.
References
Comparative Analysis of Keracyanin's Mechanism of Action in NF-κB/FAK/MAPK Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Keracyanin (Cyanidin-3-O-rutinoside), a naturally occurring anthocyanin, and its role as an inhibitor of the Nuclear Factor-kappa B (NF-κB), Focal Adhesion Kinase (FAK), and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Experimental data for this compound's close structural analog, Cyanidin-3-O-glucoside (C3G), is presented alongside data for well-established, specific pathway inhibitors to offer a comprehensive validation of its mechanism of action and to benchmark its potential therapeutic efficacy.
Mechanism of Action Overview
This compound has been identified as an inhibitor of the NF-κB/FAK/MAPK signaling cascade, pathways crucial in cellular processes such as inflammation, proliferation, and survival.[1] Dysregulation of these pathways is implicated in numerous diseases, including cancer and chronic inflammatory conditions. The inhibitory action of this compound and related anthocyanins on these pathways underscores their potential as therapeutic agents. While direct quantitative data for this compound is limited, studies on the structurally similar C3G provide strong evidence for its mechanism of action.
Comparative Inhibitor Performance
The following table summarizes the inhibitory concentrations (IC50) of C3G and specific, well-characterized inhibitors of the NF-κB, FAK, and MAPK pathways. This data allows for a direct comparison of their relative potencies.
| Compound | Target Pathway | Specific Target | IC50 Value | Cell Line/System |
| Cyanidin-3-O-glucoside (C3G) | NF-κB | IκBα phosphorylation | Not explicitly defined, but effective at μM concentrations | Human umbilical vein endothelial cells (HUVECs)[2] |
| MAPK | ERK, p38, JNK phosphorylation | Not explicitly defined, but effective at μM concentrations | Human umbilical vein endothelial cells (HUVECs)[2] | |
| BAY 11-7082 | NF-κB | IKK (IκB kinase) | ~10 µM (for IκBα phosphorylation inhibition) | Tumor cells[3][4] |
| 5-10 µM (for adhesion molecule expression) | Human endothelial cells | |||
| PF-573228 | FAK | FAK (catalytic activity) | 4 nM | Cell-free assay |
| FAK (autophosphorylation at Tyr397) | 30-100 nM | Cultured cells | ||
| U0126 | MAPK | MEK1 | 72 nM | Cell-free assay |
| MEK2 | 58 nM | Cell-free assay | ||
| MEK1 | 0.5 µM | In vitro | ||
| MEK1/2 | 0.07 µM / 0.06 µM | Cell-free assays |
Experimental Validation and Protocols
The validation of this compound's mechanism of action involves demonstrating its ability to inhibit key phosphorylation events and downstream signaling in the NF-κB, FAK, and MAPK pathways. This is often confirmed by observing the reversal of these effects in the presence of highly specific pathway inhibitors.
Signaling Pathway Diagrams
The following diagrams illustrate the targeted signaling pathways and the proposed points of inhibition by this compound.
Key Experimental Protocols
This protocol is used to determine the level of NF-κB activation by measuring the phosphorylation of its p65 subunit.
-
Cell Treatment and Lysis:
-
Seed cells (e.g., HUVECs) in appropriate culture dishes and grow to 70-80% confluency.
-
Pre-treat cells with this compound, a specific inhibitor (e.g., BAY 11-7082), or a combination for 1 hour.
-
Stimulate with an activating agent (e.g., TNF-α) for the recommended time (e.g., 30 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
-
Immunoblotting:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-NF-κB p65 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the p-p65 signal to total p65 or a loading control like GAPDH or β-actin.
-
This assay measures the catalytic activity of FAK and its inhibition by this compound.
-
Reaction Setup:
-
Prepare a kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).
-
In a 96-well plate, add the kinase buffer, a FAK substrate (e.g., poly(Glu,Tyr)), and recombinant FAK enzyme.
-
Add varying concentrations of this compound or a known FAK inhibitor (e.g., PF-573228).
-
-
Kinase Reaction and Detection:
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. This involves converting the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
The luminescent signal is proportional to FAK activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The available evidence strongly suggests that this compound, and its closely related anthocyanin C3G, exert their biological effects, at least in part, through the inhibition of the NF-κB, FAK, and MAPK signaling pathways. While direct IC50 values for this compound are yet to be definitively established, the data for C3G and the validation of its mechanism using specific pathway inhibitors provide a solid foundation for its further investigation as a therapeutic agent. The experimental protocols outlined in this guide offer a framework for the continued exploration and quantitative characterization of this compound's mechanism of action. Future research should focus on obtaining precise dose-response data for this compound to better understand its therapeutic potential in comparison to other established inhibitors.
References
Stability Under Scrutiny: A Comparative Analysis of Keracyanin Glycosides
For researchers, scientists, and professionals in drug development, understanding the stability of bioactive compounds is paramount. This guide offers a comparative analysis of the stability of different Keracyanin glycosides, focusing on the well-documented cyanidin-3-rutinoside (this compound) and its close relative, cyanidin-3-glucoside. The stability of these anthocyanins is a critical factor influencing their efficacy and application in therapeutics and as natural colorants.
Anthocyanins, the pigments responsible for the vibrant red, purple, and blue hues in many plants, are known for their antioxidant and anti-inflammatory properties. However, their inherent instability under various environmental conditions poses a significant challenge. This comparison synthesizes available experimental data to elucidate the stability of this compound and related glycosides under key stress factors: pH, temperature, and light.
Comparative Stability Data
The stability of anthocyanins is significantly influenced by the type of sugar moiety attached to the aglycone (in this case, cyanidin). The following table summarizes the comparative stability of cyanidin-3-rutinoside (this compound) and cyanidin-3-glucoside based on available experimental findings.
| Glycoside | Stress Factor | Observation |
| Cyanidin-3-rutinoside (this compound) | Temperature (Hot Air & Vacuum Drying) | Showed different degradation kinetics compared to cyanidin-3-glucoside in a solid food system.[1] |
| Cyanidin-3-glucoside | Temperature (Hot Air & Vacuum Drying) | Followed second-order degradation kinetics in a solid food system, with vacuum drying leading to higher degradation rates.[1] |
| Cyanidin-3-glucoside | pH (2.0, 4.0, 7.0, 9.0) & Temperature (25°C) | Significantly more stable than its aglycone, cyanidin, at pH 2.0 and 4.0. At pH 2.0 and 25°C, 99% of cyanidin-3-glucoside remained after 8 hours, compared to only 27% of cyanidin.[2] |
| Cyanidin-3-glucoside | pH | Exhibits four equilibrium forms depending on pH: flavylium cation (red, pH ≤ 4.0), carbinol (colorless, pH 5.2), quinoidal form (blue, pH 5.5–6.0), and cis-chalcone (light yellow, pH > 6.0).[3] |
| Cyanidin-3-glucoside | Temperature (70°C and 90°C) & pH (2.5, 4, 7) | Degradation is significant at elevated temperatures and neutral pH. At pH 7.0, it was almost completely lost at both 70°C and 90°C.[4] |
| General Anthocyanins | Glycosylation | Glycosylation, in general, increases the stability of anthocyanins. Monoglycosides and diglycosides are more stable in neutral environments compared to their aglycones. |
Experimental Protocols
To ensure the reproducibility and validity of stability studies, standardized experimental protocols are essential. The following methodologies are based on established practices for assessing anthocyanin stability.
pH Stability Testing
This experiment evaluates the stability of this compound glycosides across a range of pH values.
Methodology:
-
Prepare a stock solution of the purified this compound glycoside in an appropriate solvent (e.g., acidified methanol).
-
Prepare a series of buffer solutions with varying pH values (e.g., pH 2.0, 4.0, 5.0, 7.0, 9.0).
-
Add a known concentration of the this compound glycoside stock solution to each buffer solution.
-
Incubate the solutions at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Measure the absorbance of the aliquot at the maximum absorption wavelength (λmax) of the anthocyanin using a UV-Vis spectrophotometer.
-
Calculate the percentage of anthocyanin remaining at each time point relative to the initial concentration.
-
The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time.
Thermal Stability Testing
This protocol assesses the degradation of this compound glycosides under elevated temperatures.
Methodology:
-
Prepare solutions of the this compound glycoside at a specific pH (e.g., pH 3.5, where the flavylium cation is stable).
-
Dispense the solutions into sealed, light-protected vials.
-
Expose the vials to a range of constant temperatures (e.g., 60°C, 80°C, 100°C) in a water bath or oven.
-
At predetermined time intervals, remove a vial from the heat and rapidly cool it in an ice bath to stop the degradation reaction.
-
Measure the absorbance of the cooled solution at the λmax.
-
Calculate the remaining anthocyanin concentration and determine the degradation rate constant (k) and half-life (t1/2) at each temperature.
-
The activation energy (Ea) for degradation can be calculated using the Arrhenius equation.
Photostability Testing
This experiment evaluates the stability of this compound glycosides when exposed to light.
Methodology:
-
Prepare solutions of the this compound glycoside at a specific pH.
-
Place the solutions in transparent containers (e.g., quartz cuvettes).
-
Expose the samples to a controlled light source (e.g., a xenon lamp simulating sunlight or a specific wavelength of light) for a defined period.
-
A control group should be kept in the dark under the same temperature conditions.
-
At regular intervals, measure the absorbance of both the light-exposed and dark-control samples at the λmax.
-
Calculate the percentage of degradation due to light exposure by comparing the absorbance of the exposed samples to the control samples.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the experimental process and the biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for assessing the stability of this compound glycosides.
Caption: Inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. Degradation kinetics of cyanidin 3-O-glucoside and cyanidin 3-O-rutinoside during hot air and vacuum drying in mulberry (Morus alba L.) fruit: A comparative study based on solid food system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Keracyanin
This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Keracyanin. The following procedures are designed to ensure laboratory safety and maintain the integrity of the compound for experimental use.
Hazard Identification and Safety Precautions
This compound, also known as Cyanidin-3-O-rutinoside chloride, is an anthocyanin compound valued for its antioxidant and anti-inflammatory properties.[1][2][3] While some suppliers do not classify this compound as a hazardous substance according to the Globally Harmonized System (GHS), others assign it to "Acute toxicity, Oral (Category 4)" and "Hazardous to the aquatic environment, long-term hazard (Category 1)".[4][5] Therefore, it is prudent to handle this compound with a degree of caution appropriate for a potentially harmful substance.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound powder and solutions.
| Operation | Required PPE | Specifications |
| Handling Solid Powder | Eye Protection, Gloves, Respiratory Protection, Lab Coat | Safety glasses with side shields or goggles. Nitrile gloves. N95 or higher-rated dust mask. Standard laboratory coat. |
| Preparing Solutions | Eye Protection, Gloves, Lab Coat | Safety glasses with side shields or goggles. Nitrile gloves. Standard laboratory coat. |
| General Laboratory Use | Eye Protection, Gloves, Lab Coat | Safety glasses with side shields. Nitrile gloves. Standard laboratory coat. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists. |
| Skin Contact | Wash off with soap and plenty of water. Get medical attention if irritation develops and persists. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Consult a physician. |
Operational and Disposal Plans
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C for the powder. Protect from light and moisture.
Disposal Plan
-
Solid Waste: Uncontaminated this compound solid waste can be disposed of in the regular laboratory trash, clearly labeled as "non-hazardous". However, given the conflicting safety data, it is best practice to collect it in a designated, sealed container for chemical waste disposal.
-
Liquid Waste: For solutions, if local regulations permit, water-soluble, non-hazardous solutions may be flushed down the drain with a large volume of water. Due to the aquatic toxicity warning from some suppliers, it is recommended to collect aqueous solutions of this compound in a designated waste container for chemical waste disposal.
-
Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., water or ethanol). The rinsate should be collected as chemical waste. Once cleaned, deface the label and dispose of the container in the regular trash.
Experimental Protocols
DPPH Free Radical Scavenging Assay
This protocol outlines a common method for determining the antioxidant activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Prepare a series of dilutions of the this compound stock solution to test a range of concentrations.
-
Prepare a 0.1 mM DPPH solution in methanol or ethanol.
-
In a 96-well plate, add a specific volume of each this compound dilution to separate wells.
-
Add the DPPH solution to each well containing the this compound dilutions.
-
Include a control containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH scavenging activity for each concentration of this compound.
Visualization of Signaling Pathway
This compound has been shown to exhibit its anti-inflammatory effects by inhibiting the NF-κB/FAK/MAPK signaling pathway. The following diagram illustrates the logical relationship within this pathway.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. Safe Chemical Waste Handling for Laboratory Teams [emsllcusa.com]
- 3. Cas 18719-76-1,this compound CHLORIDE | lookchem [lookchem.com]
- 4. This compound chloride|18719-76-1|MSDS [dcchemicals.com]
- 5. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
